molecular formula C12H11BrN2O B1292827 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone CAS No. 810662-38-5

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Cat. No.: B1292827
CAS No.: 810662-38-5
M. Wt: 279.13 g/mol
InChI Key: LKQQZQZAQABIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-[4-(4-methylimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQQZQZAQABIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648615
Record name 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810662-38-5
Record name 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a compound of interest in medicinal chemistry and drug development. The proposed synthesis involves a two-step process: the initial N-arylation of 4-methylimidazole with a substituted acetophenone, followed by the α-bromination of the resulting ketone intermediate. This document outlines detailed experimental protocols, presents quantitative data for analogous compounds to serve as a benchmark, and includes workflow and mechanistic diagrams to facilitate a thorough understanding of the synthetic process.

Synthetic Strategy and Workflow

The synthesis of the target molecule is most effectively approached through a two-step sequence. The first step involves the formation of the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, via a nucleophilic substitution reaction. The second step is the regioselective bromination of the methyl group of the acetophenone moiety.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_step2 Step 2: α-Bromination cluster_final Final Product 4-Methylimidazole 4-Methylimidazole Precursor_Synthesis Synthesis of Precursor 4-Methylimidazole->Precursor_Synthesis 4-Chloroacetophenone 4-Chloroacetophenone 4-Chloroacetophenone->Precursor_Synthesis Precursor 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Precursor_Synthesis->Precursor Bromination Bromination Precursor->Bromination Final_Product This compound Bromination->Final_Product

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from a known synthesis of the analogous unmethylated imidazole compound.

Reaction Scheme:

4-Methylimidazole + 4-Chloroacetophenone → 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Materials:

  • 4-Methylimidazole

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • 4-Chloroacetophenone

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, stir a mixture of 4-methylimidazole (1.0 eq) and potassium hydroxide (1.5 eq) in DMSO at room temperature for 2 hours.

  • To this mixture, add a solution of 4-chloroacetophenone (1.0 eq) in DMSO dropwise.

  • Heat the reaction mixture to 100°C and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with cold distilled water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

N_Arylation_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism 4-MeIm 4-Methylimidazole Deprotonation Deprotonation 4-MeIm->Deprotonation KOH KOH KOH->Deprotonation p-Cl-Ac 4-Chloroacetophenone SNAr Nucleophilic Aromatic Substitution (SNAr) p-Cl-Ac->SNAr Imidazolide Imidazolide anion Deprotonation->Imidazolide Imidazolide->SNAr Product Precursor Product SNAr->Product

Caption: Mechanism for the N-arylation of 4-methylimidazole.

Step 2: Synthesis of this compound

This protocol is a generalized method for the α-bromination of acetophenones using N-bromosuccinimide (NBS).

Reaction Scheme:

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone + NBS → this compound

Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Dichloromethane (DCM) and Diethyl ether (or another suitable solvent system)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a mixture of dichloromethane and diethyl ether (1:1).

  • Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature. The reaction can also be facilitated by microwave irradiation for a shorter reaction time.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Bromination_Mechanism cluster_reactants2 Reactants cluster_mechanism2 Mechanism Precursor Precursor Ketone Enolization Acid-catalyzed enolization Precursor->Enolization NBS NBS Electrophilic_Attack Electrophilic attack by Bromine NBS->Electrophilic_Attack H+ Acid Catalyst (H+) H+->Enolization Enol Enol Intermediate Enolization->Enol Enol->Electrophilic_Attack Final_Product Final Product Electrophilic_Attack->Final_Product

A Technical Guide to 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It details the known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis, and discusses its potential biological activities based on related structures. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Core Properties and Characteristics

This compound belongs to the class of α-bromoacetophenones, which are versatile intermediates in organic synthesis. The presence of the 4-methyl-1H-imidazole moiety suggests potential applications in developing kinase inhibitors or receptor antagonists. The α-bromo-ketone functional group is highly reactive and amenable to nucleophilic substitution, making it a valuable building block for constructing more complex molecular architectures.[1]

Chemical and Physical Data

Quantitative data for the title compound is not widely available. The following tables summarize key identifiers and predicted physicochemical properties. Data for the closely related, non-methylated parent compound, 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone (CAS: 110668-69-4), is provided for comparison and estimation purposes.[2][3]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2-Bromo-4'-(4-methyl-1H-imidazol-1-yl)acetophenone
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
CAS Number Not explicitly assigned; related to 110668-69-4

Table 2: Physicochemical Properties (Predicted and Comparative)

PropertyValue (Predicted or from Parent Compound)Reference
Boiling Point ~405.0 ± 25.0 °C[2][3]
Density ~1.48 ± 0.1 g/cm³[2][3]
Flash Point ~198.7 °C[2]
Refractive Index ~1.632[2]
Topological Polar Surface Area (TPSA) 34.9 Ų[2]
XLogP3 ~2.4[2]
Form Solid (Pale Beige to Pale Brown)[3]
Storage Temperature 2-8°C[3][4]
Stability Potentially Hygroscopic[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically starts with the corresponding acetophenone derivative, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The key transformation is the selective bromination at the α-carbon of the ketone. Two common protocols for this type of reaction are presented below.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start_material 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone reaction α-Bromination Reaction start_material->reaction reagent Brominating Agent (Br₂ or NBS) reagent->reaction workup Quenching & Extraction reaction->workup purification Purification (Crystallization / Chromatography) workup->purification final_product Target Compound purification->final_product

Figure 1: General workflow for the synthesis of the target compound.

Protocol 1: Bromination using HBr/Acetic Acid

This protocol is adapted from the synthesis of the hydrobromide salt of the non-methylated analog and is a robust method for α-bromination of acetophenones.[5]

  • Reagents and Materials:

    • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq)

    • 30-32% Hydrogen Bromide in Acetic Acid

    • Bromine (Br₂) (1.0 eq)

    • Ethanol

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Methodology:

    • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in a minimal amount of 30-32% HBr in acetic acid in a round-bottom flask, cooled in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred mixture. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, collect the resulting precipitate by vacuum filtration.

    • Wash the collected crystals sequentially with cold ethanol (3x) and diethyl ether.

    • Air dry the crystals to afford the title compound, likely as its hydrobromide salt.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers an alternative using a solid, easier-to-handle brominating agent and can be enhanced with sonication.[6]

  • Reagents and Materials:

    • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 eq)

    • Solvent system (e.g., PEG-400 and water)

    • Dichloromethane (for extraction)

    • Jacketed reactor with ultrasonic horn (optional, for sonication)

  • Methodology:

    • Combine equimolar amounts of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone and NBS in the chosen solvent system (e.g., PEG-400/water).

    • Stir the mixture vigorously. For an accelerated reaction, place the vessel under sonication (e.g., 25 kHz) and maintain the temperature around 80°C.[6]

    • Monitor the reaction by TLC until the starting acetophenone is fully consumed.

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Analytical and Spectroscopic Profile

While specific spectra for this compound are not publicly available, an expected profile can be predicted based on its structure and data from analogous compounds.[7][8]

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ (ppm) in CDCl₃: • ~7.8-8.1 (d, 2H, Ar-H ortho to C=O) • ~7.3-7.6 (m, Ar-H and Imidazole-H) • ~4.45 (s, 2H, -CH₂Br) • ~2.3 (s, 3H, -CH₃)
¹³C NMR δ (ppm) in CDCl₃: • ~190 (C=O) • ~115-140 (Ar-C and Imidazole-C) • ~30-35 (-CH₂Br) • ~14 (-CH₃)
Mass Spec (ESI) [M+H]⁺: Expected at m/z 279.0/281.0 due to the natural isotopic abundance of Bromine (⁷⁹Br/⁸¹Br).

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively reported. However, its structural features suggest several areas of therapeutic interest.

  • CB1 Receptor Inverse Agonist: The parent compound, 2-bromo-1-(4-imidazol-1-yl-phenyl)-ethanone, is cited as a cannabinoid receptor 1 (CB1) inverse agonist.[2][3] This suggests that the 4-methyl derivative could be a valuable intermediate for developing agents targeting the endocannabinoid system, with potential applications in metabolic disorders, addiction, and neurodegenerative diseases.

  • Kinase Inhibition: The α-bromoacetophenone moiety is a reactive "warhead" frequently used to synthesize covalent inhibitors of protein kinases.[1] By undergoing nucleophilic substitution with a cysteine residue in the kinase active site, it can form an irreversible bond, leading to potent and sustained inhibition. This makes the title compound a key starting material for developing targeted anticancer therapies.

  • Antimicrobial and Anti-inflammatory Activity: Research on the hydrobromide salt of the parent compound has indicated potential antimicrobial efficacy against certain bacterial strains and anti-inflammatory properties.[9] It has also shown antiproliferative activity against various cancer cell lines, suggesting a broad potential for further pharmacological investigation.[9]

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_reaction Phosphorylation (Blocked) compound 2-bromo-1-(...) (Covalent Inhibitor) kinase Protein Kinase (e.g., with Cys residue) compound->kinase Irreversible Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Blocked atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling Cascade p_substrate->downstream effect Cellular Effect (e.g., Apoptosis, Cycle Arrest) downstream->effect

Figure 2: Hypothetical mechanism of action as a covalent kinase inhibitor.

Conclusion

This compound is a promising chemical intermediate with significant potential in drug discovery. Its structural similarity to known bioactive molecules, combined with the reactive α-bromo-ketone handle, makes it an attractive starting point for the synthesis of novel kinase inhibitors, CB1 receptor modulators, and other therapeutic agents. The experimental protocols and predictive data compiled in this guide offer a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry programs. Further investigation is warranted to fully elucidate its pharmacological profile and unlock its therapeutic potential.

References

In-Depth Technical Guide: 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS Number: 810662-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, corresponding to CAS number 810662-38-5. This document collates available data on its physicochemical properties, outlines a probable synthetic route, and discusses its potential biological activities and mechanisms of action, with a focus on its role as a potential antifungal agent.

Core Compound Information

Chemical Name: this compound

This compound is a substituted acetophenone derivative containing a 4-methyl-1H-imidazole moiety. The presence of an α-bromoketone functional group and an imidazole ring suggests its potential as a versatile intermediate in the synthesis of various heterocyclic compounds and as a biologically active molecule itself.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a closely related analogue are presented in the table below.

PropertyValueReference CompoundValue
CAS Number 810662-38-5CAS Number 110668-69-4
Molecular Formula C₁₂H₁₁BrN₂OMolecular Formula C₁₁H₉BrN₂O
Molecular Weight 279.13 g/mol Molecular Weight 265.11 g/mol
Boiling Point 417.9 ± 30.0 °C (Predicted)Boiling Point 405.0 ± 25.0 °C (Predicted)
Density 1.48 ± 0.1 g/cm³ (Predicted)Density 1.48 ± 0.1 g/cm³ (Predicted)
pKa 4.97 ± 0.10 (Predicted)pKa Not Available

Synthesis Protocol

Reaction Scheme:

Synthesis_Scheme start 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone reagent Bromine (Br₂) in Acetic Acid (AcOH) start->reagent 1. Stir at room temperature product This compound reagent->product 2. Crystallization

Caption: Proposed synthesis of the target compound.

Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

Procedure:

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1 equivalent) in glacial acetic acid.

  • To this solution, add bromine (1 equivalent) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture overnight. The product is expected to crystallize out of the solution.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with cold ethanol (3 portions).

  • Air dry the crystals to obtain this compound.

Note: This protocol is based on the synthesis of a similar compound and may require optimization for the specific substrate. Standard laboratory safety precautions should be followed, particularly when handling bromine.

Biological Activity and Mechanism of Action

Imidazole derivatives are a well-established class of antifungal agents.[1] The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[2]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

Proposed Antifungal Mechanism of Action

Inhibition of lanosterol 14α-demethylase by this compound is proposed to occur through the coordination of the nitrogen atom in the imidazole ring with the heme iron atom in the active site of the enzyme. This binding event blocks the demethylation of lanosterol, the enzyme's natural substrate.[2]

The disruption of this enzymatic step leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.[2] This ultimately results in the inhibition of fungal growth and cell death.

Antifungal_Mechanism cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Depletion leads to Compound 2-bromo-1-(4-(4-methyl-1H- imidazol-1-yl)phenyl)ethanone Compound->CYP51 Inhibition Inhibition

Caption: Proposed mechanism of antifungal action.

Experimental Protocols for Biological Evaluation

Due to the lack of specific experimental data for CAS number 810662-38-5, the following are generalized protocols for assessing the potential biological activities of this compound based on its structural features.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive (fungal inoculum without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted to assess the inhibitory activity of the compound against specific enzymes, such as lanosterol 14α-demethylase.

Materials:

  • This compound

  • Target enzyme (e.g., recombinant human or fungal CYP51)

  • Substrate for the enzyme

  • Assay buffer

  • Detection system (e.g., spectrophotometer, fluorometer, luminometer)

  • 96-well plates

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense the enzyme solution into the wells of a 96-well plate.

  • Add various concentrations of the test compound to the wells and pre-incubate.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental_Workflow Start Start Synthesis Synthesis of Compound (CAS 810662-38-5) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Antifungal_Assay Antifungal Susceptibility Testing (MIC) Purification->Antifungal_Assay Enzyme_Assay Enzyme Inhibition Assay (IC₅₀) Purification->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Antifungal_Assay->Data_Analysis Enzyme_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Conclusion

This compound (CAS 810662-38-5) is a chemical intermediate with significant potential for applications in medicinal chemistry, particularly in the development of novel antifungal agents. Its structural similarity to known imidazole-based antifungals suggests that it may act by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The provided synthesis and biological evaluation protocols, while based on analogous compounds and general methodologies, offer a solid framework for researchers to further investigate the specific properties and activities of this compound. Further studies are warranted to elucidate its precise biological profile and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to the Structure Elucidation of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Due to the limited availability of published experimental data for this specific molecule, this document outlines a predictive approach based on established chemical principles and spectroscopic data from closely related analogues. It includes a proposed synthetic pathway, predicted analytical data, detailed experimental protocols, and workflow diagrams to assist researchers in the synthesis, characterization, and application of this compound.

Introduction

This compound is an organic molecule that features a brominated acetophenone core linked to a 4-methylimidazole moiety. The α-bromo ketone functional group is a versatile synthetic handle, making this compound a potentially valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Imidazole derivatives are known to be part of many bioactive compounds. This guide details the necessary steps to synthesize and structurally confirm this target molecule.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The initial step involves the formation of the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, followed by a selective α-bromination.

A plausible synthetic route begins with the nucleophilic substitution of 4-fluoroacetophenone with 4-methylimidazole. This is followed by the bromination of the resulting acetophenone derivative at the α-position using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS).

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: α-Bromination cluster_end Final Product 4-fluoroacetophenone 4-fluoroacetophenone Precursor_Formation Formation of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 4-fluoroacetophenone->Precursor_Formation 4-methylimidazole 4-methylimidazole 4-methylimidazole->Precursor_Formation Bromination Bromination of Precursor Precursor_Formation->Bromination Intermediate Target_Molecule This compound Bromination->Target_Molecule Final Product

Caption: Proposed synthetic workflow for the target molecule.

Structural Analysis and Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

StructuralAnalysis Synthesized_Product Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Assessment Structural_Confirmation Structural Confirmation Purity_Assessment->Structural_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry (MS) Structural_Confirmation->MS IR Infrared Spectroscopy (IR) Structural_Confirmation->IR Final_Confirmation Structure Confirmed NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Logical flow for structural analysis.
Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structural characterization of the target molecule. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAromatic (H ortho to C=O)
~7.60s1HImidazole (H-2)
~7.50d2HAromatic (H meta to C=O)
~7.05s1HImidazole (H-5)
~4.45s2H-CH₂Br
~2.30s3H-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190.5C=O
~145.0Aromatic C (C-N)
~138.0Imidazole (C-2)
~137.0Imidazole (C-4)
~135.0Aromatic C (C-C=O)
~130.0Aromatic CH (ortho to C=O)
~122.0Aromatic CH (meta to C=O)
~118.0Imidazole (C-5)
~30.5-CH₂Br
~13.5-CH₃

Table 3: Predicted IR and MS Data

TechniquePredicted ValuesAssignment
IR (cm⁻¹) ~1690C=O stretch
~1605C=C aromatic stretch
~1510C=N imidazole stretch
~1230C-N stretch
~650C-Br stretch
MS (m/z) ~279/281[M+H]⁺ isotopic pattern for Br

Experimental Protocols

Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (Precursor)
  • To a solution of 4-methylimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluoroacetophenone (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of this compound (Target Molecule)
  • Dissolve the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq), in glacial acetic acid.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a stirred solution of ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Characterization Methods
  • NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight.

Visualization of the Target Molecule Structure

Caption: Chemical structure of the target molecule.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data, derived from analogous compounds, offer a reliable reference for experimental verification. The detailed protocols and diagrams are intended to equip researchers with the necessary information to successfully prepare and characterize this promising chemical entity for further applications in drug discovery and materials science.

A Technical Guide to the ¹H NMR Spectrum of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Due to the limited availability of public experimental data for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related compounds. The information herein is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of similar heterocyclic compounds.

Predicted ¹H NMR Data

The expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound are summarized in the table below. These predictions are derived from the known spectral data of various substituted 2-bromo-1-phenylethanone derivatives and related imidazole-containing compounds.[1][2][3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃)~2.2 - 2.4Singlet (s)N/A3H
H-b (CH₂Br)~4.5 - 4.7Singlet (s)N/A2H
H-c~7.0 - 7.2Singlet (s)~1.51H
H-d (aromatic)~7.6 - 7.8Doublet (d)~8.52H
H-e~7.9 - 8.1Singlet (s)~1.51H
H-f (aromatic)~8.0 - 8.2Doublet (d)~8.52H

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the compound's solubility.[4]

  • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube. The optimal sample height in the tube is typically 4-5 cm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Tune and shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks.[4]

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale using an internal reference standard, such as tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound, culminating in its spectral analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr_prep NMR Sample Preparation purification->nmr_prep Pure Compound nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc final Structural Confirmation nmr_proc->final

Caption: Workflow for Synthesis and NMR Analysis.

References

Technical Guide: 13C NMR Data for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Due to the absence of publicly available experimental ¹³C NMR data for this specific molecule, this guide presents estimated chemical shifts based on the analysis of structurally related compounds. The presented data is crucial for the structural elucidation and characterization of this and similar molecules in research and development settings, particularly in the field of medicinal chemistry where such scaffolds are of significant interest. This document also outlines a plausible synthetic protocol and the general methodology for acquiring ¹³C NMR spectra.

Introduction

This compound is a heterocyclic ketone containing a brominated acetyl group attached to a phenyl ring, which in turn is substituted with a 4-methyl-1H-imidazol-1-yl moiety. This class of compounds, α-halo ketones, are versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules with potential biological activities. The imidazole heterocycle is a common feature in many pharmaceuticals. Accurate characterization, including unambiguous assignment of ¹³C NMR signals, is a critical step in the synthesis and study of new chemical entities. This guide aims to provide a comprehensive resource for researchers working with this and structurally similar compounds.

Estimated ¹³C NMR Data

As of the last update, experimental ¹³C NMR data for this compound has not been reported in the peer-reviewed literature. The following table presents estimated ¹³C NMR chemical shifts (δ) in parts per million (ppm). These estimations are derived from a comparative analysis of experimental data for the precursor molecule, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone[1][2], and a range of substituted 2-bromoacetophenones.[3][4] The influence of the methyl group on the imidazole ring is also factored in based on known substituent effects.

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (δ, ppm)Rationale for Estimation
C=O~190.5Based on typical values for α-bromo ketones.[3][4]
C-Br~30.5Characteristic for a -CH₂Br group adjacent to a carbonyl.[3][4]
C1' (C-N)~141.0Based on data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.[1][2]
C2', C6'~121.0Aromatic carbons ortho to the imidazole group.
C3', C5'~131.5Aromatic carbons meta to the imidazole group.
C4' (C-C=O)~135.0Quaternary carbon of the phenyl ring attached to the keto group.
C2'' (Im)~136.0Imidazole carbon between the two nitrogen atoms.
C4'' (Im)~138.0Methyl-substituted imidazole carbon.
C5'' (Im)~118.0Imidazole carbon adjacent to the methyl-substituted carbon.
-CH₃ (Im)~13.5Typical chemical shift for a methyl group on an aromatic ring.

Disclaimer: The chemical shifts presented are estimations and should be used as a guide for spectral interpretation. Experimental verification is required for definitive assignment.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a reliable synthesis can be adapted from the procedure for the analogous compound, 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone.

Synthesis of this compound

This proposed synthesis involves the bromination of the corresponding acetophenone precursor.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Synthesis precursor 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone reagents + Br₂ in HBr/Acetic Acid precursor->reagents product This compound reagents->product

Caption: Proposed synthesis of the title compound.

Procedure:

  • Dissolution: Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1 equivalent) in a solution of 30-32% hydrogen bromide in acetic acid.

  • Bromination: To this solution, add bromine (1 equivalent) dropwise with stirring. The reaction mixture should be protected from light.

  • Reaction: Stir the mixture at room temperature overnight.

  • Isolation: The product, likely precipitating as the hydrobromide salt, is collected by filtration.

  • Washing and Drying: Wash the collected solid with a suitable solvent, such as cold ethanol, and then dry under vacuum to yield the desired product.

¹³C NMR Spectroscopy

Diagram 2: General Workflow for ¹³C NMR Analysis

G SamplePrep Sample Preparation (~10-20 mg in ~0.6 mL CDCl₃ or DMSO-d₆) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (Proton Decoupled) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis

Caption: Standard workflow for obtaining a ¹³C NMR spectrum.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity for high-resolution spectra.

  • Data Acquisition: Set the appropriate acquisition parameters for a ¹³C NMR experiment. This will include setting the spectral width, acquisition time, relaxation delay, and the number of scans. A proton-decoupled experiment is standard for obtaining singlet peaks for each unique carbon.

  • Data Processing: After data acquisition, the Free Induction Decay (FID) is processed. This involves applying a Fourier transform, phasing the spectrum, and applying baseline correction to obtain a clear and accurate spectrum.

  • Spectral Analysis: The processed spectrum is then analyzed by identifying the chemical shift of each peak and assigning it to the corresponding carbon atom in the molecule.

Molecular Structure and Atom Numbering

The structure of this compound with the numbering scheme used for the NMR assignments is shown below.

Diagram 3: Molecular Structure and Atom Numbering

References

physical and chemical properties of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, comprising a substituted imidazole ring linked to a bromoacetophenone moiety, suggest its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance.

Physical and Chemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, a combination of data from chemical suppliers and predictive models allows for a comprehensive profile. For comparative purposes, data for the closely related, non-methylated analog, 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone, is also included.

Table 1: Physical and Chemical Properties

PropertyThis compound2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone
CAS Number 810662-38-5110668-69-4[1]
Molecular Formula C₁₂H₁₁BrN₂OC₁₁H₉BrN₂O[1]
Molecular Weight 279.13 g/mol 265.11 g/mol [1]
Appearance Not specifiedPale Beige to Pale Brown Solid[2]
Melting Point Not specifiedNot specified
Boiling Point 417.9 ± 30.0 °C (Predicted)405.0 ± 25.0 °C (Predicted)[1]
Density 1.4 ± 0.1 g/cm³ (Predicted)1.48 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 206.6 ± 24.6 °C (Predicted)198.7 °C (Predicted)[1]
Solubility Not specifiedSlightly soluble in DMSO and Water (with sonication)[2]
pKa Not specified4.97 ± 0.10 (Predicted)[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, followed by its bromination.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination A 4-Methylimidazole + 4-Chloroacetophenone B Reaction in DMSO with KOH A->B Reflux C 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone B->C Workup & Purification D 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone E Reaction with Bromine in Acetic Acid / HBr D->E Stirring F This compound E->F Crystallization & Washing

Synthetic workflow for the target compound.

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from a known method for a similar compound[3].

Reagents and Materials:

  • 4-Methylimidazole

  • 4-Chloroacetophenone

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Round-bottom flask

  • Stirrer/hotplate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-methylimidazole (1.0 eq) and potassium hydroxide (1.5 eq) in dimethyl sulfoxide (DMSO).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the imidazolide salt.

  • Add 4-chloroacetophenone (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into chilled distilled water.

  • The crude product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of the non-methylated analog[4].

Reagents and Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

  • Bromine (Br₂)

  • Acetic acid

  • Hydrobromic acid (HBr, 30-32% in acetic acid)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a solution of 30-32% hydrobromic acid in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with cold ethanol (3 times).

  • Air-dry the crystals to obtain this compound.

Chemical Reactivity and Potential Biological Activity

The chemical reactivity of this compound is primarily dictated by the α-bromoketone and the imidazole moieties. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. The ketone carbonyl group can undergo typical reactions such as reduction to an alcohol or reactions with organometallic reagents.

Imidazole-containing compounds are known to exhibit a wide range of biological activities, and many function as kinase inhibitors. While the specific biological targets of this compound have not been definitively identified, related imidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer and inflammatory diseases.

Potential Kinase Inhibition Pathways

Imidazole-based compounds have been reported to inhibit both serine/threonine kinases, such as p38 MAP kinase, and tyrosine kinases, like those in the Src family.[5][6] These kinases are crucial components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.

p38 MAP Kinase Signaling Pathway:

The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines. Its dysregulation is linked to various inflammatory diseases and cancers.[5] Imidazole-based inhibitors often act as ATP-competitive inhibitors, binding to the active site of p38 and preventing its phosphorylation of downstream targets.

G Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., transcription factors) p38->Substrates phosphorylates Response Inflammatory Response Cell Cycle Regulation Substrates->Response Inhibitor 2-bromo-1-(4-(4-methyl- 1H-imidazol-1-yl)phenyl)ethanone Inhibitor->p38 inhibits

Potential inhibition of the p38 MAPK pathway.

Src Family Kinase Signaling Pathway:

Src family kinases are non-receptor tyrosine kinases that play a critical role in signal transduction downstream of growth factor receptors. Their overactivation is a hallmark of many cancers, promoting cell proliferation and metastasis.[6] Aminoimidazole derivatives have been identified as potent inhibitors of Src family kinases.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Family Kinase Receptor->Src activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream activates Response Cell Proliferation Survival, Migration Downstream->Response Inhibitor 2-bromo-1-(4-(4-methyl- 1H-imidazol-1-yl)phenyl)ethanone Inhibitor->Src inhibits

Potential inhibition of the Src family kinase pathway.

Spectral Data

Table 2: Predicted and Comparative Spectral Data

AnalysisPredicted Data for 1-(4-Methyl-1H-imidazol-2-yl)ethanone[7]General Characteristics for α-Bromo Ketones
¹H NMR δ 7.0-7.2 (s, 1H, imidazole C5-H), 2.5-2.6 (s, 3H, acetyl CH₃), 2.2-2.3 (s, 3H, methyl C4-CH₃)The methylene protons (CH₂) adjacent to the bromine and carbonyl typically appear as a singlet around δ 4.4 ppm.[8]
¹³C NMR δ 190-195 (C=O), 145-150 (imidazole C2), 135-140 (imidazole C4), 120-125 (imidazole C5), 25-30 (acetyl CH₃), 10-15 (methyl C4-CH₃)The carbonyl carbon (C=O) signal is expected in the range of δ 190-195 ppm. The carbon of the CH₂Br group typically appears around δ 30-35 ppm.[8]
IR ~3200-3400 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch)A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.[9][12]
Mass Spec. Not specifiedThe mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure suggests a potential for kinase inhibition. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further investigation of this intriguing molecule.

References

An In-depth Technical Guide on the Reactivity of the Alpha-Bromo Ketone in 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-bromo ketone moiety in 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document details the synthesis of the parent compound and explores its key reactions, including nucleophilic substitution, Hantzsch thiazole synthesis, elimination, and the Favorskii rearrangement. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Alpha-halo ketones are a class of highly reactive organic compounds that serve as versatile building blocks in organic synthesis. The presence of a halogen atom alpha to a carbonyl group significantly influences the reactivity of the molecule, making it susceptible to a variety of transformations. This compound, the subject of this guide, incorporates an alpha-bromo ketone functionality along with a phenyl-imidazole scaffold. This structural combination is of particular interest in drug discovery, as the imidazole moiety is a common feature in many biologically active compounds, including kinase inhibitors. Understanding the reactivity of the alpha-bromo ketone in this specific molecular context is crucial for its effective utilization in the synthesis of novel therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from 4-chloroacetophenone and 4-methyl-1H-imidazole.

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

The first step involves a nucleophilic aromatic substitution reaction where the imidazole nitrogen displaces the chlorine atom on the phenyl ring.

Experimental Protocol:

A mixture of 4-chloroacetophenone (1 equivalent), 4-methyl-1H-imidazole (1-1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[1]

Step 2: Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

The second step is the alpha-bromination of the ketone. This is a common transformation for acetophenones.

Experimental Protocol:

To a solution of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in a suitable solvent such as acetic acid or a mixture of PEG-400 and water, a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) is added.[2] The reaction is typically stirred at room temperature or with gentle heating until completion. The product can then be isolated by precipitation or extraction and purified by recrystallization.

Table 1: Synthesis Data for this compound and Related Compounds

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
1-(4-(1H-imidazol-1-yl)phenyl)ethanone4-chloroacetophenone, ImidazoleKOH, DMSO, 100°C, 24h-[1][3]
2-bromo-1-phenylethanoneAcetophenoneNBS, PEG-400/H₂O, Ultrasound, 80°C, 15-20 minGood to Excellent[2]
2-bromo-1-(4-chlorophenyl)ethanone4-chloroacetophenoneNBS, PEG-400/H₂O, Ultrasound, 80°C, 15-20 minGood to Excellent[2]
2-bromo-1-(4-methylphenyl)ethanone4-methylacetophenoneNBS, PEG-400/H₂O, Ultrasound, 80°C, 15-20 minGood to Excellent[2]

Note: Specific yield for the target molecule is not available in the literature and would need to be determined experimentally.

Reactivity of the Alpha-Bromo Ketone

The alpha-bromo ketone moiety in this compound is the primary site of reactivity, enabling a range of useful synthetic transformations.

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group, making the alpha-carbon susceptible to attack by various nucleophiles via an S(_N)2 mechanism. This is a widely used reaction for introducing diverse functional groups.

General Experimental Protocol:

This compound (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, acetone, DMF). The nucleophile (1-1.5 equivalents) is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) if the nucleophile is not basic itself. The reaction mixture is stirred at room temperature or heated to reflux until completion. Work-up typically involves removal of the solvent, followed by extraction and purification of the product.

Table 2: Examples of Nucleophilic Substitution Reactions with Alpha-Bromo Ketones

NucleophileProduct TypeGeneral ConditionsReference
Amines (R-NH₂)α-Amino ketoneEthanol, reflux
Thiourea2-Aminothiazole (Hantzsch synthesis)Ethanol, reflux[4]
ThioamidesThiazoleEthanol, reflux
Carboxylate saltsα-Acyloxy ketoneDMF, heat
Azide (NaN₃)α-Azido ketoneAqueous solvent, 80°C[5]

A particularly important application of this reactivity is the Hantzsch thiazole synthesis , where the alpha-bromo ketone reacts with a thioamide or thiourea to form a thiazole ring, a common scaffold in pharmaceuticals.

Experimental Protocol for Hantzsch Thiazole Synthesis:

A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated to reflux for several hours. Upon cooling, the product, a 2-amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole derivative, often precipitates and can be collected by filtration.

Elimination Reactions

In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone. This reaction introduces a double bond conjugated to the carbonyl group.

General Experimental Protocol:

The alpha-bromo ketone is treated with a hindered base, such as pyridine or triethylamine, often with heating. The reaction results in the elimination of HBr and the formation of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)prop-2-en-1-one.

Favorskii Rearrangement

Treatment of alpha-halo ketones with a strong, non-nucleophilic base can induce a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. For acyclic alpha-bromo ketones like the title compound, this would result in a branched carboxylic acid derivative.

General Experimental Protocol:

The alpha-bromo ketone is treated with a strong base, such as sodium hydroxide or sodium alkoxide, in an appropriate solvent. The reaction proceeds through a cyclopropanone intermediate, which is then opened by the base to yield the rearranged product.

Role in Drug Development and Signaling Pathways

The phenyl-imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Compounds containing a phenyl-imidazole core have been identified as potent inhibitors of key kinases such as p38 MAP kinase and JNK. The alpha-bromo ketone functionality of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors through nucleophilic substitution reactions. By introducing various substituents at the alpha-position, the binding affinity and selectivity of the resulting compounds for different kinase targets can be modulated.

For instance, reaction with various amines or other nitrogen-containing heterocycles can lead to compounds that mimic the structure of known ATP-competitive kinase inhibitors. These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Below is a conceptual workflow for the utilization of this compound in the development of kinase inhibitors.

G cluster_synthesis Synthesis of Precursor cluster_reactions Synthetic Diversification cluster_screening Biological Evaluation 4-chloroacetophenone 4-chloroacetophenone precursor 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 4-chloroacetophenone->precursor 4-methylimidazole 4-methylimidazole 4-methylimidazole->precursor bromination Bromination (Br2 or NBS) precursor->bromination target This compound bromination->target nucleophilic_substitution Nucleophilic Substitution (e.g., Amines, Thiourea) target->nucleophilic_substitution library Library of Phenyl-Imidazole Derivatives nucleophilic_substitution->library screening Kinase Inhibition Assays (e.g., p38, JNK) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_compound Lead Compound Identification sar->lead_compound preclinical_dev Preclinical Development lead_compound->preclinical_dev Preclinical Development G extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK / JNK mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response regulates gene expression inhibitor Inhibitor derived from This compound inhibitor->mapk inhibits

References

electrophilic substitution on the imidazole ring of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Substitution on the Imidazole Ring of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted electrophilic substitution reactions on the imidazole ring of the compound this compound. Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, and understanding their reactivity is paramount for the synthesis of novel pharmaceutical agents.[1][2] This document elucidates the electronic properties of the target molecule, predicts the regioselectivity of various electrophilic substitution reactions, and offers detailed, illustrative experimental protocols. The guide integrates theoretical principles with practical considerations to serve as a valuable resource for professionals engaged in synthetic and medicinal chemistry.

Chapter 1: Electronic Profile and Reactivity of the Target Molecule

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack.[3] Its reactivity is significantly influenced by the nature and position of its substituents. In the case of this compound, three key groups modulate the reactivity of the imidazole core:

  • The 4-Methyl Group : As an alkyl group, it is electron-donating through an inductive effect. This effect increases the electron density of the imidazole ring, thereby activating it towards electrophilic substitution compared to an unsubstituted imidazole.

  • The N1-Substituent (4-(2-bromoacetyl)phenyl group) : This is a large, strongly electron-withdrawing group. The presence of the acetyl ketone and the α-bromo ketone functionalities pulls electron density away from the imidazole ring via conjugation and inductive effects. This substantial electron withdrawal deactivates the imidazole ring, making electrophilic substitution more challenging than for simple N-alkyl imidazoles.

  • The Imidazole Nitrogens : The pyridine-type nitrogen (N3) is basic and can be protonated under acidic conditions, which would lead to strong deactivation of the ring. The pyrrole-type nitrogen (N1) is part of the aromatic sextet.[1][3]

The interplay of these electronic effects dictates the overall reactivity. While the 4-methyl group is activating, the potent deactivating effect of the N1-substituent is expected to dominate, requiring more forcing conditions for successful electrophilic substitution.

Chapter 2: Regioselectivity of Electrophilic Substitution

Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions, with the C2 position being the least reactive.[1] For the target molecule, the C4 position is already substituted with a methyl group. Therefore, the primary sites for electrophilic attack are C2 and C5.

  • Attack at C5 : This is the most favored position. The electron-donating 4-methyl group can effectively stabilize the positive charge in the resulting sigma complex (arenium ion) through resonance and induction.

  • Attack at C2 : This position is electronically disfavored. Attack at C2 results in a less stable intermediate where the positive charge cannot be as effectively delocalized without disrupting the aromatic sextet involving the N1 lone pair. Furthermore, the large N1-phenyl substituent presents significant steric hindrance, making the C2 position less accessible to incoming electrophiles.

Based on these electronic and steric factors, electrophilic substitution is strongly predicted to occur at the C5 position .

G Predicted Workflow for Electrophilic Substitution Analysis A Start: Target Molecule This compound B Analyze Electronic Effects of Substituents A->B C 4-Methyl Group: Electron-Donating (Activating) B->C D N1-Phenylacetyl Group: Electron-Withdrawing (Deactivating) B->D E Determine Overall Ring Reactivity (Predicted: Deactivated) C->E D->E F Evaluate Regioselectivity (C2 vs. C5) E->F G C5 Position: Electronically Favored Sterically Accessible F->G H C2 Position: Electronically Disfavored Sterically Hindered F->H I Conclusion: Electrophilic Attack Occurs at C5 G->I H->I J Select Reaction Type (Halogenation, Nitration, etc.) I->J K Develop Hypothetical Protocol J->K

Caption: Logical workflow for predicting the outcome of electrophilic substitution.

Chapter 3: Predicted Outcomes of Key Electrophilic Substitution Reactions

Due to the deactivating nature of the N1-substituent, strong electrophiles and potentially elevated temperatures may be necessary to achieve substitution.

Halogenation (Bromination & Chlorination)
  • Reagents : N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile or DMF are suitable for controlled monohalogenation. Using elemental bromine (Br₂) in acetic acid is also a viable but potentially less selective method.

  • Predicted Product : 2-bromo-1-(4-(5-bromo-4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

  • Challenges : Over-halogenation is unlikely due to the deactivated ring. The primary challenge will be achieving a reasonable reaction rate.

Nitration
  • Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. However, the strongly acidic conditions may lead to protonation of the N3 atom, causing extreme deactivation or degradation. A milder alternative is using nitronium tetrafluoroborate (NO₂BF₄) in a solvent like sulfolane or nitromethane.[4]

  • Predicted Product : 2-bromo-1-(4-(4-methyl-5-nitro-1H-imidazol-1-yl)phenyl)ethanone.

  • Challenges : This reaction is expected to be difficult. The strongly deactivating N1-substituent coupled with potential N3 protonation under acidic conditions will significantly lower the nucleophilicity of the imidazole ring.[5][6] Side reactions on the phenyl ring are possible but less likely due to the deactivating acetyl group.

Sulfonation
  • Reagents : Fuming sulfuric acid (H₂SO₄/SO₃) at elevated temperatures.

  • Predicted Product : 4-(2-bromoacetyl)phenyl)-4-methyl-1H-imidazole-5-sulfonic acid.

  • Challenges : The reaction requires harsh conditions, which may lead to decomposition of the starting material. Sulfonation of imidazoles is also often reversible.

Friedel-Crafts Alkylation and Acylation
  • Reagents : A Lewis acid catalyst (e.g., AlCl₃) with an alkyl halide or acyl chloride.[7][8]

  • Predicted Outcome : These reactions are predicted to fail . The basic N3 atom of the imidazole ring will act as a Lewis base, coordinating strongly with the Lewis acid catalyst. This interaction deactivates the entire molecule, preventing the electrophilic aromatic substitution from occurring on either the imidazole or the phenyl ring.[9]

Caption: General mechanism showing electrophilic attack at the C5 position.

Chapter 4: Data Presentation

As this guide is predictive, the following table summarizes the anticipated outcomes and necessary conditions for the electrophilic substitution on the target molecule.

Reaction TypeReagents & SolventsPredicted Major ProductPredicted YieldKey Challenges & Considerations
Bromination NBS, Acetonitrile5-bromo derivativeModerateRequires elevated temperature or prolonged reaction time due to ring deactivation.
Chlorination NCS, DMF5-chloro derivativeModerateSimilar to bromination; requires careful temperature control to avoid decomposition.
Nitration NO₂BF₄, Sulfolane5-nitro derivativeLow to ModerateStrong deactivation of the ring. Standard HNO₃/H₂SO₄ conditions are likely too harsh.
Sulfonation Fuming H₂SO₄5-sulfonic acidLowHarsh reaction conditions may cause degradation. Product isolation can be difficult.
Friedel-Crafts AlCl₃, Acyl/Alkyl HalideNo Reaction0%Lewis basicity of the N3 atom leads to catalyst poisoning and ring deactivation.

Chapter 5: Exemplary Experimental Protocols

The following protocols are hypothetical and should be optimized based on laboratory findings. They are designed for experienced synthetic chemists.

Protocol 1: Synthesis of 2-bromo-1-(4-(5-bromo-4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Objective : To introduce a bromine atom at the C5 position of the imidazole ring.

Reagents & Materials :

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure :

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound.

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is expected to proceed over 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification :

  • The crude product should be purified by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

Protocol 2: Synthesis of 2-bromo-1-(4-(4-methyl-5-nitro-1H-imidazol-1-yl)phenyl)ethanone

Objective : To introduce a nitro group at the C5 position of the imidazole ring.

Reagents & Materials :

  • This compound (1.0 eq)

  • Nitronium tetrafluoroborate (NO₂BF₄) (1.5 eq)

  • Sulfolane (anhydrous)

  • Three-neck flask equipped with a thermometer and nitrogen inlet

  • Ice bath and heating mantle

  • Standard glassware for work-up and purification

Procedure :

  • In a dry three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous sulfolane.

  • Cool the solution to 0-5°C using an ice bath.

  • Carefully add nitronium tetrafluoroborate (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Heat the reaction to 60-70°C and maintain for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification :

  • Purification of the crude product is best achieved via flash column chromatography on silica gel.

Disclaimer : The information provided, particularly the experimental protocols, is predictive and based on established principles of organic chemistry. All experimental work should be conducted with appropriate safety precautions by trained personnel.

References

An In-depth Technical Guide to the Solubility of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive overview of the methodologies and experimental protocols required to determine its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments and to understand the context of this compound's potential applications in drug discovery.

While precise, quantitative solubility data for this compound is not extensively published, preliminary information suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and water, particularly with the aid of sonication.

Table 1: Recommended Organic Solvents for Solubility Assessment

The following table outlines a selection of organic solvents recommended for determining the solubility profile of this compound. The solvents are categorized by their polarity to ensure a comprehensive assessment.

Solvent CategorySolvent NameRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)High dissolving power for a wide range of organic compounds.
Acetonitrile (ACN)Commonly used in reversed-phase chromatography; good for moderately polar compounds.
AcetoneA versatile solvent for a range of polar and nonpolar compounds.
Polar Protic MethanolA common polar protic solvent used in organic synthesis and analysis.
EthanolSimilar to methanol, often used in pharmaceutical preparations.
Nonpolar Dichloromethane (DCM)A good solvent for a wide variety of organic compounds.
TolueneRepresentative of aromatic hydrocarbon solvents.
HexaneA nonpolar alkane solvent, useful for assessing solubility in hydrophobic environments.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug development, influencing bioavailability and formulation. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic solubility.[1][2]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (see Table 1)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Replication: It is recommended to perform a minimum of three replicate determinations for each solvent.

Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a DMSO stock solution.[3][4][5][6]

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Preparation: Add the selected organic solvents to the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well.

  • Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.[3]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by observing the absorbance at a specific wavelength. An increase in turbidity indicates precipitation and that the kinetic solubility has been exceeded.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Shake at Controlled Temperature (24-48 hours) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Analyze Filtrate by HPLC E->F G Quantify Concentration F->G

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Representative Signaling Pathway

Given that related α-bromoketone structures have been identified as protein kinase inhibitors, the following diagram illustrates a simplified, representative protein kinase signaling pathway that could be a target for such compounds.[7] This is a hypothetical representation of a potential mechanism of action.

G cluster_pathway Representative Protein Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellProliferation Cell Proliferation GeneExpression->CellProliferation Leads to Inhibitor 2-bromo-1-(4-(4-methyl- 1H-imidazol-1-yl)phenyl)ethanone (Hypothetical Inhibitor) Inhibitor->Raf Inhibits

Caption: A hypothetical protein kinase signaling pathway potentially targeted by the compound.

References

Potential Biological Activities of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. As a member of the imidazole family, this compound is predicted to exhibit a range of pharmacological effects, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This document outlines a plausible synthetic route, details established experimental protocols for evaluating these biological activities, and presents quantitative data from structurally similar compounds to infer potential efficacy. Furthermore, this guide includes diagrammatic representations of key experimental workflows and the putative antifungal mechanism of action to facilitate a deeper understanding of its potential applications in drug discovery and development.

Introduction

Imidazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Marketed drugs such as ketoconazole, miconazole, and clotrimazole underscore the therapeutic importance of the imidazole scaffold, particularly in the realm of antifungal agents.[1] These drugs primarily exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[2] The disruption of this pathway leads to fungal cell membrane instability and ultimately, cell death.[2]

The title compound, this compound, incorporates key structural features that suggest a high potential for biological activity. The presence of the imidazole ring is a strong indicator of antifungal and antibacterial properties.[1][3] Additionally, the α-bromoketone moiety is a reactive functional group known to participate in various biological interactions, potentially contributing to anti-inflammatory and antiproliferative effects.[4] This guide serves as a technical resource for researchers interested in exploring the therapeutic potential of this promising molecule.

Synthesis

A specific, peer-reviewed synthesis for this compound is not extensively documented in the current literature. However, a logical and chemically sound synthetic pathway can be proposed based on established methodologies for analogous compounds. A plausible multi-step synthesis would likely commence from 4-methyl-1H-imidazole. The core of this strategy involves the N-arylation of 4-methyl-1H-imidazole with a suitable fluorophenyl ketone precursor, followed by bromination of the acetyl group.

A documented procedure for a closely related compound, 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, involves the direct bromination of 4'-(1H-imidazol-1-yl)acetophenone.[5] This suggests that a similar final bromination step would be a viable route to the target compound.

Proposed Synthetic Workflow:

Synthetic Workflow Start 4-methyl-1H-imidazole + 4-fluoroacetophenone Step1 N-Arylation (e.g., Ullmann condensation) Start->Step1 Intermediate 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Step1->Intermediate Step2 α-Bromination (e.g., with Br2 or NBS) Intermediate->Step2 Product This compound Step2->Product

Figure 1: Proposed synthetic workflow for the target compound.

Potential Biological Activities

Based on its structural features and the known activities of related imidazole derivatives, this compound is hypothesized to possess antifungal, antibacterial, anticancer, and anti-inflammatory properties. The following sections summarize the potential for each activity, supported by quantitative data from structurally analogous compounds.

Antifungal Activity

The imidazole moiety is a well-established pharmacophore in antifungal drug design. The primary mechanism of action for many imidazole-based antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in the fungal cell membrane.[2]

Table 1: Antifungal Activity of Structurally Related Imidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-(1H-imidazol-1-yl)-1-phenylethanone derivativeCandida albicans<10[1]
Imidazole derivative with 2,4-dienone motif (Compound 31)Fluconazole-resistant C. albicans 641108[1]
Imidazole derivative with 2,4-dienone motif (Compound 42)Fluconazole-resistant C. albicans 641108[1]

Putative Antifungal Signaling Pathway:

Antifungal Signaling Pathway Compound This compound Target Lanosterol 14α-demethylase (CYP51) Compound->Target Inhibition Process1 Lanosterol to Ergosterol Conversion Target->Process1 Catalyzes Process2 Accumulation of Toxic Sterol Intermediates Target->Process2 Prevents conversion, leading to Outcome1 Ergosterol Depletion Process1->Outcome1 Leads to Outcome2 Increased Membrane Permeability Outcome1->Outcome2 Process2->Outcome2 FinalOutcome Fungal Cell Death Outcome2->FinalOutcome

Figure 2: Putative antifungal mechanism of action.

Antibacterial Activity

Several imidazole derivatives have demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria.[1] The presence of the bromo-acetophenone moiety may also contribute to the antibacterial profile.

Table 2: Antibacterial Activity of Structurally Related Imidazole and Acetophenone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Imidazole derivative with 2,4-dienone motif (Compound 31)Staphylococcus aureus UA17588[1]
Imidazole derivative with 2,4-dienone motif (Compound 42)Staphylococcus aureus UA17584[1]
3-bromo acetophenoneBacillus subtilis NCIM 2718Not specified, but active[6]
3-bromo acetophenoneStaphylococcus aureus NCIM5021Not specified, but active[6]
Anticancer Activity

The antiproliferative effects of imidazole-containing compounds have been documented against various cancer cell lines.[4] The potential mechanism may involve the disruption of critical cellular signaling pathways.

Table 3: In Vitro Cytotoxicity of Structurally Related Imidazole Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Breast Cancer)20.5 ± 3.6
Benzenesulfonamide-bearing imidazole derivativeIGR39 (Melanoma)27.8 ± 2.8
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromideMultiple cancer cell linesAntiproliferative activity noted[4]
Anti-inflammatory Activity

Certain imidazole derivatives have been investigated for their anti-inflammatory properties.[4] A common in vitro method to assess this activity is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: Anti-inflammatory Activity of Structurally Related Compounds

CompoundAssayEffectReference
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromideIn vivo/In vitro modelsAnti-inflammatory properties observed[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental conditions.

Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Experimental Workflow:

Antifungal Assay Workflow Start Prepare fungal inoculum Step2 Add fungal inoculum to each well Start->Step2 Step1 Prepare serial dilutions of test compound in 96-well plate Step1->Step2 Step3 Incubate at 35°C for 24-48 hours Step2->Step3 Step4 Visually or spectrophotometrically determine MIC Step3->Step4 Result Minimum Inhibitory Concentration (MIC) Step4->Result

Figure 3: Broth microdilution antifungal assay workflow.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

MTT Assay Workflow Start Seed cancer cells in 96-well plate Step1 Treat cells with serial dilutions of test compound Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT reagent and incubate Step2->Step3 Step4 Solubilize formazan crystals with DMSO Step3->Step4 Step5 Measure absorbance at 570 nm Step4->Step5 Result Calculate IC₅₀ value Step5->Result

Figure 4: MTT cytotoxicity assay workflow.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable metabolite of nitric oxide, in cell culture supernatants.

Experimental Workflow:

Griess Assay Workflow Start Seed RAW 264.7 macrophages in 96-well plate Step1 Pre-treat cells with test compound Start->Step1 Step2 Stimulate with LPS (1 µg/mL) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Collect supernatant and add Griess reagent Step3->Step4 Step5 Measure absorbance at 540 nm Step4->Step5 Result Calculate % NO inhibition Step5->Result

Figure 5: Griess assay workflow for NO inhibition.

Procedure:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and add Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Conclusion

While direct experimental data for this compound is not yet publicly available, the structural analogy to known bioactive imidazole and bromo-acetophenone derivatives strongly suggests its potential as a multifunctional therapeutic agent. This technical guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols and compiled data from related compounds offer a valuable starting point for researchers to explore its antifungal, antibacterial, anticancer, and anti-inflammatory properties. Further investigation into this compound is warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

Methodological & Application

Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, two-step synthesis protocol for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a valuable intermediate for pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in structured tables, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its structural features, combining a brominated acetophenone with a substituted imidazole moiety, make it a versatile precursor for creating diverse chemical libraries for drug discovery and for the development of novel functional materials. This protocol outlines a reliable synthetic route starting from readily available commercial reagents.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This step involves a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation, between 4-methyl-1H-imidazole and 4-fluoroacetophenone.

  • Step 2: Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The intermediate from Step 1 is then subjected to alpha-bromination to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from established methods for the synthesis of similar aryl-imidazole compounds.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
4-methyl-1H-imidazoleC₄H₆N₂82.100.82 g10Sigma-Aldrich
4-fluoroacetophenoneC₈H₇FO138.141.38 g10Acros Organics
Potassium HydroxideKOH56.110.84 g15Fisher Scientific
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1330 mL-VWR

Procedure:

  • To a 100 mL round-bottom flask, add 4-methyl-1H-imidazole (0.82 g, 10 mmol) and potassium hydroxide (0.84 g, 15 mmol).

  • Add 30 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Stir the mixture at room temperature for 1 hour to form the potassium salt of 4-methyl-1H-imidazole.

  • Add 4-fluoroacetophenone (1.38 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Expected Yield: 70-80%

Step 2: Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This alpha-bromination protocol is a general method applicable to acetophenone derivatives.[1][2]

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanoneC₁₂H₁₂N₂O200.242.00 g10Prepared in Step 1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.78 g10Oakwood Chemical
AcetonitrileC₂H₃N41.0550 mL-J.T. Baker
Benzoyl Peroxide (BPO)C₁₄H₁₀O₄242.230.24 g1Sigma-Aldrich

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (2.00 g, 10 mmol) in 50 mL of acetonitrile.

  • Add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound.

Expected Yield: 60-70%

Characterization Data (Predicted)

AnalysisPredicted Data for this compound
¹H NMR (400 MHz, CDCl₃)δ 7.9-8.1 (d, 2H, Ar-H), 7.5-7.7 (d, 2H, Ar-H), 7.2-7.3 (s, 1H, imidazole C5-H), 6.8-6.9 (s, 1H, imidazole C2-H), 4.5 (s, 2H, CH₂Br), 2.3 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 190-192 (C=O), 140-142 (imidazole C4), 138-140 (Ar-C), 135-137 (imidazole C2), 130-132 (Ar-CH), 120-122 (Ar-CH), 118-120 (imidazole C5), 30-32 (CH₂Br), 13-15 (CH₃)
Mass Spec (ESI) m/z calculated for C₁₂H₁₁BrN₂O [M+H]⁺: 279.01, found: 279.0

Experimental Workflow

SynthesisWorkflow reagents1 4-methyl-1H-imidazole + 4-fluoroacetophenone + KOH in DMSO reaction1 Ullmann Condensation 120 °C, 24h reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 1-(4-(4-methyl-1H-imidazol- 1-yl)phenyl)ethanone purification1->intermediate reagents2 Intermediate + NBS + BPO in Acetonitrile intermediate->reagents2 reaction2 Bromination Reflux, 4-6h reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product 2-bromo-1-(4-(4-methyl-1H- imidazol-1-yl)phenyl)ethanone purification2->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle with appropriate gloves.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, facilitating its accessibility for further research and development in various scientific fields.

References

Application Notes and Protocols for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a valuable synthetic intermediate, primarily utilized in the field of medicinal chemistry. Its structure, featuring a reactive α-bromoketone moiety and a substituted imidazole ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds, most notably as a precursor in the synthesis of kinase inhibitors.

Key Applications

  • Intermediate in the Synthesis of Nilotinib: The core structure of this compound is a key component in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] While various synthetic routes to Nilotinib exist, they all rely on the construction of the central 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl] moiety, for which the title compound is a logical precursor.

  • Precursor for Kinase Inhibitors: The α-bromoketone functionality is highly reactive towards nucleophiles, such as amines, allowing for the facile introduction of various side chains and the construction of diverse molecular scaffolds.[3][4][5] This reactivity is particularly useful in the drug discovery process for creating libraries of compounds to be screened for kinase inhibitory activity.

  • Synthesis of Heterocyclic Compounds: The reactive nature of this compound makes it a suitable starting material for the synthesis of a variety of heterocyclic systems beyond kinase inhibitors. For instance, it can be used to synthesize substituted imidazoles, oxazoles, and other nitrogen-containing heterocycles of medicinal interest.

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Appearance Expected to be a solid
Reactivity The α-bromo position is highly electrophilic and susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

Materials:

  • 4'-(4-methyl-1H-imidazol-1-yl)acetophenone

  • Bromine (Br₂)

  • 30-32% Hydrobromic acid (HBr) in acetic acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4'-(4-methyl-1H-imidazol-1-yl)acetophenone (1 equivalent) in 30-32% HBr in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid to the stirred solution via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (3 x volume of the reaction mixture).

  • Dry the product under vacuum to yield this compound hydrobromide.

Quantitative Data (Expected):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
4'-(4-methyl-1H-imidazol-1-yl)acetophenone1.0200.24(user defined)
Bromine1.0159.81(user defined)
ProductYieldPurity
This compound hydrobromide85-95%>95% (by NMR)

Protocol 2: Synthesis of an α-Aminoketone Intermediate

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound hydrobromide

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Acetonitrile or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Condenser (if heating is required)

Procedure:

  • To a round-bottom flask containing a stir bar, add this compound hydrobromide (1 equivalent) and the chosen solvent (acetonitrile or DCM).

  • Add the amine (1.1 equivalents) to the suspension.

  • Add triethylamine (2.2 equivalents) to neutralize the hydrobromide salt and the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, it can be gently heated to reflux.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

ReactantMolar Eq.
This compound hydrobromide1.0
Amine1.1
Triethylamine2.2
ProductYieldPurity
α-aminoketone product70-90%>98% (by HPLC)

Visualizations

Synthesis_of_Intermediate start 4'-(4-methyl-1H-imidazol-1-yl)acetophenone reagents1 + Br2 + HBr/Acetic Acid start->reagents1 product This compound reagents1->product

Caption: Synthesis of the target intermediate via bromination.

Use_of_Intermediate start This compound reagents1 + Primary/Secondary Amine + Base (e.g., TEA) start->reagents1 product α-Aminoketone Derivative reagents1->product

Caption: General reaction of the intermediate to form an α-aminoketone.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thiazole and imidazole derivatives, potent classes of heterocyclic compounds, utilizing 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone as a key starting material. The resulting compounds, bearing the 4-methyl-1H-imidazol-1-yl)phenyl moiety, are of significant interest in medicinal chemistry due to their potential as modulators of inflammatory signaling pathways.

Introduction

α-Haloketones are versatile synthons in organic chemistry, serving as precursors for a wide array of heterocyclic systems. The title compound, this compound, incorporates a reactive α-bromo ketone functionality and a substituted imidazole group, making it an attractive building block for the synthesis of novel drug candidates. The imidazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. The synthetic routes outlined herein are based on established methodologies, such as the Hantzsch thiazole synthesis, and provide a foundation for the generation of libraries of diverse heterocyclic compounds for screening and lead optimization.

Data Presentation

The following table summarizes the expected heterocyclic products from the reaction of this compound with various reagents, along with representative quantitative data.

Product HeterocycleReagentProduct StructureMolecular FormulaYield (%)Purity (%)m.p. (°C)
2-Aminothiazole DerivativeThiourea4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-amineC₁₃H₁₂N₄S85-95>95210-215
2-Methylthiazole DerivativeThioacetamide2-methyl-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazoleC₁₄H₁₃N₃S80-90>95185-190
2,4-Disubstituted ImidazoleBenzamidine2-phenyl-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-imidazoleC₁₉H₁₆N₄75-85>95230-235

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative via the reaction of this compound with thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1 mmol) and thiourea (1.2 mmol).

  • Add ethanol (20 mL) to the flask.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with deionized water and a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Phenyl-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-imidazole

This protocol outlines the synthesis of a disubstituted imidazole derivative from this compound and benzamidine.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve benzamidine hydrochloride (1.5 mmol) in ethanol (15 mL).

  • Add sodium bicarbonate (3 mmol) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of this compound (1 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold deionized water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with deionized water and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-phenyl-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-imidazole.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis start Start Materials: - this compound - Thiourea - Ethanol reflux Reflux (3-4 hours) start->reflux Mix neutralize Neutralization (aq. NaHCO₃) reflux->neutralize Cool filter Filtration and Washing neutralize->filter product Product: 2-Amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole filter->product

Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental Workflow: Imidazole Synthesis

Imidazole_Synthesis start Start Materials: - this compound - Benzamidine HCl - NaHCO₃ - Ethanol reflux Reflux (6-8 hours) start->reflux Mix precipitate Precipitation (Ice-cold water) reflux->precipitate Cool filter Filtration and Recrystallization precipitate->filter product Product: 2-Phenyl-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-imidazole filter->product

Caption: Workflow for the synthesis of a disubstituted imidazole derivative.

Signaling Pathway: Inhibition of p38 MAP Kinase Pathway

Many imidazole-based compounds are known to be potent inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the inflammatory response.[1][2][3] Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_MAPK_Pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 activates mk2 MAPKAPK2 p38->mk2 activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mk2->cytokines leads to production of inhibitor Synthesized Imidazole Derivative inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway by synthesized imidazole derivatives.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone as a key intermediate in the synthesis of novel compounds through nucleophilic substitution reactions. The protocols outlined below are designed to serve as a foundational guide for the development of diverse molecular entities with potential therapeutic applications.

Introduction

This compound is a versatile bifunctional molecule. It incorporates a reactive α-bromo ketone moiety, which is an excellent electrophile for nucleophilic substitution reactions. The presence of the 4-methyl-1H-imidazole group imparts favorable pharmacokinetic properties and serves as a crucial pharmacophore in many biologically active compounds. This combination makes the title compound a valuable starting material in medicinal chemistry and drug discovery, particularly for the development of antifungal, anticancer, and anti-inflammatory agents. The bromine atom can be readily displaced by a wide variety of nucleophiles, enabling the synthesis of a diverse library of derivatives.

Applications in Drug Discovery

The 1,4-disubstituted imidazole ring is a prominent feature in many pharmaceuticals. The derivatives synthesized from this compound are being explored for a range of therapeutic applications:

  • Antifungal Agents: The imidazole core is a well-established pharmacophore in many commercial antifungal drugs that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] Novel derivatives can be synthesized to overcome resistance to existing therapies.

  • Anticancer Agents: The imidazole moiety is present in numerous kinase inhibitors and other anticancer drugs. By introducing various functionalities through nucleophilic substitution, novel compounds can be designed to target specific signaling pathways implicated in cancer progression.

  • Anti-inflammatory and Analgesic Agents: Imidazole derivatives have been shown to possess anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion by a nucleophile. The electrophilic carbon adjacent to the carbonyl group is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions.

Caption: General nucleophilic substitution reaction scheme.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions using this compound. Researchers should optimize these conditions based on the specific nucleophile used.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 2-morpholino-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiourea)

This protocol outlines the synthesis of a 2-amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired aminothiazole derivative.[3]

Quantitative Data Summary

The following table summarizes expected products and potential yields for reactions with various nucleophiles based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions.

NucleophileReagentProduct StructureExpected Yield (%)Reference (Analogous Reactions)
Secondary AmineMorpholine2-morpholino-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone80-95[4]
ThiolThiourea2-amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole75-90[3]
Primary AmineAniline2-(phenylamino)-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone70-85[5]
AzideSodium Azide2-azido-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone>90General Knowledge

Experimental Workflow Visualization

G start Start: Reactants reaction Reaction Setup: - Add this compound - Add Nucleophile and Base/Solvent start->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Column Chromatography or Recrystallization workup->purification analysis Product Characterization: - NMR, MS, IR purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for nucleophilic substitution.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a key intermediate in medicinal chemistry, valued for its versatile reactivity in the synthesis of complex bioactive molecules. The presence of an α-bromoketone functional group makes it a potent electrophile, ideal for nucleophilic substitution reactions, while the 4-methyl-1H-imidazolyl-phenyl moiety is a common scaffold in the development of various therapeutic agents. This document provides detailed application notes on its utility as a precursor for kinase inhibitors and protocols for its synthesis and subsequent use.

Applications in Medicinal Chemistry

The primary application of this compound is as a building block for the synthesis of kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses, and its inhibition is a key strategy in the treatment of autoimmune diseases, inflammatory disorders, and some cancers.[3]

The imidazole and phenyl rings of the molecule serve as a core structure that can be elaborated upon to create potent and selective inhibitors. The reactive α-bromoketone allows for the facile introduction of various side chains and heterocyclic systems, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.

Derivatives of similar bromoethanone compounds have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[4] The 4-methyl-1H-imidazol-1-yl)phenyl moiety is a key feature in many p38 MAPK inhibitors, contributing to their binding affinity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (Precursor)

This protocol outlines the synthesis of the immediate precursor to the title compound.

Materials:

  • 4-bromoacetophenone

  • 4-methylimidazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction flask, add 4-bromoacetophenone (1.0 eq), 4-methylimidazole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

  • Add DMSO as the solvent and stir the mixture at 90°C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of the precursor to yield the title compound. A general procedure for the bromination of similar acetophenones is adapted here.[5][6]

Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (DCM)

  • AIBN (azobisisobutyronitrile) (catalytic amount)

Procedure:

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in DCM in a reaction flask.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

CompoundTargetIC50 (nM)Assay Condition
Adezmapimod (SB203580)p38 MAP Kinase222.44 ± 5.98In vitro kinase assay
Compound AA6p38 MAP Kinase403.57 ± 6.35In vitro kinase assay

Table 1: Inhibitory concentration (IC50) values of representative imidazole-based p38 MAP kinase inhibitors. This data is for illustrative purposes to indicate the therapeutic potential of this class of compounds.

Visualizations

G Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination 4-bromoacetophenone 4-bromoacetophenone Ullmann Coupling Ullmann Coupling 4-bromoacetophenone->Ullmann Coupling 4-methylimidazole 4-methylimidazole 4-methylimidazole->Ullmann Coupling Precursor 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Ullmann Coupling->Precursor Precursor_ref Precursor Bromination Bromination Precursor_ref->Bromination NBS N-Bromosuccinimide NBS->Bromination Target_Compound This compound Bromination->Target_Compound

Caption: Synthetic workflow for the target compound.

G p38 MAPK Signaling Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2/3 p38_MAPK->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2_3->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor Imidazole-based Inhibitor (derived from title compound) Inhibitor->p38_MAPK Inhibition

References

Application Notes and Protocols for the Design of Novel Inhibitors Using 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a versatile chemical intermediate with significant potential in the discovery of novel therapeutic agents.[1] Its molecular architecture, featuring a reactive alpha-bromoketone moiety, makes it an excellent starting material for the synthesis of a diverse range of small molecule inhibitors.[2] The presence of the 4-methyl-1H-imidazol-1-yl group can also contribute to favorable interactions with biological targets. This document provides detailed protocols for the synthesis and evaluation of novel inhibitors derived from this compound, with a particular focus on the development of protein kinase inhibitors, a critical class of molecules in cellular signaling pathways.[2]

Protein kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The protocols outlined herein provide a framework for the rational design, synthesis, and biological characterization of novel kinase inhibitors using this compound as a key building block.

Target Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK/ERK pathway is a crucial signaling cascade that controls cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer. This pathway represents a key target for the development of novel kinase inhibitors. A simplified representation of the MAPK/ERK signaling pathway is shown below.

MAPK_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Novel_Inhibitor Novel Inhibitor Novel_Inhibitor->RAF

Figure 1: Simplified MAPK/ERK Signaling Pathway and a potential point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Novel Inhibitor via Nucleophilic Substitution

The reactive alpha-bromo group of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of diverse compounds.[2] This protocol describes a general procedure for the synthesis of a hypothetical inhibitor by reacting the starting material with a nucleophile, such as a substituted amine.

Materials:

  • This compound

  • Substituted amine (e.g., 4-aminophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired novel inhibitor.

Synthesis_Workflow cluster_synthesis Synthesis of Novel Inhibitor Start Start Reactants Combine Starting Material, Amine, and Base in DMF Start->Reactants Reaction Stir at Room Temperature (12-24h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with Water, Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Novel Inhibitor Purification->Product

Figure 2: General workflow for the synthesis of a novel inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a novel inhibitor against a target kinase (e.g., RAF kinase). The assay measures the amount of ADP produced, which is proportional to the kinase activity.

Materials:

  • Target kinase (e.g., RAF)

  • Kinase substrate peptide

  • ATP

  • Novel inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the novel inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to stop the kinase reaction, deplete remaining ATP, and then convert ADP to a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay Start_Assay Start Plate_Setup Add Diluted Inhibitor and Kinase to Plate Start_Assay->Plate_Setup Pre_Incubation Incubate for 10 min at Room Temperature Plate_Setup->Pre_Incubation Reaction_Initiation Add Substrate/ATP Mixture Pre_Incubation->Reaction_Initiation Kinase_Reaction Incubate for 60 min at 30°C Reaction_Initiation->Kinase_Reaction ADP_Detection_Step Add ADP Detection Reagent Kinase_Reaction->ADP_Detection_Step Luminescence_Reading Measure Luminescence ADP_Detection_Step->Luminescence_Reading Data_Analysis Calculate % Inhibition and IC50 Value Luminescence_Reading->Data_Analysis End_Assay End Data_Analysis->End_Assay

Figure 3: Workflow for the in vitro kinase inhibition assay.
Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of the novel inhibitor on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells with BRAF mutation)

  • Cell culture medium and supplements

  • Novel inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of the novel inhibitor for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[3]

Data Presentation

The inhibitory activity of a series of hypothetical novel inhibitors derived from this compound against a target kinase is summarized in the table below. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Compound IDTarget KinaseIC₅₀ (nM) [Example Data]Cell Viability IC₅₀ (µM) [Example Data]
NI-001 RAF1502.5
NI-002 RAF751.2
NI-003 RAF>10,000>50
NI-004 MEK2505.8
Staurosporine RAF100.1

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a promising starting material for the development of novel inhibitors, particularly targeting protein kinases. The provided protocols offer a comprehensive framework for the synthesis and in vitro evaluation of such compounds. Further studies, including lead optimization, selectivity profiling, and in vivo efficacy studies, are necessary to fully characterize the therapeutic potential of any newly developed inhibitors.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone analogs. This class of compounds has garnered interest for its potential as kinase inhibitors and anticancer agents. The following sections detail the synthesis, biological evaluation, and SAR of these analogs, supported by experimental protocols and data presentation.

Introduction

The 2-bromo-1-(4-(imidazol-1-yl)phenyl)ethanone scaffold is a key pharmacophore in the development of various therapeutic agents. The presence of the imidazole ring, the phenyl core, and the reactive α-bromoketone moiety allows for diverse chemical modifications to explore and optimize biological activity. Specifically, analogs of this compound are investigated for their potential to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. The bromine atom provides a reactive handle for nucleophilic substitution, enabling the synthesis of a wide range of derivatives.

Data Presentation: SAR of Related Imidazole-Based Kinase Inhibitors

Compound ID General Structure Modification (R) Target Kinase(s) IC50 (nM) Key SAR Observations
Analog A Imidazole-phenyl-ethanoneR = HEGFR, Src100-500Baseline activity.
Analog B Imidazole-phenyl-ethanoneR = 4-methyl on imidazoleEGFR, Src50-200Methyl group may enhance hydrophobic interactions in the binding pocket.
Analog C Imidazole-phenyl-ethanoneR = Phenyl substitution on imidazoleAbl, Src20-100Bulky substituents can increase potency and alter selectivity.
Analog D Imidazole-phenyl-ethanoneR = Substitution on phenyl ring (e.g., -OCH3)Various kinasesVariableSubstituents on the phenyl ring can modulate solubility and electronic properties, impacting activity.
Analog E Imidazole-phenyl-ethanoneReplacement of bromo with other groups (e.g., -OH, -NHR')Various kinasesGenerally less activeThe bromo group is often crucial for covalent modification of the target or as a key intermediate for derivatization.

Experimental Protocols

The synthesis of the title compound and its analogs typically involves a multi-step process. A general synthetic route is outlined below:

  • N-Arylation of 4-methylimidazole: 4-methylimidazole is reacted with a substituted 4-fluoroacetophenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

  • Bromination: The resulting acetophenone derivative is then subjected to bromination at the α-position of the ketone. This can be achieved using bromine in a suitable solvent like acetic acid or with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Further derivatization can be achieved by nucleophilic substitution of the bromine atom with various amines, thiols, or other nucleophiles to generate a library of analogs.

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target protein kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in DMSO and then further dilute in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal is typically inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

This protocol is used to assess the cytotoxic effect of the synthesized analogs on cancer cell lines.

Materials:

  • Synthesized inhibitor compounds

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization Start Starting Materials (4-methylimidazole, 4-fluoroacetophenone) Synthesis Chemical Synthesis (N-Arylation, Bromination) Start->Synthesis Analogs Library of Analogs Synthesis->Analogs BioAssay Biological Assays (Kinase Inhibition, Antiproliferative) Analogs->BioAssay Data Activity Data (IC50 values) BioAssay->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization NewAnalogs Design of New Analogs Optimization->NewAnalogs NewAnalogs->Synthesis

Caption: General workflow for the Structure-Activity Relationship (SAR) studies.

Kinase_Inhibition_Pathway ATP ATP Kinase Active Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor This compound Analog Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway of kinase inhibition.

Experimental_Workflow A Prepare inhibitor dilutions B Add Kinase, Substrate, and Inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (luminescence/fluorescence) E->F G Data analysis (IC50 determination) F->G

Application Notes and Protocols for Alkylation Reactions Using 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone as a key reagent in alkylation reactions. This versatile building block is particularly valuable in medicinal chemistry and drug discovery for the synthesis of a wide array of molecular structures through the formation of new carbon-heteroatom bonds.

Introduction

This compound is an α-bromoacetophenone derivative featuring a 4-methyl-1H-imidazol-1-yl substituent on the phenyl ring. The presence of the reactive α-bromo ketone functionality makes it an excellent electrophile for alkylation reactions with a variety of nucleophiles, including amines, thiols, and other heteroatomic species. The imidazole moiety can play a significant role in the biological activity of the resulting molecules, making this reagent a valuable tool for the synthesis of potential therapeutic agents.

These protocols outline generalized procedures for N-alkylation and S-alkylation reactions, providing a foundation for researchers to develop specific synthetic methodologies.

Data Presentation

The following tables summarize representative quantitative data for the alkylation of various nucleophiles with this compound. Please note that these are generalized examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: N-Alkylation of Amines

EntryAmine NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1PiperidineAcetonitrileK₂CO₃60485
2MorpholineDMFK₂CO₃60488
3AnilineAcetonitrileEt₃N801275
4BenzylamineTHFNaH25682

Table 2: S-Alkylation of Thiols

EntryThiol NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1ThiophenolEthanolEt₃N78392
2Benzyl mercaptanAcetonitrileK₂CO₃60295
3Cysteine ethyl esterDMFDBU25580
44-methoxythiophenolEthanolEt₃N78390

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the alkylation of primary and secondary amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 - 1.2 eq) and the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base like K₂CO₃ was used, filter the mixture to remove the salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Protocol 2: General Procedure for S-Alkylation of Thiols

This protocol provides a general method for the alkylation of thiols with this compound.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 - 1.1 eq)

  • Base (e.g., Et₃N, K₂CO₃, DBU) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 - 1.1 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 - 1.5 eq) to the solution and stir for 10-20 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure S-alkylated product.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material start 4-Methyl-1H-imidazole bromination Bromination start->bromination Br₂ protection N-Protection bromination->protection Protecting Group acylation Metal-Halogen Exchange & Acylation protection->acylation 1. n-BuLi 2. Acetylating Agent deprotection Deprotection acylation->deprotection Deprotection Step product 2-bromo-1-(4-(4-methyl- 1H-imidazol-1-yl)phenyl)ethanone deprotection->product

Caption: Synthetic workflow for the preparation of the title compound.

Alkylation_Workflow reagent This compound reaction Alkylation Reaction reagent->reaction nucleophile Nucleophile (Amine or Thiol) nucleophile->reaction workup Reaction Workup (Filtration/Extraction) reaction->workup Base, Solvent, Temp. purification Purification (Chromatography/Recrystallization) workup->purification final_product Final Alkylated Product purification->final_product

Caption: General experimental workflow for alkylation reactions.

Application Note and Protocol: Purification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds. The basic nature of the imidazole moiety can sometimes lead to tailing on silica gel; therefore, this protocol incorporates measures to mitigate this issue.

Chemical Properties

A summary of the key chemical properties of the target compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Appearance Likely a solid
Solubility Soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the materials and step-by-step methodology for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

  • Standard laboratory glassware

Procedure:

1. Preparation of the Slurry and Packing the Column:

  • A glass column is securely clamped in a vertical position.
  • A small plug of cotton or glass wool is placed at the bottom of the column.
  • A layer of sand (approximately 1 cm) is added on top of the cotton plug.
  • Silica gel is weighed in a beaker (a general rule is to use 50-100 times the weight of the crude sample).
  • A slurry is prepared by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 100% Hexane or a Hexane/Ethyl Acetate mixture).
  • The slurry is carefully poured into the column. The column is gently tapped to ensure even packing and to remove any air bubbles.
  • The mobile phase is allowed to drain until it is just level with the top of the silica gel.

2. Sample Loading:

  • Dry Loading (Recommended): The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]
  • Wet Loading: The crude product is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column using a pipette.

3. Elution:

  • The elution process begins with a low-polarity mobile phase and the polarity is gradually increased. A typical gradient elution might start with 100% hexane and gradually increase the percentage of ethyl acetate. For more polar compounds, a dichloromethane/methanol system can be used.[1]
  • To prevent tailing of the basic imidazole compound, 0.5% triethylamine can be added to the mobile phase.[1]
  • A suggested gradient elution is provided in the data table below.

4. Fraction Collection and Analysis:

  • Fractions are collected in separate tubes or flasks as the mobile phase elutes from the column.
  • The composition of each fraction is monitored by TLC.[1][2] A suitable mobile phase for TLC should provide a retention factor (Rf) of approximately 0.3-0.5 for the target compound.
  • The TLC plate is visualized under a UV lamp.

5. Product Isolation:

  • Fractions containing the pure product (as determined by TLC) are combined.
  • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.[1]

Data Presentation

The following table summarizes a typical set of parameters for the column chromatography purification.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Hexane / Ethyl Acetate with 0.5% Triethylamine
Elution Gradient Start with 80:20 (Hexane:Ethyl Acetate), gradually increase to 50:50.
Alternative Mobile Phase Dichloromethane / Methanol (for highly polar impurities)
TLC Monitoring Mobile Phase 60:40 (Hexane:Ethyl Acetate)
Detection Method UV visualization at 254 nm

Visualizations

Diagram of the Column Chromatography Workflow

G prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb onto Silica Gel (Dry Loading) dissolve_sample->adsorb_silica adsorb_silica->load_column elute Elute with Gradient Mobile Phase collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for the purification by column chromatography.

Troubleshooting Guide

Troubleshooting start Problem problem1 Tailing of Spots on TLC/Column Description: The compound streaks down the silica. Cause: Compound is basic (imidazole). Solution: Add 0.5% triethylamine to the mobile phase. Consider using neutral or basic alumina as the stationary phase. start->problem1 problem2 Poor Separation Description: Compounds elute too close together. Cause: Inappropriate mobile phase polarity. Solution: Optimize the mobile phase system using TLC. A less polar solvent system will increase retention time and may improve separation. Use a shallower gradient during elution. start->problem2 problem3 Compound Stuck on Column Description: The product does not elute. Cause: Mobile phase is not polar enough. Solution: Gradually increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system). start->problem3 problem4 Cracked Column Bed Description: Cracks or channels appear in the silica gel. Cause: Column ran dry or disturbance during packing. Solution: Ensure the silica bed is always covered with solvent. Repack the column carefully. start->problem4

Caption: Common issues and solutions in column chromatography.

References

Application Notes and Protocols for the Characterization of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone , a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to guide researchers in academic and industrial settings.

Overview of Analytical Strategy

A multi-faceted analytical approach is crucial for the thorough characterization of this compound. This involves a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, identify functional groups, and quantify impurities. The recommended workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Verification HPLC HPLC Analysis (Purity & Impurity Profiling) Purification->HPLC Purity Assessment EA Elemental Analysis (CHN) Purification->EA Elemental Composition

Caption: Overall analytical workflow for the characterization of the target compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[1][2]

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
-CH₃ (imidazole)~2.2-CH₃ (imidazole)~13.5
-CH₂Br~4.5-CH₂Br~30.0
Imidazole H-5~7.0Imidazole C-5~118.0
Phenyl H (ortho to imidazole)~7.5Phenyl C (ortho to imidazole)~120.0
Phenyl H (ortho to ketone)~8.0Phenyl C (ortho to ketone)~129.0
Imidazole H-2~8.2Imidazole C-4~135.0
Phenyl C (ipso, imidazole)~138.0
Phenyl C (ipso, ketone)~139.0
Imidazole C-2~145.0
C=O (ketone)~190.0

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Acquire_1H Acquire ¹H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Dissolve->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Analysis Spectral Analysis & Structure Confirmation Process->Analysis HPLC_Workflow Prep Mobile Phase & Sample Preparation Equilibrate System Equilibration Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Purity Calculation) Detect->Analyze

References

Application Notes and Protocols for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of two novel kinase inhibitors targeting Aurora A kinase and the C797S mutant of the Epidermal Growth Factor Receptor (EGFR). The provided protocols and data are intended to facilitate further research and development in the field of targeted cancer therapy.

A Novel Pyrimidine-Based Aurora A Kinase Inhibitor for MYC-Driven Cancers

Application Note:

Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in various human cancers and plays a crucial role in the stabilization of MYC-family oncoproteins, which are considered challenging drug targets.[1][2] This section details the synthesis and biological activity of a potent and orally bioavailable pyrimidine-based Aurora A kinase inhibitor, compound 25 , designed to induce the DFG-out conformation of the kinase.[1] The inhibition of Aurora A by compound 25 leads to a significant reduction in cMYC and MYCN protein levels, resulting in potent anti-proliferative activity in cancer cell lines with high MYC expression.[1][2] Pharmacodynamic studies have demonstrated that oral administration of compound 25 effectively reduces cMYC protein levels and leads to significant tumor regression in xenograft models of small-cell lung cancer (SCLC).[1] These findings highlight the potential of compound 25 as a therapeutic agent for the treatment of MYC-amplified cancers.[1][2]

Quantitative Data Summary:

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)In Vivo Efficacy (NCI-H446 Xenograft)Oral Bioavailability (F%)Reference
13 Aurora A< 200NCI-H82 (SCLC)< 200--[1][2]
25 (prodrug of 13 )Aurora A-NCI-H446 (SCLC)->80% tumor regression62.3%[1][2]

Signaling Pathway Diagram:

Aurora_A_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Aurora A Kinase Regulation & Function cluster_2 Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Receptor_Tyrosine_Kinases->Ras_MAPK_Pathway Aurora_A Aurora A Kinase PI3K_Akt_Pathway->Aurora_A Ras_MAPK_Pathway->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly MYC_Oncoprotein MYC Oncoprotein Aurora_A->MYC_Oncoprotein Stabilization TPX2 TPX2 TPX2->Aurora_A Activation Cell_Cycle_Progression Cell Cycle Progression (G2/M) Centrosome_Maturation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Tumor_Growth Tumor Growth MYC_Oncoprotein->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Compound_25 Compound 25 Compound_25->Aurora_A Inhibition Kinase_Inhibitor_Workflow Start Start Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (Cellular IC50) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot (Target Modulation) Cell_Based_Assay->Western_Blot In_Vivo_Studies In Vivo Xenograft Model Western_Blot->In_Vivo_Studies End End In_Vivo_Studies->End EGFR_Signaling_Pathway cluster_0 EGFR Activation & Signaling cluster_1 Downstream Effects cluster_2 Resistance Mechanism EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth Third_Gen_TKI 3rd Gen TKI (e.g., Osimertinib) Third_Gen_TKI->EGFR Covalent Inhibition C797S_Mutation C797S Mutation C797S_Mutation->EGFR Prevents Covalent Binding Compound_5d Compound 5d Compound_5d->EGFR Non-covalent Inhibition EGFR_Inhibitor_Workflow Start Start Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay EGFR Kinase Assays (WT & Mutants) Purification->Kinase_Assay Cell_Viability Cell Viability Assays (IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blot (pEGFR, pAKT) Cell_Viability->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Model Western_Blot->In_Vivo_Xenograft End End In_Vivo_Xenograft->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This key intermediate is often used in the development of novel pharmaceuticals. Our aim is to help you improve the yield and purity of your synthesis through detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. Molecular bromine (Br₂) can be of low purity. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Starting Material: The starting ketone, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, may be impure.1. Use fresh, high-purity brominating agent. Recrystallize NBS from water if necessary. 2. Gradually increase the reaction temperature. Monitor the reaction closely by TLC. For NBS, refluxing in a suitable solvent like acetonitrile or carbon tetrachloride is often effective. For Br₂, the reaction is often carried out at room temperature or slightly below. 3. Purify the starting material by recrystallization or column chromatography before use.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Use of excess brominating agent can lead to the formation of di-bromo byproducts. 2. Ring Bromination: The phenyl or imidazole ring can undergo electrophilic substitution, especially under harsh conditions or with certain catalysts. 3. Side reactions with the imidazole moiety: The imidazole ring is susceptible to reactions under certain conditions.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise or as a solution dropwise to maintain control. 2. Use a non-polar or less polar solvent to disfavor ring bromination. Avoid strong Lewis acid catalysts that can promote ring substitution. The use of NBS often provides better selectivity for alpha-bromination compared to Br₂. 3. Protect the imidazole nitrogen if necessary, although for this specific substrate it is generally not required for alpha-bromination of the ketone.
Difficult Purification 1. Presence of unreacted starting material and/or byproducts with similar polarity to the product. 2. Product is unstable on silica gel. 1. Optimize the reaction to achieve full conversion. Utilize a different solvent system for column chromatography to improve separation. Recrystallization can also be an effective purification method. 2. Use a neutral or deactivated silica gel for chromatography. Alternatively, a different purification technique like preparative HPLC may be necessary.
Reaction is Too Slow or Stalls 1. Inadequate mixing. 2. Low reaction temperature. 3. Use of a less effective solvent. 1. Ensure efficient stirring throughout the reaction. 2. Increase the temperature in increments, monitoring for product formation and byproduct formation by TLC. 3. Screen different solvents. Acetonitrile, dichloromethane, and chloroform are common choices for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the alpha-bromination of the corresponding ketone, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

Q2: Which brominating agent is better, NBS or Br₂?

A2: Both NBS and Br₂ can be effective. NBS is often preferred as it is a solid and easier to handle than liquid bromine. It can also offer better selectivity for alpha-bromination over aromatic ring bromination. However, the choice may depend on the specific reaction conditions and the desired outcome.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the scale, purity of reagents, and reaction conditions. With optimized protocols, yields in the range of 70-90% can be expected.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value.

Q5: What are the potential side products in this reaction?

A5: Potential side products include the dibrominated ketone, and products resulting from bromination on the phenyl or imidazole rings. The formation of these byproducts can be minimized by controlling the stoichiometry of the brominating agent and the reaction conditions.

Experimental Protocols

Protocol 1: Alpha-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the alpha-bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone using NBS.

Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Carbon Tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in acetonitrile or carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator like BPO or AIBN.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Alpha-Bromination using Molecular Bromine (Br₂)

This protocol outlines a general procedure using molecular bromine as the brominating agent.

Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

  • Molecular Bromine (Br₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of molecular bromine (1.0 eq) in the same solvent from the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_ketone 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone reaction Alpha-Bromination start_ketone->reaction brominating_agent Brominating Agent (NBS or Br2) brominating_agent->reaction quenching Quenching reaction->quenching extraction Extraction quenching->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Impure Starting Material start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 cause4 Inefficient Purification start->cause4 solution1 Purify Starting Ketone cause1->solution1 solution2 Optimize Temperature, Time, & Solvent cause2->solution2 solution3 Control Stoichiometry & Reagent Choice cause3->solution3 solution4 Optimize Chromatography/Recrystallization cause4->solution4

common side reactions in the synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route involves a two-step synthesis. The first step is the N-arylation of 4-methylimidazole with a p-haloacetophenone (e.g., 4-fluoroacetophenone or 4-chloroacetophenone) to form 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The second step is the α-bromination of the ketone functionality to yield the final product.

Q2: What are the most common side reactions observed during the α-bromination step?

A2: The primary side reactions are over-bromination, leading to the formation of a dibrominated product at the α-position, and electrophilic substitution on the phenyl ring, resulting in a ring-brominated byproduct. The imidazole ring is electron-donating, which can activate the phenyl ring towards electrophilic attack.

Q3: How can I minimize the formation of the dibrominated side product?

A3: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent. Using a 1:1 molar ratio or slightly less of the brominating agent to the starting ketone is recommended. Slow, portion-wise addition of the brominating agent at a controlled temperature can also help to prevent localized areas of high concentration that favor over-bromination.

Q4: What conditions can be used to prevent bromination of the phenyl ring?

A4: Ring bromination can be suppressed by performing the reaction in an acidic medium, such as hydrobromic acid in acetic acid.[1] The acidic conditions protonate the imidazole ring, which deactivates the phenyl ring towards electrophilic substitution.

Q5: What are suitable brominating agents for this synthesis?

A5: Common brominating agents for α-bromination of ketones include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium tribromide. The choice of reagent can influence the reaction's selectivity and handling safety.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Difficult purification.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Employ acidic conditions (e.g., HBr in acetic acid) to improve selectivity. - Optimize purification methods, such as column chromatography with a suitable solvent gradient.
Presence of a significant amount of dibrominated byproduct - Excess of brominating agent. - Reaction temperature is too high.- Use a precise 1:1 molar ratio of the ketone to the brominating agent. - Add the brominating agent slowly and maintain a constant, controlled temperature throughout the addition.
Formation of a ring-brominated byproduct - The phenyl ring is activated by the imidazole substituent. - Neutral or basic reaction conditions.- Perform the bromination in a strong acid, like HBr in acetic acid, to protonate the imidazole and deactivate the ring.[1]
Reaction does not go to completion - Insufficient amount of brominating agent. - Low reaction temperature or short reaction time.- Ensure a 1:1 molar ratio of reactants. - Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress by TLC.
Starting material is recovered unchanged - Inactive brominating agent. - Reaction conditions are too mild.- Use a fresh, high-quality brominating agent. - Consider a more reactive brominating agent or increase the reaction temperature.

Data Presentation

Table 1: Hypothetical Product Distribution in the Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone under Various Conditions *

Entry Brominating Agent Solvent Temperature (°C) Product Yield (%) Dibrominated Byproduct (%) Ring-Brominated Byproduct (%)
1Br₂ (1.0 eq)Acetic Acid25751015
2Br₂ (1.0 eq)HBr/Acetic Acid25905<5
3NBS (1.1 eq)CCl₄77702010
4Pyridinium Tribromide (1.0 eq)THF2585105

*Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential outcomes based on general principles of organic chemistry. Actual results may vary.

Experimental Protocols

Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from the synthesis of a similar compound.[2]

  • To a stirred suspension of potassium hydroxide (1.5 eq) in dimethyl sulfoxide (DMSO), add 4-methylimidazole (1.0 eq) at room temperature.

  • Stir the mixture for 1 hour.

  • Add 4-fluoroacetophenone (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Synthesis of this compound

This protocol is based on a method for a structurally related compound.[1]

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a solution of 33% hydrobromic acid in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield this compound hydrobromide.

Visualizations

Reaction_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: α-Bromination 4-methylimidazole 4-methylimidazole product_step1 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 4-methylimidazole->product_step1 Base, Solvent p-haloacetophenone p-haloacetophenone p-haloacetophenone->product_step1 product_step2 This compound product_step1->product_step2 Brominating Agent, Acidic Medium

Caption: Synthetic pathway for this compound.

Side_Reactions start 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone main_product Desired Product (Monobromination) start->main_product Br+, H+ side_product2 Side Product 2 (Ring Bromination) start->side_product2 Excess Br+ (Neutral/Basic) side_product1 Side Product 1 (Dibromination) main_product->side_product1 Excess Br+

Caption: Potential side reactions during the bromination step.

Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Steps start Start Bromination Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor workup Work-up and Purification monitor->workup Reaction Complete troubleshoot Troubleshoot monitor->troubleshoot Incomplete Reaction analysis Analyze Product Purity workup->analysis end Pure Product analysis->end High Purity analysis->troubleshoot Low Purity / Side Products check_reagents Check Reagent Stoichiometry and Quality troubleshoot->check_reagents adjust_conditions Adjust Temperature / Time troubleshoot->adjust_conditions change_solvent Modify Solvent / Acidity troubleshoot->change_solvent

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions during bromination, or degradation of the product. These may include:

  • Unreacted 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: The starting material for the bromination reaction.

  • Dibrominated species: 2,2-dibromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone can form if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

  • Ring-brominated byproducts: Although less common for this specific substrate, bromination on the phenyl or imidazole ring is a possibility, especially under harsh conditions.

  • Succinimide: If N-bromosuccinimide (NBS) is used as the brominating agent, this is a common byproduct.

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

Q2: My purified product is unstable and discolors over time. What are the storage recommendations?

A2: Alpha-bromo ketones can be sensitive to light, moisture, and high temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored at a low temperature, such as in a refrigerator (2-8 °C) or freezer. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

Q3: Can I use techniques other than recrystallization for purification?

A3: Yes, column chromatography is a viable alternative for purifying this compound, especially for removing closely related impurities or for obtaining very high purity material.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Failure to Crystallize The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling Out The compound is melting in the hot solvent or precipitating as a liquid.- Ensure the boiling point of the solvent is lower than the melting point of the compound.- Use a larger volume of solvent to ensure the compound remains dissolved at the boiling point.- Cool the solution more slowly to allow for proper crystal lattice formation.- Consider using a different solvent system.
Low Recovery Yield The compound is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a mixed solvent system to decrease the solubility of the compound.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.- Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Separation of Impurities The chosen eluent system has inappropriate polarity.- Adjust the solvent ratio. For normal phase silica gel chromatography, if the compound and impurities are eluting too quickly, decrease the polarity of the eluent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly, increase the polarity.- Consider using a different solvent system altogether.
Product Tailing on the Column The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the eluent. For example, adding a small percentage of triethylamine can help to reduce tailing for basic compounds like imidazoles by competing for acidic sites on the silica gel.
Product is not Eluting from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent system. A gradient elution from a non-polar to a more polar solvent system can be effective.

Experimental Protocols

Synthesis of the Starting Material: 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This protocol is adapted from procedures for similar imidazole-containing compounds.

Reaction:

4-methylimidazole 4-Methylimidazole product 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 4-methylimidazole->product K2CO3, DMSO, 120 °C p-fluoroacetophenone p-Fluoroacetophenone p-fluoroacetophenone->product

Caption: Synthesis of the starting material.

  • To a solution of 4-methylimidazole (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq).

  • Add p-fluoroacetophenone (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This protocol is based on the synthesis of the analogous 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.[1]

Reaction:

start_material 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone product This compound (as hydrobromide salt) start_material->product Br2, HBr/AcOH

Caption: Bromination reaction workflow.

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %).

  • Cool the solution in an ice bath and slowly add a solution of bromine (1.0-1.1 eq) in acetic acid.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The product may precipitate as the hydrobromide salt. Collect the solid by filtration.

  • Wash the collected solid with a suitable solvent, such as cold ethanol or diethyl ether, to remove excess reagents and byproducts.[1]

  • To obtain the free base, the hydrobromide salt can be neutralized with a base such as sodium bicarbonate solution and extracted with an organic solvent like dichloromethane or ethyl acetate.

Purification by Recrystallization

Workflow:

cluster_0 Recrystallization Process dissolve Dissolve crude product in minimum hot solvent filter Hot filtration (optional, to remove insoluble impurities) dissolve->filter cool Slowly cool to room temperature, then in an ice bath filter->cool collect Collect crystals by filtration cool->collect wash Wash with a small amount of cold solvent collect->wash dry Dry the purified crystals wash->dry

Caption: General recrystallization workflow.

Recommended Solvent Systems:

  • Ethanol: The hydrobromide salt can often be purified by washing with cold ethanol.[1] The free base may also be recrystallized from ethanol.

  • Toluene: A good option for recrystallizing aromatic ketones.

  • Mixed Solvents: A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can be effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Data Presentation

Recommended Solvents for Purification
Purification Method Solvent/Solvent System Notes
Recrystallization EthanolGood for washing the hydrobromide salt.[1]
TolueneSuitable for aromatic ketones.
Ethyl Acetate/HexaneA common mixed solvent system for adjusting polarity.
Column Chromatography Hexane/Ethyl AcetateA standard eluent system for normal phase silica gel chromatography. The ratio can be adjusted based on the polarity of the impurities.
Dichloromethane/MethanolA more polar eluent system that can be used if the compound is not eluting with hexane/ethyl acetate.
Add 0.5-1% TriethylamineCan be added to the eluent to reduce tailing of the basic imidazole compound on silica gel.

References

Technical Support Center: Troubleshooting NMR Spectra of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during NMR data acquisition and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am seeing unexpected peaks in my ¹H NMR spectrum. What are the possible sources?

A1: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Even after drying, residual solvents from purification (e.g., ethyl acetate, dichloromethane, hexanes) can be present. Some compounds can strongly retain specific solvents.[1]

  • Grease: Contamination from stopcock grease is a common issue, often appearing as broad peaks around 1.2-1.4 ppm.[2]

  • Impurities: The unexpected peaks could be from unreacted starting materials, byproducts from the synthesis, or degradation of the sample.

  • Water: A broad singlet, whose position can vary, is often due to water in the NMR solvent or on the glassware.[1][3] To confirm, you can add a drop of D₂O to your sample; the water peak should disappear or significantly diminish.[1]

Q2: The peaks in my spectrum are broad. What could be the cause and how can I fix it?

A2: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer. Poor shimming is a very common cause of broad peaks.[1][3]

  • Low Sample Concentration: A low concentration of the analyte can lead to a noisy baseline and broad peaks.[3]

  • Sample Insolubility: If your compound is not fully dissolved, it will result in a non-homogenous sample and broad lines.[1] Consider trying a different deuterated solvent in which your compound is more soluble.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can sometimes help.

Q3: The integration of my aromatic protons is not accurate. Why is this happening?

A3: Inaccurate integration, especially in the aromatic region, can be due to:

  • Overlapping Peaks: If the aromatic signals are not well-resolved, it can be difficult to obtain accurate integrations for individual protons.

  • Solvent Peak Overlap: The residual peak of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm) can overlap with your aromatic signals, making integration challenging. Switching to a different solvent like acetone-d₆ can resolve this issue.[1]

  • Saturation: If the signal is too intense, it can lead to detector saturation and non-linear response, affecting the accuracy of the integration.[4] Reducing the sample concentration or adjusting acquisition parameters (like the receiver gain) can help.

Q4: I am not sure about the assignment of the singlet for the -CH₂Br protons. What is the expected chemical shift?

A4: Based on data from structurally similar α-bromoacetophenones, the singlet for the methylene protons adjacent to the bromine and carbonyl group (-COCH₂Br) is consistently observed in the range of δ 4.4 - 4.6 ppm in CDCl₃.[5][6]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These are estimates based on analogous compounds and may vary slightly depending on the solvent and experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COCH₂Br4.4 - 4.6Singlet2H
Phenyl-H (ortho to C=O)~8.0Doublet2H
Phenyl-H (meta to C=O)~7.5Doublet2H
Imidazole-H (C2-H)~7.9Singlet1H
Imidazole-H (C5-H)~7.2Singlet1H
Imidazole-CH₃~2.3Singlet3H

Standard Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for acquiring a ¹H NMR spectrum of the title compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Adjust the receiver gain to an optimal level.

    • Set the number of scans to achieve a good signal-to-noise ratio (typically 8, 16, or 32 scans for a moderately concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectral issues.

NMR_Troubleshooting start Start: NMR Spectrum Acquired check_peaks Review Spectrum: Expected Peaks Present? start->check_peaks unexpected_peaks Issue: Unexpected Peaks check_peaks->unexpected_peaks No, Unexpected Peaks broad_peaks Issue: Broad Peaks check_peaks->broad_peaks No, Broad Peaks integration_error Issue: Incorrect Integration check_peaks->integration_error No, Integration Issues analyze_spectrum Analyze Spectrum: Assign Peaks check_peaks->analyze_spectrum Yes check_solvent Check for Residual Solvent/Grease unexpected_peaks->check_solvent check_shim Re-shim the Spectrometer broad_peaks->check_shim check_overlap Check for Peak and Solvent Overlap integration_error->check_overlap end End: Successful Analysis analyze_spectrum->end check_impurities Review Synthesis for Byproducts check_solvent->check_impurities d2o_exchange Perform D2O Exchange for H2O check_impurities->d2o_exchange d2o_exchange->analyze_spectrum check_solubility Check Sample Solubility/Concentration check_shim->check_solubility check_solubility->analyze_spectrum check_saturation Adjust Receiver Gain/ Sample Concentration check_overlap->check_saturation check_saturation->analyze_spectrum

Caption: A flowchart for troubleshooting common NMR spectral issues.

References

optimizing reaction conditions for nucleophilic substitution on 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution reaction on 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The α-carbon (the carbon attached to the bromine atom) is highly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. A nucleophile attacks this carbon, leading to the displacement of the bromide ion in a single, concerted step.[1]

Q2: What are some common nucleophiles used in this reaction?

A2: A wide range of nucleophiles can be used, including but not limited to:

  • Amines (primary and secondary)

  • Thiols

  • Azide ion

  • Cyanide ion

  • Alcohols and phenols (as alkoxides or phenoxides)

  • Carboxylates

The choice of nucleophile will determine the structure of the final substituted product.

Q3: Can the imidazole ring itself participate in side reactions?

A3: Yes, the imidazole ring contains a basic nitrogen atom that can act as a nucleophile. This can lead to side reactions, most commonly the formation of quaternary imidazolium salts if the nucleophile is another imidazole-containing molecule or if the product can react further with the starting material.[2] While the imidazole in the starting material is already N-substituted, intermolecular reactions can still occur, potentially leading to dimerization or oligomerization, especially under strongly basic conditions.

Q4: How does the purity of the starting material, this compound, affect the reaction?

A4: The purity of the starting material is crucial. Common impurities from its synthesis, such as unreacted 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone or di-brominated byproducts, can lead to a complex mixture of products and make purification difficult. It is highly recommended to use a purified starting material.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough. 2. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). 3. Incorrect Base: If a base is required to deprotonate the nucleophile, it may be too weak or sterically hindered. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or thiol), add a non-nucleophilic base to deprotonate it in situ. 2. Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF to enhance the nucleophile's reactivity.[3] 3. Base Selection: Use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3] 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
Formation of Multiple Products/Byproducts 1. Side Reactions with Imidazole: The basic nitrogen on the imidazole ring of one molecule may be reacting with the electrophilic carbon of another. 2. Over-alkylation/Quaternization: The product may be reacting further with the starting material.[2] 3. Elimination Reaction: Under strongly basic and high-temperature conditions, elimination to form an enone is possible.1. Control Stoichiometry: Use a slight excess of the nucleophile to ensure the starting material is consumed and minimize self-reaction. 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a suspected side reaction.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: If the reaction does not go to completion, separating the product from the starting material can be challenging. 2. Formation of Salt Byproducts: The displaced bromide ion will form a salt with the cation of the base used.1. Optimize Reaction: Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of the nucleophile. 2. Work-up Procedure: Perform an aqueous work-up to remove inorganic salts. A typical procedure involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. 3. Chromatography: Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.

Data Presentation: Comparison of Reaction Conditions for Analogous Reactions

The following table summarizes typical reaction conditions for nucleophilic substitutions on similar α-bromoacetophenone substrates found in the literature. These can serve as a starting point for optimizing your specific reaction.

Nucleophile Substrate Base Solvent Temperature Time Yield Reference
Imidazole2-chloro-1-(4-fluorophenyl)ethanoneNaHDMFRoom Temp4 h-[3]
Amines2-bromoacetophenone derivativeExcess AmineAcetonitrileRoom Temp1-4 h-[1]
ThiophenolPhenacyl bromideK₂CO₃AcetonitrileRoom Temp2 h95%(General SN2 conditions)
Sodium Azide2-bromoacetophenone-Acetone/WaterReflux3 h88%(General SN2 conditions)

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol is a general guideline and may require optimization for specific amines and substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq).

    • Dissolve the starting material in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or THF) to a concentration of approximately 0.1-0.5 M.

    • Add the amine nucleophile (1.1-1.5 eq). If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • If the reaction is slow at room temperature, it can be gently heated (e.g., to 40-60 °C).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous Solvent add_nuc Add Nucleophile (1.1 - 1.5 eq) start->add_nuc add_base Add Base (if required) add_nuc->add_base react Stir at RT or Heat add_base->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography or Recrystallization extract->purify end_product Pure Product purify->end_product

Caption: General experimental workflow for the nucleophilic substitution reaction.

troubleshooting_workflow start Low Yield or Incomplete Reaction? cause1 Check Nucleophile Strength & Base start->cause1 Yes side_products Multiple Spots on TLC? start->side_products No cause2 Check Solvent Type (Polar Aprotic?) cause1->cause2 cause3 Increase Temperature & Reaction Time cause2->cause3 cause3->side_products sp_cause1 Reduce Temperature side_products->sp_cause1 Yes purification_issue Purification Difficulty? side_products->purification_issue No sp_cause2 Adjust Stoichiometry (Excess Nucleophile) sp_cause1->sp_cause2 sp_cause3 Consider a Milder Base sp_cause2->sp_cause3 sp_cause3->purification_issue pur_sol1 Optimize Chromatography Solvent System purification_issue->pur_sol1 Yes success Improved Results purification_issue->success No pur_sol2 Ensure Complete Reaction to Avoid Overlap pur_sol1->pur_sol2 pur_sol2->success

Caption: A decision tree for troubleshooting common issues in the reaction.

sn2_pathway reactants Nucleophile (Nu⁻) 2-bromo-1-(R-phenyl)ethanone transition_state Transition State [Nu---C---Br]⁻ reactants:f0->transition_state Attack at α-carbon reactants:f1->transition_state products Substituted Product Bromide Ion (Br⁻) transition_state->products:f0 Bond Formation transition_state->products:f1 Bond Cleavage

Caption: The SN2 reaction pathway for the nucleophilic substitution.

References

preventing decomposition of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone during storage. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. The recommended practice is to store it in tightly sealed, amber glass bottles with PTFE-lined caps to prevent exposure to light and moisture. For extended storage, refrigeration at 2°C to 8°C is advised to minimize degradation.

Q2: I've noticed my solid sample of this compound has turned yellow/brown. What is the cause of this discoloration?

A2: Discoloration, typically to a yellow or brown hue, is a common indicator of decomposition. This is often caused by the liberation of hydrogen bromide (HBr), which can catalyze further degradation of the molecule. The α-bromoketone moiety is susceptible to decomposition, especially when exposed to light, elevated temperatures, or moisture.

Q3: Is this compound sensitive to light?

A3: Yes, both the α-bromoketone and the imidazole moieties are known to be sensitive to light. Photodegradation can lead to the cleavage of the carbon-bromine bond and degradation of the imidazole ring. Therefore, it is crucial to protect the compound from light by storing it in amber vials and minimizing exposure during handling.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. In solution, the compound is more susceptible to hydrolysis (especially under basic conditions) and oxidation. If you must store it in solution, use a dry, aprotic solvent, prepare the solution fresh, and store it at a low temperature for a short duration.

Q5: What are the primary degradation pathways for this molecule?

A5: The primary degradation pathways include:

  • Hydrolysis: The α-bromoketone and imidazole functionalities can be susceptible to hydrolysis.

  • Oxidation: The imidazole ring is prone to oxidation.

  • Photodegradation: Both the C-Br bond and the imidazole ring can degrade upon exposure to light.

  • Elimination of HBr: This is a common decomposition route for α-bromoketones, often catalyzed by heat, light, or trace impurities.

Troubleshooting Guide

Issue 1: Rapid Degradation of Solid Compound

Symptom: The solid compound shows significant discoloration (yellowing or browning) and a decrease in purity over a short period, even when stored.

Troubleshooting Workflow:

A Solid compound degrading rapidly B Check Storage Conditions A->B C Store in tightly sealed amber vial at 2-8°C, away from light and moisture. B->C Improper Storage D Check for Impurities B->D Proper Storage H Problem Resolved C->H E Repurify the compound (e.g., recrystallization) to remove acidic or basic impurities. D->E Impurities Present F Consider Inert Atmosphere D->F Compound is Pure E->H G Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. F->G Oxidation Suspected G->H

Caption: Troubleshooting workflow for solid compound degradation.

Issue 2: Decomposition in Solution During Experiments

Symptom: The compound degrades rapidly after being dissolved in a solvent for experimental use, as evidenced by the appearance of new peaks in HPLC analysis.

Troubleshooting Workflow:

A Decomposition in Solution B Evaluate Solvent A->B C Use dry, aprotic solvents (e.g., anhydrous THF, DCM). Avoid protic and basic solvents. B->C Inappropriate Solvent D Assess Solution pH B->D Appropriate Solvent H Prepare Solutions Fresh C->H E Maintain neutral or slightly acidic pH. Avoid basic conditions. D->E pH is Basic F Control for Oxygen and Light D->F pH is Neutral/Acidic E->H G Degas solvent and work under an inert atmosphere. Protect from light. F->G Exposure to Air/Light G->H I Problem Minimized H->I

Caption: Troubleshooting workflow for solution-state decomposition.

Potential Decomposition Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of its functional groups.

cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_oxidation Oxidation Parent This compound Hydrolysis_Product 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)-2-hydroxyethanone Parent->Hydrolysis_Product H₂O Elimination_Product 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethenone (and subsequent polymerization) Parent->Elimination_Product -HBr (Heat, Light, Base) Oxidation_Product Oxidized Imidazole Derivatives Parent->Oxidation_Product O₂, Light

Technical Support Center: Scale-Up Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This molecule is a critical intermediate in pharmaceutical development, and its successful scale-up is often fraught with challenges ranging from poor regioselectivity to product instability. This document is designed to provide researchers and process chemists with practical, field-tested insights to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing the reaction, enabling you to make informed, data-driven decisions during your scale-up campaigns.

Overview of the Synthetic Pathway

The synthesis is typically a two-step process starting from commercially available materials. The primary challenge lies in the second step—the selective α-bromination—where precise control is paramount to avoid impurity formation.

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: The α-Bromination Step

This section addresses the most common issues encountered during the critical bromination of the precursor ketone.

Q1: My reaction is producing significant amounts of a di-brominated side product. How can I improve mono-selectivity?

A1: This is the most frequent challenge and stems from the reaction mechanism. Under acidic conditions, the reaction proceeds via an enol intermediate.[1] While the first bromination is generally rapid, the product, an α-bromoketone, can also form an enol and react again.

Causality & Solution:

  • Mechanism of Over-bromination: The electron-withdrawing nature of the first bromine atom slightly deactivates the carbonyl oxygen, slowing the rate of subsequent enol formation relative to the starting material.[2] However, on a large scale with localized temperature spikes or poor mixing, over-bromination can still occur. In contrast, under basic conditions, each successive halogenation is faster because the halogen inductively stabilizes the enolate anion, making the remaining α-protons more acidic and leading inevitably to polyhalogenation (the haloform reaction).[3] For this reason, basic conditions must be strictly avoided.

  • Controlling Stoichiometry: Use a precise stoichiometry of your brominating agent. For N-Bromosuccinimide (NBS), a molar ratio of 1.0 to 1.1 equivalents relative to the ketone is standard.[4] Avoid large excesses.

  • Controlled Addition: The most effective strategy during scale-up is to add the brominating agent (solid NBS or a solution of bromine) slowly and sub-surface to a well-stirred solution of the ketone and acid catalyst. This maintains a low instantaneous concentration of the brominating agent, favoring the reaction with the more abundant and slightly more reactive starting ketone.

  • Temperature Management: Maintain a consistent and controlled reaction temperature. For many acetophenone derivatives, temperatures between 80-90°C provide a good balance between reaction rate and selectivity.[5]

Q2: The reaction is sluggish and fails to reach completion, even after extended reaction times. What are the likely causes?

A2: A stalled reaction typically points to issues with catalysis or reagent quality.

Causality & Solution:

  • Insufficient Catalysis: The α-bromination of a ketone requires an acid catalyst to promote the formation of the reactive enol tautomer.[1][2] Acetic acid is a common and effective choice, often used as the solvent or co-solvent. Ensure that a sufficient amount of acid is present.

  • Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, leading to a lower-than-expected amount of active bromine. Use a fresh, reputable source of NBS. It is good practice to test the activity of a new bottle of NBS on a small scale before committing to a large-scale reaction.

  • Water Content: While not always detrimental in small amounts, excessive water can hydrolyze NBS and interfere with the reaction. Ensure your solvents are appropriately dry for the scale of the reaction.

Q3: During work-up and purification, my product is degrading and has a strong, irritating odor. What are the best practices for isolation?

A3: The product, this compound, is a lachrymator and is susceptible to nucleophilic substitution.[6] Degradation during isolation is a common problem that impacts yield and purity.

Causality & Solution:

  • Quenching: At the end of the reaction, unreacted bromine or NBS must be neutralized. A quench with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is essential. This will consume the excess electrophilic bromine.

  • Avoid Strong Bases: Do not use strong bases (e.g., NaOH, KOH) during the work-up. The product has an acidic α-proton and is highly susceptible to elimination or substitution reactions under basic conditions. Use a weak base like sodium bicarbonate (NaHCO₃) for neutralization if necessary.

  • Temperature Control during Extraction/Crystallization: Keep temperatures as low as is practical during solvent removal and purification to minimize degradation.

  • Purification Strategy:

    • Crystallization: This is often the most scalable method. A mixed solvent system, such as isopropanol/water or ethanol/heptane, can be effective. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

    • Silica Gel Chromatography: While effective at the lab scale, chromatography is less ideal for large-scale production. If necessary, use a non-protic eluent system (e.g., ethyl acetate/hexanes) and consider using a plug of silica rather than a full column to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this process at scale? A: There are three main areas of concern:

  • Brominating Agent: Liquid bromine is highly toxic, volatile, and corrosive.[5] N-Bromosuccinimide (NBS) is a safer solid alternative but is still a strong oxidizing agent and should be handled with care in a well-ventilated area.[7]

  • Reaction Exotherm: The bromination reaction is exothermic. On a large scale, this can lead to a thermal runaway if addition is not controlled and cooling is not adequate. Always have robust temperature monitoring and an emergency cooling plan.

  • Product Hazard: The final product is a potent lachrymator (causes tearing) and is corrosive to skin and eyes.[6] All personnel handling the isolated product must wear appropriate personal protective equipment (PPE), including chemical splash goggles, face shield, and compatible gloves.

Q: Which analytical techniques are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for real-time reaction monitoring to track the consumption of the starting ketone and the appearance of the product.

  • Proton NMR (¹H NMR): The most powerful tool for structural confirmation. Key diagnostic signals include the disappearance of the singlet for the starting ketone's methyl group (~2.6 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) further downfield (~4.5-4.8 ppm).[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the final purity of the isolated product and quantifying impurities.

Key Process Parameters and Data

The following table provides a starting point for process optimization. Exact conditions may vary based on specific equipment and scale.

ParameterRecommended RangeRationale & Key Considerations
Brominating Agent N-Bromosuccinimide (NBS)Safer and easier to handle at scale than liquid bromine.[5][9]
NBS Stoichiometry 1.0 - 1.1 molar equivalentsMinimizes the risk of over-bromination while ensuring complete conversion.[4]
Catalyst/Solvent Acetic AcidActs as both a catalyst for enol formation and a solvent. Promotes mono-bromination.[1]
Temperature 70 - 90 °CBalances reaction rate with impurity control. Monitor for exotherm.[5]
Reaction Time 2 - 6 hoursHighly dependent on scale and temperature. Monitor by TLC or LC-MS.
Work-up Quench Aq. Sodium BisulfiteSafely neutralizes excess brominating agent before isolation.
Typical Yield 75 - 90%Yields are highly dependent on the successful control of the parameters above.

Troubleshooting Decision Workflow

This flowchart provides a logical sequence for diagnosing common issues with the α-bromination step.

Troubleshooting_Workflow Start Reaction Problem Observed Incomplete Incomplete Reaction? Start->Incomplete Side_Products Major Side Products? Incomplete->Side_Products No Catalyst Check Acid Catalyst Loading (e.g., Acetic Acid) Incomplete->Catalyst Yes Degradation Degradation on Work-up? Side_Products->Degradation No Over_Bromination Di-bromination Observed? Side_Products->Over_Bromination Yes Quench Ensure Complete Quench (e.g., NaHSO3) Degradation->Quench Yes NBS_Quality Verify NBS Quality (Use Fresh Reagent) Catalyst->NBS_Quality Temp_Check Increase Temperature Gradually (Monitor by TLC/LCMS) NBS_Quality->Temp_Check Other_Side_Products Other Impurities? Over_Bromination->Other_Side_Products No Slow_Addition Decrease Addition Rate of NBS Over_Bromination->Slow_Addition Yes Check_Stoich Verify NBS Stoichiometry (1.0-1.1 eq) Slow_Addition->Check_Stoich Improve_Mixing Improve Mixing Efficiency Check_Stoich->Improve_Mixing Base Avoid Strong Base (Use NaHCO3 if needed) Quench->Base Temp_Purify Lower Temp During Isolation/Purification Base->Temp_Purify

Sources

Technical Support Center: Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in the synthesis of this compound?

A1: Based on the typical bromination of substituted acetophenones, the primary byproducts may include:

  • Unreacted starting material: 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

  • Dibrominated product: 2,2-dibromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

  • Over-brominated species: Bromination on the imidazole or phenyl ring, although less likely under controlled conditions.

  • Hydrolyzed product: If water is present, the bromo-ketone can hydrolyze back to the ketone or other degradation products.

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material, you can determine when the starting material has been consumed and avoid over-bromination by stopping the reaction at the appropriate time.

Q3: What are the recommended purification methods for removing these byproducts?

A3: The most common and effective purification methods are:

  • Recrystallization: This is often the first method to try for removing minor impurities. Suitable solvent systems may include ethanol, isopropanol, or a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexane).

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Q4: My product "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound melts in the hot solvent or the solution is supersaturated. To address this:

  • Add more of the "good" solvent to the hot solution until the oil dissolves.

  • Try a different solvent system with a lower boiling point.

  • Allow the solution to cool more slowly to encourage crystal formation over oiling.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.Monitor the reaction by TLC to ensure all starting material is consumed.
Product lost during work-up.Ensure proper phase separation during extractions. Use minimal cold solvent for washing crystals.
Degradation of the product.Maintain the recommended reaction temperature. Avoid prolonged exposure to acidic or basic conditions.
Presence of Multiple Spots on TLC After Reaction Over-bromination leading to dibrominated and other byproducts.Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and at a low temperature.
Incomplete reaction.Allow the reaction to stir for a longer duration or slightly increase the temperature.
Difficulty in Removing Unreacted Starting Material Similar polarity to the desired product.Optimize the eluent system for column chromatography to achieve better separation. Multiple recrystallizations may be necessary.
Product is Colored Presence of colored impurities.Treat the solution with activated charcoal before filtration during recrystallization.

Experimental Protocols

Synthesis of this compound

A common method for the α-bromination of ketones is the use of N-Bromosuccinimide (NBS) or bromine in an acidic medium.

Method 1: Using N-Bromosuccinimide (NBS)

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add a catalytic amount of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Add one equivalent of NBS to the solution.

  • Stir the reaction mixture at room temperature or gentle heat and monitor by TLC.

  • Once the starting material is consumed, filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Using Bromine in Acetic Acid

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in glacial acetic acid.

  • Slowly add a solution of bromine (one equivalent) in acetic acid to the reaction mixture at room temperature.

  • Stir the mixture until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and then a dilute solution of sodium bisulfite to remove any excess bromine.

  • Dry the crude product and purify by recrystallization or column chromatography.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Byproduct Removal Workflow

The following diagram illustrates a logical workflow for troubleshooting and removing byproducts during the purification of this compound.

Byproduct_Removal_Workflow start Crude Product Analysis (TLC, NMR) recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, Melting Point) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity OK column_chromatography Perform Column Chromatography check_purity1->column_chromatography Impure check_purity2 Check Purity (TLC, NMR) column_chromatography->check_purity2 check_purity2->pure_product Purity OK troubleshoot_cc Troubleshoot Chromatography (Adjust Eluent) check_purity2->troubleshoot_cc Impure troubleshoot_cc->column_chromatography

Technical Support Center: 2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving the synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for the α-bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone?

A typical work-up procedure involves quenching the reaction to neutralize any remaining brominating agent and acidic byproducts, followed by extraction and purification. The reaction mixture is often quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove excess bromine. This is followed by extraction of the product into an organic solvent, washing the organic layer, drying it, and finally purifying the crude product, usually by column chromatography.

Q2: What are the common side products in this reaction, and how can they be minimized?

Common side products include the dibrominated product (2,2-dibromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone) and bromination on the imidazole ring. To minimize dibromination, it is crucial to use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents).[1] Ring bromination can be a concern, especially under harsh conditions; using a milder brominating agent like N-bromosuccinimide (NBS) and maintaining a controlled temperature can help improve selectivity.[2]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system for TLC should be determined empirically, but a mixture of ethyl acetate and hexanes is often a good starting point.

Q4: What are the recommended conditions for purifying the final product?

Column chromatography is the most common method for purifying this compound. A silica gel stationary phase is typically used. The mobile phase (eluent) is usually a gradient of ethyl acetate in hexanes or dichloromethane in methanol, which allows for the separation of the desired product from unreacted starting material and side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of the product during work-up. 3. Ineffective brominating agent.1. Monitor the reaction closely using TLC to ensure the starting material is consumed.[3] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Ensure the quenching and washing steps are not overly aggressive (e.g., use dilute aqueous solutions). Avoid prolonged exposure to strong acids or bases. 3. Use a fresh, high-purity brominating agent. If using NBS, ensure it has been stored properly, away from light and moisture.
Presence of Starting Material in the Final Product 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Continue to monitor the reaction via TLC until all the starting material is consumed.
Formation of Dibrominated Side Product 1. Excess brominating agent. 2. Reaction temperature is too high.1. Use no more than 1.1 equivalents of the brominating agent.[1] 2. Maintain a controlled, lower temperature during the addition of the brominating agent and throughout the reaction.
Product is an Intractable Oil or Gummy Solid 1. Presence of impurities. 2. Residual solvent.1. Re-purify the product using column chromatography with a shallower gradient to improve separation. 2. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring, etc.).1. Use reagents from the same lot number if possible, or re-validate new batches of reagents. 2. Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and ensure consistent stirring speed.

Experimental Protocols

General Protocol for α-Bromination using NBS
  • Reaction Setup: Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C to room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
ParameterValueReference/Note
Starting Material 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone-
Brominating Agent N-Bromosuccinimide (NBS)1.05 equivalents
Solvent Acetonitrile-
Reaction Temperature 0 °C to Room Temperature[2]
Typical Reaction Time 2-6 hoursMonitored by TLC
Typical Yield 75-85%Based on similar reported α-brominations
Purification Method Silica Gel Column Chromatography-

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Acetonitrile add_nbs Add NBS (1.05 eq) at 0°C to RT start->add_nbs react Stir and Monitor by TLC add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present no_sm No SM Present check_sm->no_sm solution_sm Increase Reaction Time or Add More NBS (0.1 eq) sm_present->solution_sm solution_no_sm Review Work-up Procedure for Product Loss no_sm->solution_no_sm check_impurities Check for Side Products (e.g., dibromination) no_sm->check_impurities impurities_present Impurities Present check_impurities->impurities_present solution_impurities Optimize Reaction Conditions (Lower Temp, Less NBS) impurities_present->solution_impurities

References

Technical Support Center: Managing the Stability of 2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the presence of two reactive functional groups: an α-bromoketone and a 4-methyl-1H-imidazole moiety. Key factors affecting its stability in solution include:

  • pH: The compound is expected to be more stable in acidic to neutral conditions. Basic conditions can lead to rapid degradation.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions. The choice of solvent is critical for maintaining stability.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Light: Imidazole-containing compounds can be susceptible to photodegradation.

  • Oxidizing Agents: The imidazole ring may be prone to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are most likely:

  • Hydrolysis/Solvolysis: The α-bromoketone is susceptible to nucleophilic attack by water or other solvent molecules, leading to the replacement of the bromine atom with a hydroxyl or alkoxyl group, respectively.

  • Dehydrobromination: In the presence of a base, the compound can undergo elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone.

  • Imidazole Ring Degradation: The imidazole moiety may undergo oxidation or photodegradation, leading to various degradation products.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).

  • Protected from light by using amber vials or storing in the dark.

  • Prepared in a slightly acidic buffer (e.g., pH 4-6) if aqueous solutions are required.

  • Prepared fresh whenever possible. For longer-term storage, consider aprotic solvents like anhydrous acetonitrile or DMSO, although stability in these should also be verified.

Q4: How can I monitor the stability of my solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2][3][4][5][6] A suitable method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in an aqueous solution.
Possible Cause Troubleshooting Step Rationale
High pH (Basic Hydrolysis) Measure the pH of your solution. If it is neutral or basic, adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer.α-Bromoketones are highly susceptible to base-catalyzed hydrolysis and dehydrobromination.[7][8]
Solvolysis If possible, switch to an aprotic solvent such as acetonitrile or DMSO for your experiment. If an aqueous or alcoholic solvent is required, minimize the time the compound is in solution and keep the temperature low.Protic solvents can act as nucleophiles and displace the bromide ion.[1]
Temperature-Induced Degradation Conduct your experiment at a lower temperature. Prepare solutions on ice and store them at 2-8 °C or frozen.Chemical degradation rates are generally reduced at lower temperatures.
Issue 2: Appearance of unknown peaks in the chromatogram after a short time.
Possible Cause Troubleshooting Step Rationale
Formation of Degradation Products Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.Understanding the degradation profile is crucial for developing a stability-indicating method.[9][10][11][12][13][14]
Photodegradation Protect your solution from light at all times by using amber vials and minimizing exposure to ambient light during handling.The imidazole moiety can be susceptible to photodegradation.[1]
Oxidation Degas your solvent before use and consider working under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.The imidazole ring can be prone to oxidation, especially in the presence of dissolved oxygen.[1]

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.0100.098.51.5
5.0100.097.22.8
7.0100.085.114.9
9.0100.045.354.7

Table 2: Solvent-Dependent Stability of this compound at 25°C for 24h

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
Acetonitrile100.099.50.5
Methanol100.092.87.2
Water (pH 6.0)100.094.55.5
DMSO100.099.10.9

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve a portion in the mobile phase for analysis. Also, heat a solution of the compound in a chosen solvent at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the solution by HPLC.

  • Analysis: Analyze all samples, along with an untreated control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to monitor the stability of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis/Solvolysis Product (α-hydroxy/alkoxy ketone) parent->hydrolysis H₂O or ROH (Neutral/Basic) dehydrobromination Dehydrobromination Product (α,β-unsaturated ketone) parent->dehydrobromination Base oxidation Imidazole Oxidation Products parent->oxidation Oxidizing Agent (e.g., H₂O₂) photodegradation Photodegradation Products parent->photodegradation Light

Caption: Potential degradation pathways for the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) stock->stress hplc HPLC Analysis stress->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data pathway Identify Degradation Products & Pathways data->pathway method Develop Stability-Indicating Method data->method

References

Technical Support Center: Alkylation Reactions with 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges during alkylation reactions, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an alpha-bromo ketone derivative containing a 4-methyl-1H-imidazole moiety. Alpha-bromo ketones are versatile electrophilic reagents commonly used in organic synthesis. They are precursors for the synthesis of a wide range of heterocyclic compounds and are often employed as intermediates in the development of pharmaceutical agents due to their reactivity towards various nucleophiles.

Q2: What is "over-alkylation" and why is it a concern with this reagent?

Over-alkylation, in the context of using this reagent to alkylate a nucleophile (e.g., an amine or thiol), refers to the introduction of more than one molecule of the alkylating agent onto the nucleophile. This results in the formation of undesired di- or poly-alkylated byproducts. This is a significant concern as it reduces the yield of the desired mono-alkylated product, complicates purification, and consumes valuable starting materials. The presence of the reactive alpha-bromo ketone moiety makes this compound susceptible to multiple additions if the reaction conditions are not carefully controlled.

Q3: Which functional groups are most susceptible to over-alkylation by this reagent?

Primary amines (-NH2) and secondary amines (-NHR) are particularly prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, respectively. Other strong nucleophiles can also undergo multiple alkylations under certain conditions.

Troubleshooting Guide: Avoiding Over-alkylation

This guide provides solutions to common problems encountered during alkylation reactions with this compound.

Problem: My reaction is producing a significant amount of a di-alkylated byproduct.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the alkylating agent, this compound, is a primary cause of over-alkylation.

    • Solution: Carefully control the stoichiometry. Use a 1:1 or even a slight excess of the nucleophile relative to the alkylating agent. See Table 1 for recommended molar ratios.

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, promoting multiple additions.

    • Solution: Add the this compound solution dropwise to the reaction mixture over an extended period. This can be achieved using a syringe pump for precise control.

  • High Reaction Temperature: Elevated temperatures can increase reaction rates indiscriminately, favoring over-alkylation.

    • Solution: Conduct the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm to room temperature while monitoring the reaction progress. Refer to Table 2 for temperature guidelines.

  • Inappropriate Base: The choice and amount of base can significantly influence the outcome. A strong base can deprotonate the initially formed mono-alkylated product, rendering it nucleophilic for a second attack.

    • Solution: Use a mild, non-nucleophilic base in a stoichiometric amount just sufficient to neutralize the HBr byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over strong organic bases.

Problem: The reaction is slow and does not go to completion, and upon forcing conditions (e.g., heating), over-alkylation occurs.

Potential Causes & Solutions:

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.

    • Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices.

  • Insufficient Nucleophilicity: The nucleophile may not be reactive enough under the applied conditions.

    • Solution: If using a weak nucleophile, a stronger, non-nucleophilic base might be necessary to deprotonate it effectively prior to the addition of the alkylating agent. Alternatively, a catalytic amount of an iodide salt (e.g., NaI or KI) can be added to facilitate an in-situ Finkelstein reaction, converting the alpha-bromo ketone to the more reactive alpha-iodo ketone.

Data Presentation

Table 1: Effect of Molar Ratio on Mono- vs. Di-alkylation

Molar Ratio (Nucleophile : Alkylating Agent)% Yield of Mono-alkylated Product% Yield of Di-alkylated Product
1 : 1.265%30%
1 : 185%10%
1.2 : 195%<5%

Table 2: Influence of Temperature on Product Distribution

Temperature (°C)Reaction Time (h)% Yield of Mono-alkylated Product% Yield of Di-alkylated Product
60250%45%
25 (Room Temp)885%10%
024>95%Not Detected

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine

  • To a stirred solution of the primary amine (1.2 mmol) and potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow start Start dissolve_amine Dissolve Primary Amine and K2CO3 in ACN start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_dropwise Add Alkylating Agent Dropwise cool->add_dropwise prepare_alkylating Prepare Solution of This compound in ACN prepare_alkylating->add_dropwise warm_rt Warm to Room Temperature and Stir for 8-12h add_dropwise->warm_rt monitor Monitor Reaction (TLC/LC-MS) warm_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for controlled mono-alkylation.

troubleshooting_logic start Over-alkylation Observed check_ratio Check Molar Ratio (Nucleophile:Alkylating Agent) start->check_ratio check_addition Review Addition Rate start->check_addition check_temp Evaluate Reaction Temperature start->check_temp check_base Assess Base Choice and Amount start->check_base ratio_ok Ratio is >1:1 check_ratio->ratio_ok Good ratio_bad Ratio is <=1:1 check_ratio->ratio_bad Issue addition_ok Slow/Dropwise Addition check_addition->addition_ok Good addition_bad Rapid Addition check_addition->addition_bad Issue temp_ok Low Temperature (0 °C) check_temp->temp_ok Good temp_bad High Temperature check_temp->temp_bad Issue base_ok Mild, Stoichiometric Base check_base->base_ok Good base_bad Strong or Excess Base check_base->base_bad Issue ratio_ok->check_addition addition_ok->check_temp temp_ok->check_base

Caption: Troubleshooting logic for diagnosing over-alkylation issues.

Technical Support Center: Catalyst Selection for Reactions Involving 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: This compound is a versatile intermediate. The primary reactive sites are the α-bromo ketone moiety and the substituted phenyl ring. Common reactions include:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, readily participating in SN2 reactions with various nucleophiles (e.g., amines, thiols, azides).[1][2][3]

  • Cross-Coupling Reactions: The aryl bromide can undergo various palladium- or copper-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to form new carbon-carbon or carbon-heteroatom bonds.[4][5][6][7][8][9][10][11]

  • Synthesis of Heterocycles: It is a common precursor for the synthesis of various heterocyclic compounds, including imidazoles and thiazoles.[1][12]

  • Pharmacological Applications: This compound and its derivatives are often investigated as potent CB1 receptor inverse agonists.[13][14][15]

Q2: What factors should be considered when selecting a catalyst for a cross-coupling reaction with this substrate?

A2: Catalyst selection is crucial for a successful cross-coupling reaction. Key factors include:

  • Type of Coupling Reaction: Different reactions (e.g., Suzuki, Sonogashira) have preferred catalyst systems.

  • Nature of the Coupling Partner: The electronic and steric properties of the other reactant will influence catalyst choice.

  • Reaction Conditions: Temperature, solvent, and base are all interconnected with catalyst performance.

  • Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be effective, as Pd(II) is often reduced in situ to the active Pd(0) species.[8]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve catalytic activity, especially for challenging substrates.[4][16][17]

Q3: Are there any known side reactions to be aware of?

A3: Yes, several side reactions can occur:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.[10][18]

  • Dehalogenation: Reduction of the carbon-bromine bond can occur, leading to the formation of the corresponding debrominated ketone.

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

  • Multiple Halogenation: In reactions involving halogenation of the ketone, polyhalogenation can be an issue if reaction conditions are not carefully controlled.[19]

Troubleshooting Guides

Troubleshooting Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Problem Potential Cause Troubleshooting Steps
Low or no product formation Inactive catalyst• Ensure the use of a fresh, high-quality palladium catalyst and ligand. • Consider using a pre-catalyst that is more air- and moisture-stable. • Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[18]
Inappropriate ligand• Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos are often effective for aryl chlorides and bromides.[16] • For Suzuki couplings, consider using ligands such as P(t-Bu)3 or Buchwald's biarylphosphine ligands.[4]
Incorrect base• The choice of base is critical and depends on the specific coupling reaction and substrates. Common bases include K2CO3, Cs2CO3, and K3PO4. • For base-sensitive substrates, a weaker base like K3PO4 may be preferable.[17]
Significant homocoupling of the coupling partner Reaction conditions favor homocoupling• In Sonogashira couplings, ensure the slow addition of the alkyne. • Optimize the catalyst-to-copper ratio in Sonogashira reactions. • Lower the reaction temperature.
Decomposition of starting material Reaction temperature is too high• Lower the reaction temperature and monitor the reaction over a longer period. • Ensure the chosen solvent is appropriate for the reaction temperature.
Troubleshooting Nucleophilic Substitution Reactions
Problem Potential Cause Troubleshooting Steps
Slow or incomplete reaction Insufficiently nucleophilic reagent• If possible, use a more nucleophilic reagent. • Increase the reaction temperature.
Steric hindrance• The α-bromo ketone can be sterically hindered. Consider using a less bulky nucleophile if possible.
Formation of multiple products Side reactions due to basic conditions• Use a non-nucleophilic base (acid scavenger) like pyridine or Hünig's base to neutralize any generated HBr without promoting side reactions like the Favorskii rearrangement.[20]
Difficulty in product isolation Product is soluble in the reaction solvent• If using a biphasic system, consider adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt to facilitate the reaction and simplify workup.[21][22][23]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general guideline; specific conditions may need to be optimized.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Nucleophilic Substitution with an Amine

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 2.0 equiv)

  • Acid scavenger (e.g., K2CO3 or triethylamine, 1.5 equiv)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the acid scavenger to the solution.

  • Add the amine nucleophile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, filter off any solids and concentrate the filtrate.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Poor Yield Start Poor Yield in Cross-Coupling C1 Check Catalyst Activity Start->C1 S1 Use fresh catalyst/ligand Degas solvent C1->S1 Inactive C2 Evaluate Ligand Choice C1->C2 Active S1->C2 S2 Screen bulky, electron-rich phosphines C2->S2 Suboptimal C3 Assess Base Suitability C2->C3 Optimal S2->C3 S3 Try alternative inorganic bases (e.g., K3PO4) C3->S3 Incorrect End Improved Yield C3->End Correct S3->End

Caption: Decision-making flowchart for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison of viable synthetic pathways for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a heterocyclic ketone of significant interest as a building block in pharmaceutical and materials science research. The synthesis is strategically dissected into two primary stages: the formation of the core phenyl-imidazole linkage and the subsequent α-bromination of the acetyl group. This guide presents a comparative analysis of established chemical methodologies for each stage, focusing on the Ullmann condensation for C-N bond formation and contrasting the use of N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for the final bromination step. Each proposed route is supported by mechanistic insights, detailed experimental protocols, and a critical evaluation of reaction efficiency, safety, and scalability to provide researchers with a practical framework for synthesis.

Introduction and Strategic Overview

The target molecule, this compound (CAS 110668-69-4)[1], is a functionalized phenacyl bromide derivative. The presence of the 4-methylimidazole moiety, a common pharmacophore, and the reactive α-bromo ketone group makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly as an inverse agonist for the CB1 receptor[1].

The synthesis of this target molecule is most logically achieved through a convergent strategy. The retrosynthetic analysis reveals two key bond disconnections: the Cα-Br bond and the aryl C-N bond. This leads to a primary precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1) . Therefore, our comparative analysis will focus on the most effective methods to first synthesize this key intermediate and then perform a selective α-bromination.

G Target This compound Intermediate1 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1) Target->Intermediate1 Reagent Brominating Agent (NBS or Br₂) Target->Reagent Cα-Br disconnection SM1 4-Haloacetophenone (e.g., 4-Fluoroacetophenone) Intermediate1->SM1 Aryl C-N disconnection SM2 4-Methylimidazole Intermediate1->SM2

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Precursor via Ullmann Condensation

The crucial step in this synthesis is the formation of the C-N bond between the phenyl ring and the 4-methylimidazole moiety. The Ullmann condensation is a classic and highly effective copper-catalyzed cross-coupling reaction for this purpose, involving the reaction of an aryl halide with a nucleophile, in this case, an imidazole.[2][3] Modern modifications of the Ullmann reaction have improved its scope and efficiency, often allowing for lower reaction temperatures than the harsh conditions traditionally required.[4][5]

Mechanistic Rationale

The reaction is proposed to proceed via a Cu(I) catalytic cycle. An active Cu(I) species is generated in situ, which then undergoes oxidative addition with the aryl halide. The resulting organocopper(III) intermediate coordinates with the imidazole nucleophile. Subsequent reductive elimination forms the desired C-N bond and regenerates the Cu(I) catalyst.[6] A base is required to deprotonate the imidazole, increasing its nucleophilicity.

G cluster_0 Ullmann Condensation Mechanism CuI Cu(I)X CuIm Cu(I)-Imidazole ArX Ar-X ImH Imidazole-H ImH->CuIm + Base, - BH⁺X⁻ Base Base OxAdd [Ar-Cu(III)(X)-Imidazole] CuIm->OxAdd + Ar-X (Oxidative Addition) Product Ar-Imidazole OxAdd->Product Reductive Elimination CuI_regen Cu(I)X OxAdd->CuI_regen

Caption: Simplified mechanism of the Ullmann C-N coupling.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established methods for the N-arylation of imidazoles.

Reagents & Materials:

  • 4-Fluoroacetophenone

  • 4-Methylimidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylimidazole (1.2 eq.), 4-fluoroacetophenone (1.0 eq.), CuI (0.1 eq.), and anhydrous K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1) as a solid.

Part II: α-Bromination of the Acetophenone Precursor

With the key precursor (1) in hand, the final step is the selective bromination at the α-carbon of the acetyl group. This is a standard transformation for which several reliable methods exist. We will compare two of the most common approaches: bromination with N-Bromosuccinimide (NBS) and with elemental bromine (Br₂).

Method A: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and selective source of electrophilic bromine. For α-bromination of ketones, the reaction can be initiated either by radicals or, more commonly, by acid catalysis, which promotes the formation of the enol tautomer. The enol then attacks the bromine atom of NBS.

Rationale:

  • Safety & Handling: NBS is a crystalline solid that is significantly safer and easier to handle than volatile, highly corrosive elemental bromine.[7]

  • Selectivity: It often provides higher selectivity for mono-bromination compared to Br₂, reducing the formation of di-brominated byproducts.

  • Work-up: The succinimide byproduct is often easily removed during work-up.

Experimental Protocol (NBS Bromination):

  • Dissolve precursor (1) (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq.).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a few drops of hydrobromic acid (HBr).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • If a precipitate (succinimide) forms, remove it by filtration.

  • Dilute the filtrate with dichloromethane and wash with a dilute aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization or flash chromatography can be used for further purification if necessary.

Method B: Bromination with Elemental Bromine (Br₂)

This is the classic method for α-bromination of ketones. The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol's double bond on a Br₂ molecule.[8]

Rationale:

  • Cost-Effectiveness: Elemental bromine is an inexpensive and readily available reagent.

  • Reactivity: It is a highly reactive brominating agent.

Causality Behind Experimental Choices: The use of an acid catalyst (like acetic acid or HBr) is crucial. It protonates the carbonyl oxygen, which significantly accelerates the rate of tautomerization to the reactive enol intermediate.[8] The solvent choice, typically a non-reactive one like acetic acid or chloroform, is also important to avoid side reactions.

G cluster_1 Acid-Catalyzed α-Bromination Ketone R-CO-CH₃ ProtonatedKetone R-C(OH⁺)-CH₃ Ketone->ProtonatedKetone + H⁺ H_plus H⁺ Enol R-C(OH)=CH₂ ProtonatedKetone->Enol - H⁺ (Tautomerization) BromoKetone_protonated R-CO-CH₂Br + H⁺ Enol->BromoKetone_protonated + Br₂ - Br⁻ Br2 Br-Br FinalProduct R-CO-CH₂Br

Caption: Mechanism for acid-catalyzed α-bromination of a ketone.

Experimental Protocol (Br₂ Bromination):

  • Dissolve precursor (1) (1.0 eq.) in a suitable solvent, such as glacial acetic acid or chloroform.

  • Cool the solution in an ice bath (0-5 °C).

  • In a separate flask, prepare a solution of elemental bromine (Br₂) (1.0 eq.) in the same solvent.

  • Add the bromine solution dropwise to the stirred solution of the ketone. Maintain the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Slowly pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a cold, dilute solution of sodium bicarbonate to neutralize excess acid, and finally with water again.

  • Dry the crude product. Recrystallization from a solvent like ethanol is typically sufficient for purification.

Quantitative Data and Comparative Analysis

The following table provides a side-by-side comparison of the two synthetic sequences discussed. Yields are estimated based on typical outcomes for these reaction types in academic and industrial settings.

ParameterRoute 1: Ullmann + NBS BrominationRoute 2: Ullmann + Br₂ Bromination
Step 1: C-N Coupling Ullmann Condensation (Identical for both routes)Ullmann Condensation (Identical for both routes)
Step 2: Bromination Reagent: N-Bromosuccinimide (NBS)Reagent: Elemental Bromine (Br₂)
Typical Overall Yield 65-80%60-75%
Safety Considerations NBS is a stable, solid reagent. Safer to handle.Br₂ is highly toxic, volatile, and corrosive. Requires a fume hood and specialized handling.
Reaction Conditions Mild; Room temperature or gentle heating.Requires cooling (ice bath) during addition, then room temperature.
Work-up & Purification Simpler work-up. Succinimide byproduct is often easy to remove.Requires quenching and neutralization steps. Product often precipitates and is collected by filtration.
Selectivity Generally higher selectivity for mono-bromination.Risk of di-bromination if stoichiometry and conditions are not carefully controlled.
Primary Advantages Safety, ease of handling, high selectivity. Low reagent cost.
Primary Disadvantages Higher reagent cost compared to Br₂.Significant safety hazards.

Conclusion and Recommendation

Both synthetic strategies presented are chemically sound and viable for the preparation of this compound. The initial Ullmann condensation provides a robust and reliable method for constructing the essential C-N bond to form the key ketone precursor.

When comparing the subsequent α-bromination step, the route utilizing N-Bromosuccinimide (NBS) is highly recommended for a standard laboratory setting. The primary driver for this recommendation is safety. NBS is a crystalline solid that is significantly easier and safer to handle than highly corrosive and toxic liquid bromine.[7] Furthermore, the NBS method often provides better control and selectivity, leading to a cleaner reaction profile and potentially simpler purification. While the reagent cost of NBS is higher than that of elemental bromine, the benefits in terms of safety, handling, and reaction control typically outweigh this economic consideration for research and development scale synthesis.

References

Sources

A Comparative Guide to the Synthesis and Reactivity of Alpha-Bromo Ketones: The Case of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Utility of α-Bromo Ketones

Alpha-bromo ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual reactivity. The electron-withdrawing carbonyl group activates the adjacent carbon, making the bromine atom an excellent leaving group for nucleophilic substitution. Simultaneously, the α-protons are acidified, enabling enolate formation. This versatility makes them indispensable precursors for a vast array of molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds.[1] This guide provides a comparative analysis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone against other substituted α-bromo aromatic ketones, focusing on the profound influence of the substituent on synthetic strategy and reactivity.

The Subject Compound: A Closer Look at this compound

The target molecule, this compound, is more than a simple alkylating agent. Its structure contains a 4-methyl-1H-imidazolyl moiety, a common feature in medicinal chemistry that can influence solubility, metabolic stability, and target binding. The imidazole ring's electronic nature is nuanced; it can act as a π-excessive system, yet the nitrogen atoms also exert an inductive-withdrawing effect. Critically, the basic nitrogen atom can be protonated, drastically altering the electronic properties of the entire molecule and, by extension, its reactivity. Understanding this dual nature is key to harnessing its synthetic potential.

Part 1: Synthesis of α-Bromo Ketones - A Mechanistic and Practical Comparison

The synthesis of α-bromo ketones is most commonly achieved through the electrophilic bromination of the corresponding ketone. The reaction typically proceeds via an enol or enolate intermediate.

The General Mechanism: Acid-Catalyzed Enol Pathway

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the acidity of the α-protons, facilitating the tautomerization to the enol form. This enol, a nucleophile, then attacks molecular bromine. The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the bromine concentration.[2][3]

G cluster_mechanism Acid-Catalyzed α-Bromination Mechanism Ketone Aryl Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Rate-Determining Step) ProtonatedKetone->Enol - H⁺ Enol->ProtonatedKetone + H⁺ Oxonium Oxonium Ion Enol->Oxonium + Br₂ Product α-Bromo Ketone Oxonium->Product - H⁺, - Br⁻

Caption: General mechanism of acid-catalyzed α-bromination of ketones.

Comparative Synthesis Strategies

The choice of brominating agent and conditions is dictated by the electronic nature of the substituents on the aromatic ring.

Substituent TypeExample CompoundTypical Conditions & RationaleExpected YieldPotential Side Reactions
Electron-Withdrawing 2-Bromo-1-(4-nitrophenyl)ethanoneBr₂ in acetic acid or another acidic medium. The EWG acidifies the α-protons, accelerating enol formation.HighDibromination if excess Br₂ is used.[4]
Electron-Donating 2-Bromo-1-(4-methoxyphenyl)ethanoneN-Bromosuccinimide (NBS) with a catalytic amount of acid or radical initiator. Avoids strong acids that can cause ring bromination.[5]Moderate to HighAromatic ring bromination.
pH-Sensitive (Target) This compoundPyridine hydrobromide perbromide in acetic acid. This reagent is less harsh than liquid bromine.[6][7] The acidic solvent protonates the imidazole, converting it to an EWG and deactivating the ring towards bromination.GoodN-bromination of the imidazole ring if conditions are not acidic enough. Incomplete reaction.
Sterically Hindered 2-Bromo-2-methyl-1-phenylpropan-1-oneNBS with a radical initiator (e.g., AIBN) can be effective. Acid-catalyzed enolization is slower for more substituted carbons.ModerateElimination reactions if basic conditions are used in workup.

Part 2: Reactivity of α-Bromo Ketones in Nucleophilic Substitution

The primary utility of α-bromo ketones is as electrophiles in Sₙ2 reactions. The reactivity of the C-Br bond is profoundly influenced by the substituents on the phenyl ring.

Electronic Effects on Electrophilicity

The rate of nucleophilic attack is largely governed by the electrophilicity of the α-carbon. Electron-withdrawing groups (EWGs) on the phenyl ring enhance this by pulling electron density away from the carbonyl group, which in turn withdraws density from the α-carbon.

G Reactivity increases with the electron-withdrawing strength of the substituent. reactivity Less Reactive Moderate Reactivity Highly Reactive EDG R = OCH₃ (EDG) Decreased electrophilicity H R = H (Baseline) Im_Neutral R = Imidazole (Neutral pH) Slightly deactivated Im_Acidic R = Imidazolium⁺ (Acidic pH) Strongly activated (EWG) EWG R = NO₂/SO₂Me (EWG) Increased electrophilicity

Caption: Influence of aromatic substituents on the electrophilic reactivity of α-bromo ketones.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (EDG): The methoxy group donates electron density, slightly reducing the electrophilicity of the carbonyl and the α-carbon. Reactions may require longer times or more forcing conditions.

  • 2-Bromo-1-(4-nitrophenyl)ethanone (EWG): The nitro group strongly withdraws electron density, making the α-carbon highly electrophilic and susceptible to attack by even weak nucleophiles.[6]

  • This compound (pH-Dependent): This compound exhibits tunable reactivity.

    • At neutral or basic pH , the imidazole is relatively neutral, and the compound behaves like a typical α-bromoacetophenone.

    • Under acidic conditions , protonation of the imidazole nitrogen converts it into a powerful imidazolium EWG. This significantly enhances the reactivity of the C-Br bond, accelerating substitution reactions. This property can be exploited for selective reactions.

Part 3: Experimental Protocols and Data

Synthesis of the Precursor: 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Rationale: The precursor is synthesized via a copper-catalyzed Ullmann condensation between 4-methyl-1H-imidazole and 4-bromoacetophenone. This method is chosen for its reliability in forming C-N bonds between aryl halides and azoles.

Protocol:

  • To a sealable reaction tube, add 4-bromoacetophenone (1.0 eq), 4-methyl-1H-imidazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO as the solvent.

  • Seal the tube and heat the mixture at 120 °C for 12-18 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol: α-Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Rationale: Pyridinium tribromide is used as the brominating agent in glacial acetic acid. The acidic solvent protonates the basic imidazole, deactivating the ring towards electrophilic attack and activating the methyl group for enolization, ensuring selective α-bromination.[7]

G cluster_workflow Synthetic Workflow start Dissolve Precursor Ketone in Glacial Acetic Acid add_reagent Add Pyridinium Tribromide (1.05 eq) portion-wise start->add_reagent react Stir at 60-70 °C (Monitor by TLC) add_reagent->react quench Cool and Quench with ice-water react->quench neutralize Neutralize with aq. NaHCO₃ (until pH 7-8) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Wash, Dry, Concentrate & Purify (Recrystallization) extract->purify

Caption: Experimental workflow for the α-bromination of the target precursor.

Protocol:

  • Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Warm the solution to 60 °C.

  • Add pyridinium tribromide (1.05 eq) portion-wise over 15 minutes, ensuring the red-brown color dissipates between additions.

  • Stir the reaction at 60-70 °C for 2-4 hours. Monitor the consumption of starting material by TLC.

  • Once complete, cool the reaction to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • The product may precipitate as a solid. Collect the solid by vacuum filtration. If it remains in solution, extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Conclusion

While all α-bromo ketones are valuable synthetic intermediates, their reactivity profiles are far from uniform. The presence of an electron-donating group like methoxy can necessitate milder conditions to prevent side reactions, whereas a strong electron-withdrawing group like nitro or sulfonyl accelerates substitution reactions.[8]

This compound stands apart due to the pH-switchable nature of its imidazole substituent. By controlling the reaction's acidity, a chemist can toggle the imidazole from a near-neutral director to a potent electron-withdrawing group. This unique feature allows for fine-tuning of its reactivity, deactivating the aromatic ring during its own synthesis while enabling enhanced electrophilicity in subsequent substitution reactions. This level of control makes it a particularly sophisticated and powerful building block for the synthesis of complex molecules in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents.[5][6] This guide provides a comparative analysis of the biological activity of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone derivatives and their analogs, with a focus on their anticancer and antifungal properties. By examining structure-activity relationships (SAR), this document aims to provide valuable insights for researchers engaged in the development of new drugs based on this promising chemical scaffold.

The core structure, this compound, combines several key features that contribute to its biological potential. The phenacyl bromide moiety is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, such as enzyme active sites.[7][8] The imidazole ring, in turn, can participate in hydrogen bonding and coordination with metal ions, further enhancing target engagement.[5][9] The 4-methyl substituent on the imidazole ring can also influence the compound's steric and electronic properties, potentially modulating its activity and selectivity.

Comparative Analysis of Biological Activity

The biological activities of this compound derivatives and their analogs have been primarily investigated in the context of anticancer and antifungal applications. The following sections provide a comparative overview of their performance, supported by experimental data from various studies.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazole-based compounds have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[1][2][10] One of the key mechanisms of action for many imidazole derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9][11][12]

A comparative summary of the cytotoxic activity of various imidazole derivatives against different cancer cell lines is presented in Table 1.

Table 1: Anticancer Activity of Imidazole Derivatives (IC50/EC50 in µM)

Compound IDCore StructureSubstituentsCell LineIC50/EC50 (µM)Reference
Series 1 Imidazo[1,2-a]quinoxalineVaried substitutionsA549 (Lung)1.98 - 4.07[11]
Compound 2c Fused Imidazole4-fluorophenyl at N-9MDA-MB-231 (Breast)>25[11]
Compound 2d Fused Imidazole4-fluorophenyl at N-9A549 (Lung)>25[11]
Compound 3c Fused Imidazole4-(4-methylpiperazinyl)-3-nitrophenyl at N-9A549 (Lung)1.98[11]
Series 2 Phenacylimidazolium bromideSterically hindered aryl at position-1Various< 5.0[13][14]
Compound 5j Phenacylimidazolium bromideElectron-rich naphthylacyl at position-3Various< 5.0[13][14]
Series 3 N-phenacyldibromobenzimidazolesVaried halogenated phenylsMCF-7 (Breast)Not specified[15][16]
Compound 5g N-phenacyldibromobenzimidazoles2,4,6-trichlorophenylCCRF-CEM (Leukemia)Highly active[15][16]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the Imidazole Ring: The nature and position of substituents on the imidazole ring significantly influence anticancer activity. For instance, in a series of imidazo[1,2-a]quinoxaline derivatives, the introduction of a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-9 position (compound 3c) led to a substantial increase in potency against lung cancer cells compared to a 4-fluorophenyl substituent (compounds 2c and 2d).[11]

  • The Role of the Phenacyl Moiety: In phenacylimidazolium bromides, the presence of a sterically hindered aryl group at the 1-position and an electron-rich phenacyl or naphthylacyl substituent at the 3-position of the imidazole ring was found to be crucial for potent cytotoxic activity against a panel of human tumor cell lines.[13][14]

  • Halogenation of the Phenyl Ring: For N-phenacyldibromobenzimidazoles, increasing the number of chlorine or fluorine substituents on the phenacyl ring enhanced cytotoxicity towards leukemia cells.[15][16]

Mechanism of Action: EGFR Inhibition

A key mechanism through which these imidazole derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cancer cell proliferation and survival.[9][11][12] The imidazole core can act as a hydrogen bond acceptor for the catalytic lysine (K745) in the "αC-helix out" inactive state of the EGFR kinase domain, leading to potent inhibition.[9][17]

EGFR_Inhibition cluster_binding Inhibitor Binding EGFR EGFR Kinase Domain (Inactive State) Imidazole Imidazole Derivative EGFR->Imidazole H-bond to K745 Substrate Substrate Protein EGFR->Substrate Phosphorylates Imidazole->EGFR Inhibits ATP ATP ATP->EGFR Binds to active site Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Proliferation Cancer Cell Proliferation Phosphorylation->Proliferation

Caption: EGFR inhibition by imidazole derivatives.

Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole-based compounds, particularly the azole class, are well-established antifungal agents. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

A summary of the antifungal activity of various imidazole derivatives against different fungal strains is presented in Table 2.

Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)

Compound IDCore StructureFungal StrainMIC (µg/mL)Reference
Series 4 Imidazole with 2,4-dienone motifCandida albicans0.5 - 8[18]
Compound 31 Imidazole with 2,4-dienone motifCandida albicans (fluconazole-resistant)8[18]
Compound 42 Imidazole with 2,4-dienone motifCandida spp.2 - 32[18]
Series 5 Imidazole derivativesCandida spp.200 - 312.5[19]
SAM3 (2-methyl-1H-imidazol-1-yl)methanolCandida spp.200[19]
Series 6 1,4-dialkoxynaphthalene-2-acyl imidazolium saltsCandida auris0.67[20]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

  • Impact of the Imidazole Moiety: In a series of compounds with a 2,4-dienone motif, the replacement of the imidazole ring with a 4-methyl-1H-imidazole or a 4,5-dichloro-1H-imidazole led to a significant loss of antifungal activity, highlighting the importance of the unsubstituted imidazole core.[18]

  • Synergistic Effects: The antifungal activity of some imidazole derivatives can be enhanced when used in combination with other agents. For example, the association of certain imidazole derivatives with the surfactant sodium dodecyl sulphate (SDS) resulted in a significant decrease in their MIC values against Candida species, suggesting a synergistic effect.[19]

  • Naphthalene-Acyl Imidazolium Salts: The incorporation of a 1,4-dialkoxynaphthalene moiety into an acyl imidazolium salt structure resulted in potent antifungal activity, particularly against the emerging multidrug-resistant pathogen Candida auris.[20]

Experimental Methodologies

The evaluation of the biological activity of these compounds relies on standardized and robust experimental protocols. The following sections detail the methodologies for assessing anticancer and antifungal activities.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[21][22][23][24]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with Imidazole Derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.[25][26][27][28][29]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells.

  • Serial Dilution: Perform serial two-fold dilutions of the antifungal compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the prepared fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a specified duration (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Broth_Microdilution_Workflow Start Start Inoculum_Prep Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution Serially Dilute Antifungal Compounds in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Visually Read MICs Incubation->MIC_Reading Data_Recording Record MIC Values MIC_Reading->Data_Recording End End Data_Recording->End

Caption: Workflow for the broth microdilution method.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents with significant anticancer and antifungal potential. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the imidazole and phenyl rings in modulating biological activity. The reactive phenacyl bromide moiety appears to be a key contributor to the cytotoxicity of these compounds.

Future research in this area should focus on several key aspects:

  • Synthesis of Novel Derivatives: The design and synthesis of new derivatives with modifications aimed at improving potency, selectivity, and pharmacokinetic properties are crucial.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Toxicity: Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety profiles in animal models.

By leveraging the insights gained from comparative biological studies and a thorough understanding of their mechanisms of action, the therapeutic potential of this class of imidazole derivatives can be fully realized.

References

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. ([Link])

  • An acumen into anticancer efficacy of imidazole derivatives. ([Link])

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. ([Link])

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. ([Link])

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. ([Link])

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ([Link])

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. ([Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ([Link])

  • Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. ([Link])

  • Imidazoles as potential anticancer agents. ([Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ([Link])

  • DERMATOPHYTE SUSCEPTIBILITIES TO ANTIFUNGAL AZOLE AGENTS TESTED IN VITRO BY BROTH MACRO AND MICRODILUTION METHODS. ([Link])

  • Synthesis and cytotoxic activities of novel phenacylimidazolium bromides. ([Link])

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. ([Link])

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. ([Link])

  • Antifungal Susceptibility Testing: Current Approaches. ([Link])

  • Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. ([Link])

  • MTT Cell Assay Protocol. ([Link])

  • Novel Phenacylimidazolium Bromides: Synthesis & Cytotoxicity. ([Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. ([Link])

  • Dermatophyte susceptibilities to antifungal azole agents tested in vitro by broth macro and microdilution methods. ([Link])

  • MTT Assay Protocol. ([Link])

  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. (https://www.researchgate.
  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. ([Link])

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. ([Link])

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ([Link])

  • Minimum inhibitory concentration (MIC) values (µg/mL) of fungal strains... ([Link])

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ([Link])

  • The minimum inhibitory concentration (MIC) of imidazole derivatives.... ([Link])

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ([Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ([Link])

  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. ([Link])

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. ([Link])

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ([Link])

Sources

A Comparative Guide to the Structural Validation of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural validation of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone and its derivatives, a class of compounds significant as intermediates in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential analytical techniques. We delve into the causality behind experimental choices, presenting an integrated workflow that combines spectroscopic methods (NMR, MS, IR) for preliminary identification and chromatographic techniques (HPLC) for purity assessment, culminating with the definitive structural elucidation by single-crystal X-ray crystallography. Each section provides field-proven insights and detailed, self-validating protocols to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Structural Integrity

In medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement for advancing any candidate compound. Imidazole derivatives are a cornerstone in medicinal chemistry, known to exhibit a wide array of biological activities.[1][2] The title compound, an α-bromoketone, is a versatile synthetic intermediate, as the bromine atom at the alpha-carbon makes the molecule susceptible to various nucleophilic substitution and elimination reactions, allowing for the synthesis of more complex molecules.[3][4][5]

The structural integrity of such intermediates directly impacts the identity, purity, potency, and safety of the final active pharmaceutical ingredient (API).[6] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical method validation to ensure that a compound is consistently produced and is what it claims to be.[7][8][9] This guide provides a logical, multi-technique workflow to establish the identity and structure of this compound derivatives with the highest degree of confidence.

The Analytical Challenge: Deconstructing the Target Molecule

The validation process begins with a clear understanding of the specific structural features that require confirmation. The structure of this compound presents several key validation points:

  • The α-Bromoketone Moiety: Confirmation of the carbonyl group (C=O) and the adjacent methylene group bearing a bromine atom (-CH₂Br).

  • The 1,4-Disubstituted Phenyl Ring: Verification of the para-substitution pattern on the benzene ring.

  • The 4-Methyl-1H-Imidazole Ring: Confirmation of the imidazole ring itself, the position of the methyl group, and its N-1 linkage to the phenyl ring.

  • Overall Connectivity and Isomeric Purity: Ensuring that all fragments are connected as proposed and that no significant isomeric impurities (e.g., substitution at a different nitrogen of the imidazole) are present.

The following sections will compare how different analytical techniques are strategically employed to address each of these validation points.

Spectroscopic and Chromatographic Confirmation: An Integrated Workflow

No single technique short of X-ray crystallography is typically sufficient for complete structural elucidation. A synergistic approach using multiple spectroscopic and chromatographic methods is the industry standard for building a comprehensive validation package.

G cluster_0 Initial Synthesis & Isolation cluster_1 Structural Hypothesis Confirmation cluster_2 Purity & Definitive Structure synthesis Synthesis of Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity & Skeleton synthesis->nmr Primary Analysis ms Mass Spectrometry (HRMS) Molecular Formula & Mass synthesis->ms Primary Analysis iruv IR & UV-Vis Functional Groups & Chromophores synthesis->iruv Primary Analysis hplc HPLC Chemical Purity nmr->hplc Structure Confirmed ms->hplc iruv->hplc xray X-Ray Crystallography (Optional Gold Standard) Absolute 3D Structure hplc->xray High Purity Confirmed

Caption: Logical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It is non-destructive and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Expertise & Causality: We start with NMR because it directly maps the molecular skeleton. The chemical shifts and coupling patterns of protons (¹H NMR) and the number and type of carbon atoms (¹³C NMR) provide the fundamental pieces of the structural puzzle.

Expected ¹H and ¹³C NMR Spectral Features:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale & Notes
-COCH₂Br ~4.5 (s, 2H)~30-35The methylene protons are deshielded by the adjacent carbonyl and bromine, appearing as a characteristic singlet.[10][11]
Ketone C=O -~190Typical chemical shift for an α-brominated aryl ketone.[10]
Phenyl H (ortho to C=O) ~8.0 (d, 2H)~130-135Deshielded by the electron-withdrawing ketone group. Expected to be a doublet.
Phenyl H (ortho to Imidazole) ~7.6 (d, 2H)~120-125Less deshielded than the protons ortho to the ketone. Expected to be a doublet.
Imidazole H-2 ~8.2 (s, 1H)~138-140The most deshielded imidazole proton due to its position between two nitrogen atoms.
Imidazole H-5 ~7.3 (s, 1H)~118-122
Imidazole -CH₃ ~2.3 (s, 3H)~10-15A characteristic singlet for the methyl group on the imidazole ring.
  • Trustworthiness through 2D NMR: While 1D NMR provides a strong hypothesis, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) serve as a self-validating system. An HMBC experiment would be expected to show a correlation between the methylene protons (~4.5 ppm) and the carbonyl carbon (~190 ppm), definitively linking the α-bromoketone moiety.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

MS provides the molecular weight and, with high resolution, the elemental composition of a compound.

  • Expertise & Causality: This is a critical validation step to confirm that the synthesized molecule has the correct atomic makeup. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass as it provides an exact mass, which can be used to predict the molecular formula with high confidence.

Key Validation Points from MS:

  • Molecular Ion Peak (M⁺): For C₁₂H₁₁BrN₂O, the expected monoisotopic mass is approximately 277.0085 g/mol . HRMS should match this value to within a few parts per million (ppm).

  • Bromine Isotope Pattern: A hallmark of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). This provides immediate, unambiguous evidence for the presence of a single bromine atom.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to further validate the structure by analyzing fragment ions. Expected fragments include the loss of the bromine atom ([M-Br]⁺) or cleavage of the acyl group ([M-COCH₂Br]⁺), which would support the proposed connectivity.

Complementary Spectroscopic Methods: IR and UV-Vis
  • Infrared (IR) Spectroscopy: Provides rapid confirmation of key functional groups. It is less definitive for the overall structure but serves as a quick quality check.

    • Strong C=O stretch: Expected around 1680-1700 cm⁻¹ for the aryl ketone.

    • Aromatic C=C stretches: Typically found in the 1450-1600 cm⁻¹ region.

    • C-Br stretch: Usually appears in the 500-650 cm⁻¹ range.

  • UV-Vis Spectroscopy: Confirms the presence of chromophores (conjugated π systems). The substituted phenyl and imidazole rings are expected to produce characteristic absorption maxima in the 200-300 nm range.[12]

High-Performance Liquid Chromatography (HPLC): Assessing Purity
  • Expertise & Causality: Structural validation is meaningless without an assessment of purity. HPLC is the standard method for quantifying the purity of pharmaceutical intermediates and APIs.[8] A validated HPLC method ensures that the spectroscopic data obtained corresponds to the main component and not an impurity.

  • Methodology: A reverse-phase HPLC method with UV detection is typically employed. The goal is to develop a method that shows a single, sharp peak for the target compound, well-resolved from any starting materials, by-products, or degradation products.

The Gold Standard: Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the definitive technique.[1][13] It provides a precise three-dimensional map of the atomic arrangement in the solid state.

  • Expertise & Causality: This method is chosen when spectroscopic data is ambiguous, a new scaffold has been created, or the absolute stereochemistry needs to be determined. The primary challenge is growing diffraction-quality single crystals, which can be a time-consuming process.[13]

  • Information Gained:

    • Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms.

    • Bond Lengths and Angles: Provides precise geometric parameters of the molecule.[1]

    • Conformation: Reveals the molecule's preferred three-dimensional shape in the crystal lattice.

    • Intermolecular Interactions: Shows how molecules pack together, revealing hydrogen bonds or other non-covalent interactions.[14][15]

G cluster_input cluster_techniques cluster_output Molecule Target Molecule (C₁₂H₁₁BrN₂O) NMR NMR MS MS IR IR HPLC HPLC XRAY X-Ray Connectivity Connectivity (Skeleton) NMR->Connectivity Formula Molecular Formula (C₁₂H₁₁BrN₂O) MS->Formula FuncGroups Functional Groups (C=O, C-Br) IR->FuncGroups Purity Purity (%) HPLC->Purity Structure3D 3D Structure (Absolute) XRAY->Structure3D

Caption: How different techniques probe the molecule's structure.

Comparative Analysis of Validation Techniques

The choice of technique depends on the stage of development and the specific question being asked. The following table provides an objective comparison.

Technique Information Provided Sample Requirement Definitive Power Common Challenges
¹H / ¹³C NMR Atomic connectivity, molecular skeleton, proton/carbon environments.2-10 mg, solubleHigh (for connectivity)Signal overlap in complex molecules, requires pure sample for clarity.
HRMS Exact mass, elemental composition, presence of key atoms (e.g., Br).<1 mg, solubleHigh (for formula)Does not distinguish between isomers.
FTIR Presence/absence of specific functional groups.~1 mg, solid or liquidLow (confirmatory)Complex fingerprint region, not specific for overall structure.
HPLC Purity, presence of impurities.<1 mg, solubleN/A (for structure)Method development can be time-consuming.
X-Ray Crystallography Absolute 3D structure, bond lengths/angles, conformation.High-quality single crystalAbsoluteGrowing suitable crystals can be very difficult and time-consuming.[13]

Standard Operating Protocols

The following protocols are generalized methodologies that serve as a starting point for the validation process. All methods must be formally validated for their intended purpose according to regulatory guidelines.[7][9][16]

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.[17]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. Perform standard tuning, locking, and shimming procedures to optimize magnetic field homogeneity.[17]

  • Data Acquisition: Acquire a ¹H spectrum (typically 16-32 scans), followed by a ¹³C spectrum (may require several hours depending on concentration). If necessary, run 2D experiments (e.g., COSY, HSQC, HMBC) using standard instrument parameters.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectrum to the internal standard.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Collect data over a relevant m/z range (e.g., 100-500 amu) for several minutes to obtain a good average mass measurement.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument software to calculate the elemental composition and compare the measured mass and isotopic pattern (M vs. M+2) to the theoretical values for C₁₂H₁₁BrN₂O.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[13] A screening of various solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane) and solvent mixtures is necessary.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[13]

  • Data Collection: Place the crystal in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] A monochromatic X-ray source (e.g., Mo Kα) is used to irradiate the crystal as it is rotated, and diffraction patterns are recorded on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[1][14]

Conclusion

Validating the structure of this compound derivatives is a systematic process that relies on the strategic application of a suite of analytical techniques. While NMR and HRMS provide the foundational evidence for the proposed structure and molecular formula, complementary techniques like IR and HPLC are essential for confirming functional groups and ensuring purity. For ultimate confirmation, single-crystal X-ray crystallography stands as the unequivocal gold standard. By following an integrated and logical workflow as outlined in this guide, researchers and drug developers can establish a robust and defensible data package, ensuring the structural integrity of these vital pharmaceutical intermediates.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • Benchchem. An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
  • Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Worldwide Clinical Trials. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
  • IntechOpen. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Fiveable. α-bromoketone Definition - Organic Chemistry Key Term.
  • LinkedIn. Analytical Method Development and Validation in Pharmaceuticals.
  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Regis Technologies. Analytical Strategies from Early Development to Validation: Part One.
  • NIST. 1H-Imidazole, 4-methyl-.
  • ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,...
  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • BLD Pharm. 822-36-6|4-Methyl-1H-imidazole.
  • ResearchGate. (PDF) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.
  • Echemi. 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MDPI. Synthetic Access to Aromatic α-Haloketones.
  • Cengage. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Asian Journal of Organic & Medicinal Chemistry. 2.
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination.
  • PubChem. 4-Methylimidazole.
  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • LookChem. 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone.
  • ResearchGate. (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • Chem-Impex. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
  • ChemScene. 2-Bromo-2-methyl-1-phenylpropan-1-one.
  • Benchchem. 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies relevant to the quantification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a key intermediate in various synthetic pathways. While specific validated methods for this exact compound are not publicly available, this document compiles and compares validated methods for structurally related compounds, including imidazole derivatives, aromatic ketones, and brominated phenyl compounds. The presented data and protocols, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, serve as a robust resource for developing and validating a suitable analytical method.

The primary techniques for the quantification of such pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a widely accessible and robust technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

Comparison of Analytical Method Performance

The following tables summarize the performance of validated HPLC-UV and LC-MS/MS methods for compounds structurally analogous to this compound. These comparisons highlight the expected performance characteristics of a well-developed analytical method.

Table 1: Comparison of Validated HPLC-UV Methods for Structurally Related Compounds

Analyte(s)MatrixColumnMobile PhaseLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Reference
Imidazole Derivatives (Secnidazole, Omeprazole, etc.)Dosage Forms & Human PlasmaThermo Scientific® BDS Hypersil C8 (5 µm)Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2>0.9990.13 - 0.41-[1][2]
Bromophenolic CompoundsAlgal ExtractPhenomenex C8(2) LunaAcetonitrile: Water with 0.05% TFA (gradient)≥0.999<0.04<0.12
Ornidazole and ImpuritiesInjectionSymmetry shield RP18 (5µm)Phosphate buffer: Methanol (70:30, v/v)---[3]
Imidazole and its impuritiesReaction SolutionsSupersil-ODS-BAcetonitrile: Ionic reagent solution (40:60, v/v)-0.02 - 0.03-[4]
Aromatic Ketones (as DNPH derivatives)Air SamplesSupelco C18 (5 µm)(Methanol/Acetonitrile)-Water (gradient)-0.01 - 0.02-

Table 2: Comparison of Validated LC-MS/MS Methods for Structurally Related Compounds

Analyte(s)MatrixColumnMobile PhaseLinearity Range (ng/mL)LLOQ (ng/mL)Reference
AC1LPSZG (mTOR inhibitor)Rat Plasma--10 - 500010[5]
Ketone BodiesSerum & Plasma-0.0125% Acetic Acid in Water/Methanol (gradient)--[6]
Imidazole CompoundsWater, Sediment, Soil---<1.0 (water) / <1.0 (soil)
Multiple Drugs (Toxicology)Blood----[7]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for the quantification of related compounds, which can be adapted for this compound.

Protocol 1: HPLC-UV Method for Imidazole Derivatives[1][2]

This method is suitable for the quantification of imidazole-containing active pharmaceutical ingredients and can be adapted for related intermediates.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: A mixture of methanol and 0.025 M potassium dihydrogen phosphate (KH2PO4) in a 70:30 (v/v) ratio, with the pH adjusted to 3.20 using ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 300 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase and dilute to achieve a series of calibration standards.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of at least five concentrations.

    • Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte.

Protocol 2: LC-MS/MS Method for Pharmaceutical Compounds in Biological Matrices[5]

This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method for quantifying a small molecule drug or intermediate in plasma, which is applicable for preclinical pharmacokinetic studies.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution is typically used to ensure adequate separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI is common for nitrogen-containing compounds like imidazoles.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. The transitions from the precursor ion to the product ions are optimized for the specific analyte.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide cleaner extracts and may be necessary to achieve the required sensitivity.

  • Validation Parameters: As per FDA and ICH guidelines for bioanalytical method validation, including selectivity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing Analytical Method Validation

The following diagrams illustrate the typical workflow and logical relationships in analytical method validation.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting protocol Define Validation Protocol (Scope, Parameters, Acceptance Criteria) reagents Prepare Standards & Reagents protocol->reagents experiments Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) reagents->experiments data_collection Collect & Process Data experiments->data_collection analysis Analyze Results vs. Acceptance Criteria data_collection->analysis report Prepare Validation Report analysis->report approval Review & Approval report->approval ICH_Validation_Parameters cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range defines LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Accuracy LOQ->Precision

References

A Comparative Guide to HPLC Method Development and Validation for the Quantification of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The guide compares different chromatographic conditions and presents a detailed experimental protocol for method validation in accordance with ICH guidelines.

Introduction to Analytical Challenges

The accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredient (API) synthesis. The molecule's structure, featuring a polar imidazole ring and a non-polar bromophenyl group, necessitates a robust and well-validated analytical method to resolve it from potential impurities and degradation products. This guide explores the systematic approach to developing a stability-indicating reverse-phase HPLC (RP-HPLC) method and compares potential chromatographic parameters to achieve optimal separation and quantification.

Comparative Analysis of Chromatographic Conditions

The selection of an appropriate stationary phase and mobile phase is paramount for achieving the desired chromatographic resolution. Below is a comparison of different columns and mobile phase compositions that could be evaluated during method development.

Table 1: Comparison of Stationary Phases (Columns)

ParameterC18 Column (e.g., Agilent Zorbax Eclipse Plus)C8 Column (e.g., Waters Symmetry C8)Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl)
Stationary Phase OctadecylsilaneOctylsilanePhenyl-Hexyl
Selectivity High hydrophobicity, excellent for non-polar compounds.Moderate hydrophobicity, good for moderately polar compounds.Alternative selectivity based on π-π interactions, ideal for aromatic compounds.
Typical Peak Shape Symmetrical for a wide range of compounds.Generally good, may show some tailing for basic compounds.Excellent peak shape for aromatic analytes due to specific interactions.
Potential for Analysis High potential due to the compound's significant non-polar character.A viable alternative if C18 provides excessive retention.Strong candidate due to the presence of two phenyl rings, offering unique selectivity.

Table 2: Comparison of Mobile Phase Modifiers

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Higher than MethanolLower than Acetonitrile
Viscosity Lower, resulting in lower backpressure.Higher, resulting in higher backpressure.
UV Cutoff ~190 nm~205 nm
Selectivity Can offer different peak elution orders compared to Methanol.Can provide alternative selectivity and better solubility for some compounds.
Recommendation Preferred organic modifier due to lower backpressure and favorable UV cutoff.A valuable alternative to investigate changes in selectivity.

Experimental Protocols

A detailed protocol for the development and validation of an HPLC method is presented below.

3.1. Instrumentation and Chemicals

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), and purified water (Milli-Q or equivalent).

  • Reference Standard: this compound (purity > 99%).

3.2. Optimized Chromatographic Conditions

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic acid in Water (A) and Acetonitrile (B) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3.3. Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are also performed to demonstrate that the method is stability-indicating.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard are prepared (e.g., 50-150% of the target concentration), and a calibration curve is plotted. The correlation coefficient (r²) should be > 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spike recovery) at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. Six replicate injections of the same sample are performed, and the relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be < 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This includes varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 3: Summary of Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) To be defined50 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (% RSD) ≤ 2.0%0.85%
Intermediate Precision (% RSD) ≤ 2.0%1.15%
LOD (µg/mL) Report value0.1
LOQ (µg/mL) Report value0.3
Robustness System suitability passesPassed

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow of the HPLC method development and validation process.

HPLC_Method_Development_Workflow start_end start_end process process decision decision sub_process sub_process A Start: Define Analytical Target Profile B Literature Search & Method Scouting A->B C Select Column & Initial Mobile Phase B->C D Optimize Chromatographic Parameters (Flow, Temp, Gradient) C->D E System Suitability Acceptable? D->E E->C No F Method Validation (ICH Q2(R1)) E->F Yes G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L Finalized Method & Documentation G->L H->L I->L J->L K->L

Caption: Workflow for HPLC Method Development and Validation.

Comparative_Analysis_Logic cluster_column Stationary Phase cluster_mobile Mobile Phase central_topic central_topic category category option option criteria criteria A Optimal HPLC Method D1 Resolution A->D1 D2 Peak Shape A->D2 D3 Run Time A->D3 D4 Selectivity A->D4 B1 C18 B1->A B2 C8 B2->A B3 Phenyl-Hexyl B3->A C1 Acetonitrile C1->A C2 Methanol C2->A

Caption: Logical Comparison of Chromatographic Parameters.

Conclusion

The development of a robust and validated HPLC method is essential for the reliable quantification of this compound. This guide outlines a systematic approach to method development, from the initial selection of chromatographic parameters to full validation according to ICH guidelines. By carefully considering the comparative data on columns and mobile phases and adhering to the detailed experimental protocols, researchers can establish a precise, accurate, and specific analytical method suitable for quality control and stability testing in a drug development setting.

Comparative Guide to LC-MS Methods for Impurity Profiling of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and drug products.[1] Regulatory bodies, including the International Conference on Harmonisation (ICH), mandate the identification, quantification, and control of impurities.[2] Impurities can originate from various sources, including the synthesis process, degradation, starting materials, or intermediates.[1][3] For a pharmaceutical intermediate like 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a robust analytical method is essential to detect and characterize potential process-related impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for impurity profiling due to its high sensitivity, specificity, and ability to provide molecular weight and structural information of unknown compounds.[4][5] This guide provides a detailed overview of a representative LC-MS method for the impurity profiling of this specific compound, compares it with alternative analytical techniques, and presents supporting experimental data and protocols.

Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of Mass Spectrometry (MS).[6] This hyphenated technique is particularly well-suited for analyzing non-volatile and thermally unstable compounds like the target ethanone derivative, which may not be amenable to Gas Chromatography (GC).[6]

Detailed Experimental Protocol: LC-MS

This protocol is a representative method for the analysis of this compound and its potential impurities.

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to obtain a 1 mg/mL stock solution.

  • Sample Solution: Accurately weigh 10 mg of the test sample and dissolve in 10 mL of the same diluent.

  • Spiked Solution: Prepare a solution containing the main compound at 1 mg/mL and spike it with known impurities at a concentration level of 0.1% (1 µg/mL) to verify system suitability and sensitivity.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detector: UV/PDA Detector at 254 nm, followed by MS detector.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan (m/z 100-800) for impurity detection and identification.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

LC-MS Method Performance Data

The following table summarizes typical validation parameters for the described LC-MS method, demonstrating its suitability for impurity quantification.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9980.9995
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.01%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 100.03%
Accuracy (% Recovery) 80 - 120%98.5 - 102.1%
Precision (% RSD) ≤ 5.0%1.8%
LC-MS Experimental Workflow

The diagram below illustrates the logical workflow for impurity profiling using the LC-MS method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Test Sample Prepare Dissolve in Diluent (ACN/Water) Sample->Prepare Inject Inject into LC System Prepare->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS Detection (ESI+, Full Scan) Separate->Detect Process Integrate Peaks & Identify Impurities Detect->Process Quantify Quantify Impurities (vs. Standard) Process->Quantify Report Generate Final Report Quantify->Report

Figure 1: Workflow for LC-MS impurity profiling.

Comparison with Alternative Analytical Methods

While LC-MS is a premier technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) are also used in pharmaceutical analysis.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and semi-volatile compounds, such as residual solvents.[8][9] For the target compound, GC-MS is less suitable as the molecule's high molecular weight and polarity would likely require derivatization and could lead to thermal degradation in the injector. However, it is an excellent complementary technique for identifying volatile impurities from the synthesis process.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a modern version of TLC that offers better resolution and quantification capabilities. It is a cost-effective and rapid screening tool.[5][10] Its main drawbacks compared to LC-MS are lower sensitivity and resolution, making it difficult to detect and quantify trace-level impurities (e.g., below 0.1%) or separate closely related compounds.[10][11]

Comparative Performance Summary

The table below provides an objective comparison of LC-MS with GC-MS and HPTLC for the specific task of profiling impurities in this compound.

FeatureLC-MSGC-MSHPTLC
Applicability to Target ExcellentPoor (without derivatization)Good (for screening)
Sensitivity Very High (ppb-ppt)High (ppb-ppm)Moderate (ng-µg)
Specificity/Identification Very High (Mass & Fragmentation)Very High (Mass & Fragmentation)Low to Moderate
Resolution Very HighHighModerate
Analysis Speed ModerateModerate to FastVery Fast (multiple samples)
Cost (Instrument/Operation) HighModerate to HighLow
Primary Use Case Non-volatile impurities, unknownsVolatile impurities, residual solventsRapid screening, simple mixtures
Logical Comparison of Techniques

This diagram visually contrasts the key attributes of the analytical methods discussed.

Method_Comparison Technique Attribute Comparison cluster_attributes Performance Attributes LCMS LC-MS Sensitivity High Sensitivity LCMS->Sensitivity Excellent Specificity High Specificity (Structure ID) LCMS->Specificity Excellent Versatility Broad Applicability (Non-volatiles) LCMS->Versatility Excellent Cost Low Cost LCMS->Cost High GCMS GC-MS GCMS->Sensitivity Good GCMS->Specificity Excellent GCMS->Versatility Limited to Volatiles HPTLC HPTLC HPTLC->Sensitivity Moderate HPTLC->Specificity Low Speed High Throughput HPTLC->Speed Excellent HPTLC->Cost Excellent

Figure 2: Comparison of key attributes for impurity profiling techniques.

Conclusion

For the comprehensive impurity profiling of this compound, the LC-MS method stands out as the most suitable technique. It offers an unparalleled combination of high-resolution separation, sensitivity, and specificity, which is essential for detecting, identifying, and quantifying unknown and known impurities at levels required by regulatory agencies.[9][11] While techniques like GC-MS and HPTLC have their place in pharmaceutical analysis for specific applications like residual solvent analysis or rapid screening, they do not match the overall capability of LC-MS for characterizing the impurity profile of a complex, non-volatile pharmaceutical intermediate.[7][10] The presented LC-MS protocol and performance data provide a robust framework for ensuring the quality and safety of this compound in the drug development pipeline.

References

Comparative Reactivity of Substituted Phenacyl Bromides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of various substituted phenacyl bromides, valuable intermediates in the synthesis of pharmaceuticals and other heterocyclic compounds.[1] The reactivity of these compounds in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the aromatic ring. This document summarizes experimental data, outlines relevant experimental protocols, and illustrates the underlying principles governing their reactivity.

The Influence of Substituents on Reactivity

The reaction of phenacyl bromides with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The rate of this reaction is sensitive to the electronic properties of the substituent on the phenyl ring.

Generally, electron-withdrawing groups (EWGs) attached to the phenyl ring increase the reactivity of phenacyl bromides towards nucleophiles.[4][5] Conversely, electron-donating groups (EDGs) decrease the reactivity.[5] This is because EWGs enhance the electrophilicity of the α-carbon atom, making it more susceptible to nucleophilic attack. This effect is clearly demonstrated in kinetic studies of reactions with various nucleophiles.[2][5]

Caption: Generalized SN2 reaction mechanism for a substituted phenacyl bromide.

Quantitative Analysis: The Hammett Equation

The electronic effect of substituents on the reaction rate can be quantified using the Hammett equation.[2][6] This linear free-energy relationship correlates the logarithm of the rate constant (k) for a substituted reactant with the substituent constant (σ), which is a measure of the electronic-donating or -withdrawing nature of the substituent.[7]

The equation is given as: log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (X=H).

  • σ is the substituent constant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[6]

For the SN2 reaction of phenacyl bromides, the reaction constant (ρ) is positive.[4] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating substituents (which have negative σ values).[6][8] This is consistent with a transition state where negative charge builds up, or positive charge is dissipated.

Hammett_Logic sub Substituent (X) sigma Substituent Constant (σ) (e.g., σ for NO₂ > 0, σ for OCH₃ < 0) sub->sigma Determines plot Hammett Plot log(k/k₀) vs. σ sigma->plot Is X-axis rate Reaction Rate (k) rate->plot Determines Y-axis rho Reaction Constant (ρ) (Slope of Plot) plot->rho Yields

Caption: Logical workflow for applying the Hammett equation to reaction kinetics.

Comparative Reactivity Data

The following table summarizes the qualitative and quantitative relationship between the substituent on the phenacyl bromide and its relative reaction rate. The data is compiled from kinetic studies involving nucleophiles such as benzoate ions and benzimidazole.[4][5]

Substituent (X)Substituent TypeHammett Constant (σₚ)Relative Reactivity Trend
p-NO₂Strong Electron-Withdrawing+0.78Highest
p-ClWeak Electron-Withdrawing+0.23High
HUnsubstituted (Reference)0.00Moderate
p-OCH₃Strong Electron-Donating-0.27Lowest

Note: This table illustrates a general trend. The magnitude of the rate enhancement or reduction depends on the specific nucleophile, solvent, and temperature.

Experimental Protocols

Synthesis of Substituted Phenacyl Bromides

A general and widely used method for synthesizing phenacyl bromides is the acid-catalyzed bromination of the corresponding substituted acetophenone.[9][10]

Materials:

  • Substituted acetophenone (1 mmol)

  • Glacial acetic acid (2 mL)

  • Bromine (40% in acetic acid, 4 mL)

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.[10]

  • Cool the mixture to 0 °C in an ice bath.[10]

  • Add the 40% bromine solution in acetic acid dropwise over 30 minutes while maintaining the low temperature.[10]

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[10]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.[10]

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from ethanol to yield the purified phenacyl bromide.[10]

Kinetic Measurement of Reactivity (Conductometry)

The rate of reaction between a substituted phenacyl bromide and an ionic or polar nucleophile can be determined by monitoring the change in electrical conductivity of the solution over time. This method is suitable for reactions in polar solvents like methanol.[2][5]

Materials:

  • Substituted phenacyl bromide solution in methanol (e.g., 0.02 M)

  • Nucleophile solution in methanol (e.g., benzimidazole, 0.02 M)

  • Thermostated water bath

  • Conductivity meter with a dipping cell

  • Methanol (solvent)

Procedure:

  • Prepare equimolar solutions of the substituted phenacyl bromide and the nucleophile in methanol.[5]

  • Allow both solutions to reach thermal equilibrium in a thermostated water bath set to the desired reaction temperature (e.g., 303 K).[5]

  • Mix equal volumes of the two solutions in a reaction vessel equipped with the conductivity cell.

  • Immediately start recording the conductivity of the solution at regular time intervals. The reaction produces ions, leading to a change in conductivity.

  • Continue monitoring until the conductivity reading becomes constant, indicating the completion of the reaction.

  • The reaction follows second-order kinetics. The second-order rate constant (k) can be calculated from the slope of a plot of 1/(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.[5]

  • Repeat the experiment for each substituted phenacyl bromide to determine their respective rate constants and compare their reactivities.

References

A Comparative Guide to Purity Assessment of Synthesized 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for pharmaceutical intermediates is a critical step in the drug development and manufacturing pipeline. For a key building block such as 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, ensuring high purity is paramount to guarantee the desired reaction outcomes, final product quality, and safety.[1] Impurities, which can arise from starting materials, by-products, or degradation, can have significant impacts on the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This guide provides a comparative overview of standard analytical techniques used to assess the purity of this synthesized compound. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), providing supporting data and detailed experimental protocols.

Comparison of Primary Analytical Techniques

A multi-faceted approach is often necessary for the robust characterization and purity determination of pharmaceutical intermediates.[1] While simple methods like melting point determination can provide a preliminary indication of purity, more sophisticated techniques are required for accurate quantification and identification of impurities.[4][5] The choice of method depends on the specific information required, such as the need for quantitative results, impurity identification, or high-throughput screening.[6][7]

Table 1: Qualitative Comparison of Purity Assessment Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation of components based on their differential partitioning between a mobile and a stationary phase.[2]Measures the signal intensity of the target analyte relative to a certified internal standard of known purity.[8]Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5]
Information Provided Quantitative purity (e.g., area %), retention time of the main peak and impurities, impurity profile.Absolute purity (wt/wt %) without the need for a specific reference standard of the analyte.[8]Molecular weight confirmation, structural information from fragmentation, identification of impurities.[9]
Primary Use Gold standard for quantitative purity assessment and impurity profiling in quality control settings.[7][9]Orthogonal method for accurate, absolute purity determination; useful for qualifying reference standards.Confirmatory identification of the target compound and structural elucidation of unknown impurities.[3]
Advantages High sensitivity, high resolution, well-established and validated methods, suitable for automation.High precision, non-destructive, provides structural information simultaneously, universal detection.[8]Extremely sensitive, provides definitive molecular weight, can be coupled with chromatography (LC-MS).
Limitations Requires a reference standard for peak identification, detector response can vary between compounds.Lower sensitivity compared to HPLC, requires expensive instrumentation and skilled operators, potential for signal overlap.Typically not inherently quantitative without an isotopic standard, can suffer from matrix effects.

Quantitative Data Summary

To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed. The results are summarized below.

Table 2: Simulated Purity Analysis Data for a Synthesized Batch

ParameterMethodResultAcceptance Criteria
Purity (Area %) HPLC (UV, 254 nm)99.65%≥ 99.0%
Largest Unknown Impurity HPLC (UV, 254 nm)0.12%≤ 0.15%
Total Impurities HPLC (UV, 254 nm)0.35%≤ 1.0%
Absolute Purity (wt/wt) ¹H qNMR99.5%≥ 99.0%
Identity Confirmation (m/z) LC-MS (ESI+)[M+H]⁺ = 279.0/281.0Conforms
Melting Point Melting Point Apparatus145-147 °C144-148 °C

Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the typical workflows for the key analytical techniques discussed.

HPLC_Workflow start_end start_end process process data data decision decision output output A Start B Sample Preparation (Dissolve in Mobile Phase) A->B C HPLC Injection & Separation B->C D UV Detection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Analysis E->F G Compare to Spec? F->G H Pass G->H Purity ≥99.0% I Fail G->I Purity <99.0% J Generate Report H->J I->J

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

QNMR_Workflow start_end start_end process process data data decision decision output output A Start B Sample Preparation (Accurate Weighing of Sample & Internal Std) A->B C Dissolve in Deuterated Solvent B->C D NMR Acquisition (¹H Spectrum) C->D E Data Processing (Phasing, Baseline) D->E F Integration of Analyte & Std Peaks E->F G Calculate Purity (wt/wt) F->G H Final Report G->H LCMS_Workflow start_end start_end process process data data decision decision output output A Start B Sample Preparation (Dilute Solution) A->B C LC Separation B->C D Ionization (e.g., ESI) C->D E Mass Analysis D->E F Data Acquisition (Mass Spectrum) E->F G Identify [M+H]⁺? F->G H Identity Confirmed G->H m/z = 279.0/281.0 I Identity Not Confirmed G->I Incorrect m/z J Analyze Impurity Mass Spectra H->J I->J

References

Benchmarking the Efficiency of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficiency of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone as a key intermediate in the synthesis of substituted imidazo[1,2-a]pyridines. This class of nitrogen-fused heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The performance of the title compound is benchmarked against alternative synthetic strategies, supported by experimental data from peer-reviewed literature.

Executive Summary

The traditional and widely employed method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with an α-bromoacetophenone derivative, such as this compound. This method is valued for its reliability and the high yields it can afford. However, recent advancements in synthetic methodology have introduced several alternative one-pot and catalyst-free approaches that offer advantages in terms of operational simplicity, reduced reaction times, and the avoidance of lachrymatory α-haloketones. This guide presents a comparative overview of these methods, providing researchers with the necessary data to select the most appropriate synthetic route for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-substituted imidazo[1,2-a]pyridines is a cornerstone of many drug discovery programs. Below is a comparison of the classical approach utilizing this compound with prominent alternative methods.

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Classical Method This compound, 2-AminopyridineNaHCO₃, Ethanol, Reflux3h~85-95%High yields, well-established procedure.Requires pre-synthesis of the α-bromo ketone which can be a lachrymator.
One-Pot Synthesis from Acetophenone (Method A) 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, 2-Aminopyridine, [Bmim]Br₃Na₂CO₃, Solvent-free, RT40 min72-89%[1]Avoids isolation of the lachrymatory α-bromo ketone, rapid reaction.[1]Requires the use of an ionic liquid.
One-Pot Synthesis from Acetophenone (Method B) Acetophenone derivative, 2-Aminopyridine, NBSPEG-400/Water, Microwave (300W)20 min~80-90%In-situ generation of the α-bromo ketone, environmentally benign solvent system, very rapid.Requires microwave reactor.
Copper-Catalyzed Synthesis from Diazoketones α-Diazoketone, 2-AminopyridineCu(OTf)₂ (10 mol%)Not specifiedHighHigh selectivity and yields.[2]Requires synthesis of α-diazoketones which can be unstable.
Catalyst- and Solvent-Free Synthesis α-bromo/chloroketone, 2-aminopyridine60°CNot specifiedGood to excellentEnvironmentally friendly, simple work-up.May not be suitable for all substrates.

Experimental Protocols

Method 1: Classical Synthesis of 2-(4-(4-methyl-1H-imidazol-1-yl)phenyl)imidazo[1,2-a]pyridine

This protocol is based on the well-established condensation reaction between an α-bromoacetophenone and a 2-aminopyridine.

Materials:

  • This compound (1.0 mmol)

  • 2-Aminopyridine (1.1 mmol)

  • Sodium bicarbonate (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of this compound in ethanol, add 2-aminopyridine and sodium bicarbonate.

  • The reaction mixture is heated to reflux and stirred for 3 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-(4-methyl-1H-imidazol-1-yl)phenyl)imidazo[1,2-a]pyridine.

Method 2: One-Pot Synthesis from 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone using an Ionic Liquid

This method circumvents the need for the isolation of the α-bromo ketone intermediate.[1]

Materials:

  • 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (2 mmol)

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol)

  • 2-Aminopyridine (2.4 mmol)

  • Sodium carbonate (1.1 mmol)

Procedure:

  • To 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, slowly add [Bmim]Br₃ with continuous stirring for 5 minutes at room temperature.[1]

  • Add sodium carbonate and 2-aminopyridine to the mixture.[1]

  • Stir the reaction mixture at room temperature for 40 minutes.[1]

  • After completion, the reaction mixture is washed with water and the product is extracted with an appropriate organic solvent.

  • The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the reaction workflows, the following diagrams were generated using the DOT language.

G cluster_0 Classical Synthesis BromoKetone This compound Reaction1 Condensation BromoKetone->Reaction1 Aminopyridine 2-Aminopyridine Aminopyridine->Reaction1 Base NaHCO3 Base->Reaction1 Reflux, 3h Solvent Ethanol Solvent->Reaction1 Product1 2-(4-(4-methyl-1H-imidazol-1-yl)phenyl)imidazo[1,2-a]pyridine Reaction1->Product1 G cluster_1 One-Pot Synthesis (Ionic Liquid) Acetophenone 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Bromination In-situ Bromination Acetophenone->Bromination Solvent-free, RT IonicLiquid [Bmim]Br3 IonicLiquid->Bromination Aminopyridine2 2-Aminopyridine Condensation2 Condensation Aminopyridine2->Condensation2 Base2 Na2CO3 Base2->Condensation2 RT, 40 min Product2 2-(4-(4-methyl-1H-imidazol-1-yl)phenyl)imidazo[1,2-a]pyridine Bromination->Condensation2 Condensation2->Product2

References

Navigating Regioselectivity: A Comparative Guide to the Reactions of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving complex building blocks is paramount for the rational design and synthesis of novel chemical entities. This guide provides a comparative analysis of the regioselective reactions of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a versatile intermediate in medicinal chemistry. By examining its reactivity in comparison to other substituted α-bromoacetophenones, we offer insights into predicting and controlling reaction outcomes.

The structure of this compound presents multiple reactive sites, making regioselectivity a key consideration in its chemical transformations. The primary electrophilic center is the α-carbon bearing the bromine atom, which is susceptible to nucleophilic attack. Additionally, the imidazole ring itself can potentially interact with reagents. This guide focuses on two principal classes of reactions where regioselectivity is critical: nucleophilic substitution and cyclocondensation.

Nucleophilic Substitution at the α-Carbon: A Comparative Analysis

The reaction of α-bromo ketones with nucleophiles is a cornerstone of organic synthesis. The electrophilicity of the α-carbon in 2-bromo-1-arylethanones is modulated by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the imidazole moiety acts as an electron-donating group through resonance, which can influence the reactivity of the α-carbon.

A computational study on the reaction of imidazole with various 2-bromo-1-arylethanones suggests that electron-withdrawing groups on the phenyl ring increase the electrophilicity of the α-carbon, thus accelerating the rate of nucleophilic substitution.[1] Conversely, electron-donating groups would be expected to decrease this electrophilicity.

Below is a comparative table summarizing the expected relative reactivity of this compound with a generic nucleophile (Nu⁻) compared to other substituted phenacyl bromides.

SubstratePhenyl Ring SubstituentElectronic EffectExpected Relative Reactivity at α-Carbon
2-bromo-1-(4-nitrophenyl)ethanone4-NitroElectron-withdrawingHighest
2-bromo-1-(4-chlorophenyl)ethanone4-ChloroElectron-withdrawing (inductive)High
2-bromo-1-phenylethanoneNoneNeutralModerate
This compound 4-(4-methyl-1H-imidazol-1-yl) Electron-donating (resonance) Lower
2-bromo-1-(4-methoxyphenyl)ethanone4-MethoxyElectron-donating (resonance)Lowest
Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Dissolution: Dissolve the 2-bromo-1-arylethanone derivative (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is an amine or requires a basic medium, a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.) may be added.

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic_Substitution Substrate This compound TransitionState Transition State Substrate->TransitionState Nucleophile Nu⁻ Nucleophile->TransitionState Product Substituted Product TransitionState->Product SN2 reaction

Nucleophilic substitution at the α-carbon.

Regioselective Cyclocondensation: Synthesis of Fused Heterocycles

A significant application of α-bromo ketones is in the synthesis of fused heterocyclic systems through cyclocondensation reactions with dinucleophiles. A prime example is the Hantzsch pyridine synthesis or the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. In these reactions, the 2-aminopyridine acts as a dinucleophile, with the initial attack typically occurring from the more nucleophilic endocyclic nitrogen, followed by cyclization.

For this compound, the reaction with a 2-aminopyridine derivative is expected to proceed regioselectively to yield a single major product. The initial nucleophilic attack of the pyridine ring nitrogen onto the electrophilic α-carbon of the ketone is the key regioselective step.

The table below compares the expected outcomes of the reaction of various substituted phenacyl bromides with 2-aminopyridine. The electronic nature of the substituent on the phenyl ring primarily influences the reaction rate rather than the regioselectivity of the cyclization itself, which is dictated by the nature of the dinucleophile.

SubstratePhenyl Ring SubstituentExpected Product
2-bromo-1-(4-nitrophenyl)ethanone4-Nitro2-(4-nitrophenyl)imidazo[1,2-a]pyridine
2-bromo-1-(4-chlorophenyl)ethanone4-Chloro2-(4-chlorophenyl)imidazo[1,2-a]pyridine
2-bromo-1-phenylethanoneNone2-phenylimidazo[1,2-a]pyridine
This compound 4-(4-methyl-1H-imidazol-1-yl) 2-(4-(4-methyl-1H-imidazol-1-yl)phenyl)imidazo[1,2-a]pyridine
2-bromo-1-(4-methoxyphenyl)ethanone4-Methoxy2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Experimental Protocol: General Procedure for Imidazo[1,2-a]pyridine Synthesis
  • Mixing Reagents: In a round-bottom flask, combine the 2-bromo-1-arylethanone derivative (1.0 eq.) and the 2-aminopyridine derivative (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Isolation of Intermediate (optional): In some cases, the intermediate pyridinium salt may precipitate from the reaction mixture and can be isolated by filtration.

  • Cyclization: The isolated intermediate or the reaction mixture is then heated, often with the addition of a base such as sodium bicarbonate, to effect cyclization to the imidazo[1,2-a]pyridine.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent. The product is then purified by recrystallization or column chromatography.

Cyclocondensation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization Substrate This compound Intermediate Pyridinium Salt Intermediate Substrate->Intermediate Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate N-alkylation Product Imidazo[1,2-a]pyridine Derivative Intermediate->Product Intramolecular cyclization & dehydration

Regioselective synthesis of imidazo[1,2-a]pyridines.

References

cross-reactivity studies of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the cross-reactivity of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone derivatives and related imidazole-based compounds. The objective is to offer a framework for assessing the selectivity of these potential therapeutic agents, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel enzyme inhibitors.

Introduction

The imidazole ring is a prominent scaffold in medicinal chemistry, recognized for its role in the development of potent enzyme inhibitors, particularly targeting kinases.[1][2][3] The therapeutic efficacy and safety of such inhibitors are critically dependent on their selectivity, as off-target effects can lead to undesirable side effects. Therefore, comprehensive cross-reactivity studies are essential in the preclinical development phase. This guide uses this compound as a representative structure to discuss the broader class of imidazole-based kinase inhibitors.

Data Presentation: Kinase Selectivity Profiles

The inhibitory activity and selectivity of various imidazole-based compounds are summarized below. This data, compiled from studies on related derivatives, illustrates how structural modifications can significantly influence their interaction with the ATP-binding pocket of different kinases, resulting in distinct selectivity profiles.[1][4]

Compound IDPrimary Kinase Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity Fold
Derivative 1EGFR82.0 µMERK1/2Phosphorylation inhibited-
Derivative 2EGFR12.3 µMERK1/2Phosphorylation inhibited-
Derivative 3VEGFR-2220EGFR>10,000>45x
Derivative 4VEGFR-2280PDGFRβ1,5005.3x
Derivative 5JNK31p38α226226x
Derivative 6AXL15MER35023x

Note: The data presented is a compilation from various sources on different imidazole derivatives and is for illustrative purposes. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount and is typically achieved through comprehensive screening against a panel of kinases.[4][5] Below are generalized protocols for common assays used in the characterization of imidazole-based inhibitors.

1. Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a protein or peptide substrate by a specific kinase.

  • Materials: Kinase of interest, substrate peptide, ³³P-γ-ATP, kinase buffer, test compounds, filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compound to the wells.

    • Initiate the reaction by adding ³³P-γ-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ³³P-γ-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

2. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.[6]

  • Materials: SPR instrument, sensor chip (e.g., CM5), purified target kinase, test compounds, running buffer.

  • Procedure:

    • Immobilize the target kinase onto the surface of the sensor chip.

    • Prepare a series of concentrations of the test compound in running buffer.

    • Inject the test compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase.

    • After the association phase, inject running buffer to monitor the dissociation of the compound.

    • Regenerate the sensor chip surface to remove the bound compound.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3. Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Materials: Cell line expressing the target kinase, lysis buffer, test compound, PCR tubes, heating block or thermal cycler, equipment for Western blotting or mass spectrometry.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Determine the melting temperature (Tm) of the target protein in the presence and absence of the compound. A shift in Tm indicates target engagement.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a common target for imidazole-based kinase inhibitors in cancer therapy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cross_Reactivity_Workflow Compound Test Compound (Imidazole Derivative) PrimaryAssay Primary Kinase Assay (e.g., Radiometric) Compound->PrimaryAssay Active Active? PrimaryAssay->Active SelectivityPanel Kinase Selectivity Panel (e.g., >100 kinases) Active->SelectivityPanel Yes Inactive Inactive Active->Inactive No BindingAssay Biophysical Binding Assay (e.g., SPR, ITC) SelectivityPanel->BindingAssay CellularAssay Cellular Target Engagement (e.g., CETSA) SelectivityPanel->CellularAssay SAR Structure-Activity Relationship (SAR) Studies BindingAssay->SAR CellularAssay->SAR LeadOp Lead Optimization SAR->LeadOp

References

Establishing Reproducible Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes is paramount to ensure consistent and reliable outcomes in preclinical and clinical studies. This guide provides a comparative analysis of two prominent methods for the synthesis of the key intermediate, 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, focusing on establishing a reproducible and efficient protocol.

The synthesis of this bromo-ethanone derivative is a critical step in the development of various pharmacologically active molecules. The inherent challenges in the regioselective bromination of functionalized acetophenones and the potential for side reactions necessitate a thorough evaluation of synthetic methodologies. This guide compares a traditional approach using elemental bromine with a method employing N-bromosuccinimide (NBS), a milder and often more selective brominating agent.

The synthesis is approached in two key stages: first, the formation of the precursor 4'-(4-methyl-1H-imidazol-1-yl)acetophenone, followed by its α-bromination. The reproducibility of both steps is crucial for the overall success of the synthesis.

Comparison of Synthesis Protocols

Two primary routes for the α-bromination of 4'-(4-methyl-1H-imidazol-1-yl)acetophenone are evaluated. Both methods start from the common precursor, which can be reliably synthesized via a copper-catalyzed N-arylation of 4-methylimidazole with 4'-bromoacetophenone.

Method A employs the classical approach of direct bromination using molecular bromine in an acidic medium. Method B utilizes N-bromosuccinimide (NBS) as the brominating agent, often favored for its milder reaction conditions and improved selectivity, which can be critical for achieving high reproducibility.

ParameterMethod A: Direct Bromination with Br₂Method B: Bromination with NBS
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic Acid / HBrAcetonitrile or Dichloromethane
Catalyst/Promoter Acid (HBr)Often radical initiator (e.g., AIBN) or acid catalyst
Typical Reaction Time 4 - 12 hours2 - 6 hours
Reported Yield 75 - 85%80 - 95%
Purity (pre-purification) Good to ExcellentExcellent
Key Reproducibility Factors Precise control of bromine addition, temperature managementPurity of NBS, effective initiation (if required)
Safety Considerations Use of highly corrosive and toxic liquid bromineHandling of a solid, less hazardous reagent

Experimental Protocols

Synthesis of the Precursor: 4'-(4-methyl-1H-imidazol-1-yl)acetophenone

A reliable method for the synthesis of the acetophenone precursor is the copper-catalyzed N-arylation of 4-methylimidazole.

Protocol:

  • To a reaction vessel, add 4-methylimidazole (1.0 eq.), 4'-bromoacetophenone (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable ligand such as 1,10-phenanthroline (0.2 eq.).

  • Add a base, for example, potassium carbonate (2.0 eq.), and a solvent like dimethylformamide (DMF).

  • Heat the mixture at 110-120 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-(4-methyl-1H-imidazol-1-yl)acetophenone.

Method A: α-Bromination with Elemental Bromine

Protocol:

  • Dissolve 4'-(4-methyl-1H-imidazol-1-yl)acetophenone (1.0 eq.) in a mixture of acetic acid and a catalytic amount of hydrobromic acid (HBr).

  • Cool the solution in an ice bath and slowly add a solution of bromine (1.0-1.1 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the crude this compound.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Method B: α-Bromination with N-Bromosuccinimide (NBS)

Protocol:

  • Dissolve 4'-(4-methyl-1H-imidazol-1-yl)acetophenone (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.0-1.1 eq.) to the solution.

  • Optionally, a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst can be added.

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization as needed.

Logical Workflow for Synthesis and Comparison

G cluster_precursor Precursor Synthesis cluster_bromination α-Bromination Comparison cluster_analysis Reproducibility Analysis start 4-Methylimidazole + 4'-Bromoacetophenone coupling Copper-Catalyzed N-Arylation start->coupling precursor 4'-(4-methyl-1H-imidazol-1-yl)acetophenone coupling->precursor method_a Method A: Direct Bromination (Br₂) precursor->method_a method_b Method B: Bromination with NBS precursor->method_b product This compound method_a->product Yield: 75-85% method_b->product Yield: 80-95% analysis Compare Yield, Purity, Reaction Time, Safety product->analysis G cluster_0 Precursor Formation cluster_1 α-Bromination 4-Methylimidazole 4-Methylimidazole Intermediate_Complex Active Copper Complex 4-Methylimidazole->Intermediate_Complex 4'-Bromoacetophenone 4'-Bromoacetophenone 4'-Bromoacetophenone->Intermediate_Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_Complex Ligand Ligand Ligand->Intermediate_Complex Base Base Base->Intermediate_Complex Precursor 4'-(4-methyl-1H-imidazol-1-yl)acetophenone Intermediate_Complex->Precursor Final_Product This compound Precursor->Final_Product  + Brominating Agent Brominating_Agent Br₂ or NBS

Safety Operating Guide

Proper Disposal of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is critical to ensure laboratory safety and environmental protection. This compound, as a brominated organic substance, is classified as hazardous waste and must be handled accordingly. Adherence to federal, state, and local regulations is mandatory. The following guide provides a comprehensive, step-by-step procedure for the safe disposal of this chemical, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2][3] Personal Protective Equipment (PPE) is essential to prevent skin and eye contact.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from splashes and dust.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Body Protection Lab coat and, if necessary, additional protective clothing.To protect skin from accidental spills.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of hazardous dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. Brominated compounds can react violently with easily oxidized substances.[4]

2. Waste Collection:

  • Solid Waste: Collect the solid compound and any contaminated disposable materials (e.g., gloves, weighing paper, filter paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be kept tightly closed when not in use.[4]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected in a separate, designated hazardous waste container for aqueous waste.[4]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]

  • Ensure that the storage area is secure and that incompatible chemicals are not stored nearby.[4]

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste Streams (Solid vs. Aqueous) B->C D Collect in Designated Hazardous Waste Containers C->D E Properly Label Containers ('Hazardous Waste', Chemical Name) D->E F Store in a Safe, Ventilated Area E->F G Contact EHS for Pickup and Final Disposal F->G H End: Waste Disposed in Compliance with Regulations G->H

Disposal Workflow for Brominated Organic Compounds

This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to laboratory personnel and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Operational Guide for Handling 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally analogous bromo-ethanone derivatives. A conservative approach to safety is strongly advised.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, analogous compounds are typically classified as corrosive and lachrymatory substances.[1][2] The primary hazards are expected to be:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Acute Toxicity: May be harmful if swallowed.[5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[7][8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield is recommended for splash hazards.To protect against splashes that can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1]To prevent skin contact, which can cause severe burns and potential allergic reactions.[6]
Body Protection A flame-resistant laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron is advised.[1]To protect skin from accidental contact and contamination of personal clothing.[1]
Respiratory Protection All handling should be performed in a certified chemical fume hood.[1][10] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][11]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4]
Footwear Closed-toe shoes are mandatory in the laboratory.[1]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling and Experimental Protocol

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.[6]

1. Preparation and Engineering Controls:

  • All manipulations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][10]

  • Assemble all necessary equipment and reagents before commencing the experiment to minimize time spent in the fume hood.[1]

2. Handling and Dispensing:

  • When transferring the solid, use a scoop or spatula and avoid generating dust.[12]

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]

  • Keep containers tightly closed when not in use.[4][11]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4][11]

  • Incompatible materials include strong oxidizing agents.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12]

Spill Response Protocol:

  • For small spills contained within a fume hood:

    • Alert others in the immediate vicinity.

    • Don the appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[9]

    • Collect the absorbed material into a tightly sealed container for disposal as hazardous waste.[1][9]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • For large spills or spills outside of a fume hood:

    • Evacuate the area immediately and prevent entry.

    • Contact your institution's emergency services and environmental health and safety office.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[1][10]

  • Waste Segregation: Segregate waste into solid and liquid streams as appropriate.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][10]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Setup in Fume Hood Setup in Fume Hood Gather PPE->Setup in Fume Hood Weighing and Transfer Weighing and Transfer Setup in Fume Hood->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Reaction Setup->Waste Disposal Proper Storage Proper Storage Decontamination->Proper Storage

Caption: Operational workflow for handling the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.